molecular formula C11H11NO3 B1291458 Ethyl 2-oxoindoline-6-carboxylate CAS No. 954239-49-7

Ethyl 2-oxoindoline-6-carboxylate

Cat. No.: B1291458
CAS No.: 954239-49-7
M. Wt: 205.21 g/mol
InChI Key: SDMAVFXBWFYTCI-UHFFFAOYSA-N
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Description

Ethyl 2-oxoindoline-6-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMAVFXBWFYTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626553
Record name Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-49-7
Record name Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxoindoline-6-carboxylate, identified by the CAS Number 954239-49-7 , is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3][4] Its rigid bicyclic scaffold, featuring an oxindole core, is a recurring motif in a multitude of biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical role as a key intermediate in the development of targeted therapeutics, most notably the tyrosine kinase inhibitor, Nintedanib.[3] Understanding the nuances of this compound is essential for researchers engaged in the synthesis of novel kinase inhibitors and other complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development. Key identifying information is summarized in the table below.

PropertyValueSource(s)
CAS Number 954239-49-7[1][2][3][4]
Molecular Formula C₁₁H₁₁NO₃[3][5]
Molecular Weight 205.21 g/mol [3][5]
Systematic Name Ethyl 2,3-dihydro-2-oxo-1H-indole-6-carboxylate[4][6]
Synonyms 1H-Indole-6-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester[3][4]
Appearance Not explicitly stated in the provided results, but likely a solid.
Storage 2-8°C Refrigerator[3]

Synthesis of this compound

The synthesis of this compound and its analogs is a critical step in the production of several pharmaceuticals. The methodologies often involve multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. Below, we detail a representative synthetic approach based on documented procedures for the analogous methyl ester, which is a key intermediate for Nintedanib.

Synthetic Workflow Overview

The synthesis generally proceeds through the formation of a substituted nitrophenyl derivative, followed by a reductive cyclization to form the oxindole core.

Synthesis_Workflow A Substituted Nitrobenzoate B Malonate Ester Condensation A->B Base-catalyzed reaction C Reductive Cyclization B->C Reduction (e.g., H₂, Pd/C) & Intramolecular Amidation D This compound C->D Final Product

Caption: A generalized workflow for the synthesis of 2-oxoindoline carboxylates.

Detailed Experimental Protocol (Adapted for Ethyl Ester)

This protocol is adapted from procedures described for the synthesis of the corresponding methyl ester, a key intermediate for Nintedanib.[7]

Step 1: Synthesis of Diethyl [4-(ethoxycarbonyl)-2-nitrophenyl]propanedioate

  • Reaction Setup: To a solution of diethyl malonate in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium tert-butoxide at room temperature (25-30°C).

  • Stirring: Stir the resulting mixture for a designated period (e.g., 2 hours) to ensure the complete formation of the malonate enolate.

  • Addition of Nitrobenzoate: Slowly add ethyl 4-chloro-3-nitrobenzoate to the reaction mixture at a controlled temperature (e.g., 20-25°C).

  • Reaction Monitoring: Continue stirring for several hours and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, quench the reaction with an acid (e.g., hydrochloric acid). Extract the product with an organic solvent like methyl tert-butyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Reductive Cyclization to this compound

  • Reaction Mixture: Dissolve the crude diethyl [4-(ethoxycarbonyl)-2-nitrophenyl]propanedioate in acetic acid.

  • Reducing Agent: Add a reducing agent such as sodium dithionite (hydrosulfite) and water to the mixture.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 120-125°C) and maintain for a couple of hours to facilitate both the reduction of the nitro group and the subsequent intramolecular cyclization.

  • Cooling and Precipitation: Cool the mixture to a lower temperature (e.g., 15-20°C).

  • Neutralization and Isolation: Carefully add a base, such as ammonia, to neutralize the acetic acid and precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry to yield this compound.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in the pharmaceutical industry, primarily due to its integral role in the synthesis of Nintedanib.

Key Intermediate in the Synthesis of Nintedanib

Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[7] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[7]

The synthesis of Nintedanib utilizes the methyl or ethyl ester of 2-oxoindoline-6-carboxylate as a foundational scaffold. The oxindole core is further functionalized in subsequent steps to introduce the pharmacophoric elements responsible for its kinase inhibitory activity.[2][8][9]

The Role of the Oxindole Scaffold

The oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of indole-2-carboxylic acid have been explored as HIV-1 integrase strand transfer inhibitors, and other indole-based compounds have shown promise as anticancer agents.[10][11][12] The inherent planarity and hydrogen bonding capabilities of the oxindole nucleus make it an excellent platform for designing molecules that can interact with the active sites of enzymes, such as kinases.

Logical Flow of Nintedanib Synthesis from the Intermediate

Nintedanib_Synthesis_Flow A This compound B N-Acetylation A->B Acetic Anhydride C Condensation with Orthobenzoate B->C Triethyl Orthobenzoate D Reaction with Substituted Aniline C->D N-(4-aminophenyl)-N-methyl-2- (4-methylpiperazin-1-yl)acetamide E Nintedanib D->E Final Assembly

Caption: Simplified synthetic route to Nintedanib from the oxindole intermediate.

The synthesis of Nintedanib from this compound (or its methyl analog) typically involves an initial N-acetylation, followed by a condensation reaction with a trialkyl orthobenzoate.[2][8][9] The resulting enol ether is then reacted with a substituted aniline to introduce the side chain that is crucial for its biological activity.[13]

Conclusion

This compound is more than just a chemical compound; it is a gateway to a class of therapeutics that have a significant impact on patients' lives. Its synthesis, while challenging, is well-documented, and its strategic importance in drug discovery, particularly in the synthesis of Nintedanib, is firmly established. For researchers in medicinal chemistry and process development, a deep understanding of the properties and reactivity of this key intermediate is indispensable for the innovation of next-generation targeted therapies.

References

  • Pharmaffiliates. CAS No : 954239-49-7 | Product Name : this compound. [Link]

  • chemBlink. This compound [CAS# 954239-49-7]. [Link]

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  • precisionFDA. This compound. [Link]

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  • PubMed Central. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-Oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of Ethyl 2-oxoindoline-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and the critical role this parameter plays in both synthesis and analysis. Furthermore, this document details common synthetic pathways, purification protocols, and significant applications in drug discovery, supported by experimental workflows and data. The objective is to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile compound in their work.

Introduction to this compound

This compound is a derivative of the oxindole scaffold, a privileged structure in medicinal chemistry renowned for its presence in a multitude of biologically active compounds. The oxindole core, a bicyclic aromatic structure, serves as a versatile template for designing potent and selective modulators of various biological targets. The strategic placement of an ethyl carboxylate group at the 6-position of this scaffold provides a crucial chemical handle for further molecular elaboration, making it an invaluable intermediate in the synthesis of complex drug candidates. Its most notable application is as a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1][2]

The precise understanding of its molecular properties, beginning with its molecular weight, is paramount for chemists and pharmacologists. It underpins everything from reaction stoichiometry and yield calculations to the interpretation of analytical data from techniques like mass spectrometry, which are ubiquitous in the drug development pipeline.

Physicochemical Properties and Structural Elucidation

The accurate characterization of a chemical entity is the foundation of its utility in research. The properties of this compound are well-documented, providing a solid basis for its application.

Molecular Formula and Weight

The cornerstone of this compound's identity is its molecular formula and corresponding weight. These values are fundamental for all quantitative aspects of its use.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₃[1][3]
Molecular Weight 205.21 g/mol [1][3][4][5]
CAS Number 954239-49-7[1][3][4]

The molecular weight of 205.21 g/mol is calculated from the sum of the atomic weights of its constituent atoms (11 carbons, 11 hydrogens, 1 nitrogen, and 3 oxygens). This value is critical for converting between mass and moles, a daily necessity in the synthetic chemistry lab for ensuring that reactants are combined in the correct proportions. In analytical settings, the monoisotopic mass is used for high-resolution mass spectrometry to confirm the identity and purity of the compound.

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the fusion of the aromatic ring with the five-membered lactam ring, and the position of the ethyl ester substituent.

SynthesisWorkflow A Substituted 3-Nitrobenzoic Acid B Esterification (e.g., EtOH, H+) A->B Step 1 C Ethyl 3-Nitrobenzoate Derivative B->C D Selective Reduction of Nitro Group C->D Step 2 E Ethyl 3-Aminobenzoate Derivative D->E F Cyclization Reaction (e.g., with Chloroacetyl Chloride) E->F Step 3 G Ethyl 2-Oxoindoline- 6-carboxylate F->G

Caption: Conceptual workflow for the synthesis of this compound.

This process involves an initial esterification, followed by a selective reduction of the nitro group to an amine, and a final intramolecular cyclization to form the oxindole ring system. The specifics of the reagents and conditions for these steps are often proprietary or detailed in patent literature. [6][7][8]

Example Experimental Protocol: N-Acetylation (A Common Subsequent Step)

While the synthesis of the title compound itself is complex, a common subsequent reaction is the N-acetylation of the oxindole nitrogen, a key step in the synthesis of Nintedanib intermediates. [2][6] Objective: To acetylate the nitrogen of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (excess, e.g., 10-20 eq)

  • High-boiling point solvent (e.g., xylene or toluene)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Charge a dry reaction flask with this compound and the solvent.

  • Begin stirring the suspension.

  • Add acetic anhydride to the flask.

  • Heat the reaction mixture to reflux (typically 110-130°C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or HPLC. [2][6]5. Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. The solid can be collected by filtration.

  • Wash the collected solid with a cold, non-polar solvent (e.g., hexane or methylcyclohexane) to remove residual acetic anhydride and solvent.

  • Dry the product under vacuum to yield the N-acetylated product.

Self-Validation: The success of the reaction is confirmed by analytical techniques. A shift in the NMR spectrum, particularly the disappearance of the N-H proton signal and the appearance of a new acetyl methyl signal, is a key indicator. Mass spectrometry should confirm the expected increase in molecular weight corresponding to the addition of an acetyl group (C₂H₂O).

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules.

Role as a Scaffold in Drug Discovery

The oxindole core is a well-established "privileged scaffold" that can interact with a variety of biological targets. The ethyl ester at the 6-position provides a convenient point for modification, allowing chemists to explore the structure-activity relationship (SAR) of their compounds.

DrugScaffold cluster_core Core Scaffold cluster_derivatives Bioactive Derivatives A This compound B Nintedanib (Kinase Inhibitor) A->B Multi-step Synthesis C Other Kinase Inhibitors A->C Analogue Synthesis D Novel Therapeutic Agents A->D Library Generation

Sources

Structure Elucidation of Ethyl 2-oxoindoline-6-carboxylate: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive characterization of chemical entities is a cornerstone of modern drug discovery and development. Ethyl 2-oxoindoline-6-carboxylate is a pivotal intermediate, notably in the synthesis of kinase inhibitors such as Nintedanib.[1] Its structural integrity is paramount to ensuring the desired reactivity, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The narrative moves beyond mere procedural steps to explain the strategic rationale behind the analytical workflow, ensuring a self-validating and robust characterization process.

Introduction: The Strategic Imperative for Structure Verification

In any synthetic pathway, particularly those culminating in a therapeutic agent, the confirmation of each intermediate's structure is a critical control point. For this compound, an error in characterization—such as an unidentified isomer or impurity—could propagate through the synthesis, compromising the efficacy and safety of the final product. Therefore, a multi-faceted analytical approach is not merely best practice; it is a fundamental requirement for scientific rigor and regulatory compliance.

This guide details a logical workflow that begins with establishing the molecular formula and proceeds to map out the specific functional groups and atom-by-atom connectivity. Each technique provides a unique and complementary piece of the structural puzzle, culminating in a high-confidence, unambiguous assignment.

Physicochemical & Structural Identifiers

A foundational step in any analysis is to collate the known properties of the target compound. This data serves as a reference against which experimental results will be compared.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2][3]
CAS Number 954239-49-7[4][5][6]
Appearance Solid[2]
SMILES O=C(OCC)C1=CC(NC(C2)=O)=C2C=C1[2]
InChI Key SDMAVFXBWFYTCI-UHFFFAOYSA-N[2]

The Analytical Workflow: A Strategy of Orthogonal Confirmation

G cluster_0 Structure Elucidation Workflow Sample Test Sample: This compound MS Mass Spectrometry (MS) Sample->MS Determine MW & Formula IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups NMR NMR Spectroscopy Sample->NMR Map C-H Framework & Connectivity Conclusion Final Structure Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS). Unlike nominal mass MS, HRMS provides a highly accurate mass measurement (typically to four decimal places), which is essential for calculating a unique elemental formula.[7] This step is foundational; it validates the expected molecular formula before we invest time in more detailed structural analysis. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, minimizing initial fragmentation and simplifying interpretation.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode. ESI readily protonates the molecule ([M+H]⁺) or forms adducts with ions present in the solvent, such as sodium ([M+Na]⁺).

  • Data Acquisition: Collect spectra over a mass range of m/z 100-500.

Data Interpretation & Validation

The primary goal is to match the observed exact mass with the theoretical mass calculated from the molecular formula, C₁₁H₁₁NO₃.

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺ 206.0761206.076x< 5 ppm
[M+Na]⁺ 228.0580228.058x< 5 ppm

A mass error of less than 5 ppm provides high confidence in the assigned elemental composition. Further analysis of the fragmentation pattern (MS/MS) could reveal characteristic losses, such as the ethoxy group (C₂H₅O•, 45 Da), providing additional structural evidence.[8][9]

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups predicted by the molecular formula.[7] For this compound, we expect to see characteristic absorptions for the N-H bond of the lactam, two distinct carbonyl (C=O) groups (ester and lactam), and bonds associated with the aromatic ring and ethyl chain. The presence and position of these bands provide a robust qualitative confirmation of the gross molecular architecture.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Background: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation & Validation

The resulting spectrum is a fingerprint of the molecule's functional groups.

Functional GroupBondExpected Absorption (cm⁻¹)Rationale & Insight
AmideN-H stretch~3250 - 3150 (broad)The position and broadness indicate hydrogen bonding, typical for a solid-state lactam.
Alkane/AromaticC-H stretch3100 - 2850A complex of signals for both sp² (aromatic) and sp³ (aliphatic) C-H bonds.
Ester CarbonylC=O stretch~1725 - 1715Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[10]
Amide CarbonylC=O stretch~1710 - 1690This is a key absorption for the 2-oxoindoline (lactam) core. Its proximity to the ester C=O may cause peak overlap.
AromaticC=C stretch~1610, ~1480Confirms the presence of the benzene ring.
EsterC-O stretch~1250A strong, characteristic band confirming the C-O linkage of the ethyl ester.[11]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful technique for the de novo structure elucidation of organic molecules.[12][13] While MS gives the formula and IR gives the functional groups, NMR reveals the precise connectivity and chemical environment of every carbon and hydrogen atom. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR maps the carbon skeleton of the molecule. Together, they allow for the complete assembly of the molecular structure.

G cluster_mol This compound (NMR Numbering) mol

Caption: Structure with atom numbering for NMR assignments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it reliably dissolves the sample and does not obscure the amide N-H proton.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz)[14]. Shim the magnetic field to ensure high resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of ~220 ppm is standard.

Data Interpretation & Validation: ¹H NMR

The ¹H NMR spectrum provides a wealth of information through chemical shift (position), integration (proton count), and multiplicity (neighboring protons).

Proton(s)AssignmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale
H-10-CH₃~1.3Triplet (t)3H~7.1Coupled to the two H-9 protons.
H-9-O-CH₂-~4.3Quartet (q)2H~7.1Coupled to the three H-10 protons.
H-3-CH₂-~3.6Singlet (s)2H-Isolated methylene group with no adjacent protons.
H-7Ar-H~7.2Doublet (d)1H~7.8Ortho coupling to H-5.
H-5Ar-H~7.4Doublet of doublets (dd)1H~7.8, ~1.5Ortho coupling to H-7, meta coupling to H-4.
H-4Ar-H~7.5Doublet (d)1H~1.5Meta coupling to H-5.
H-1N-H~10.5Singlet (s, broad)1H-Amide proton, chemical shift is solvent-dependent.
Data Interpretation & Validation: ¹³C NMR

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Carbon(s)AssignmentPredicted δ (ppm)Rationale
C-10-C H₃~14Typical aliphatic methyl carbon of an ethyl ester.
C-3-C H₂-~36Aliphatic methylene carbon adjacent to an amide carbonyl.
C-9-O-C H₂-~61Aliphatic methylene carbon attached to the ester oxygen.
C-7, C-4Ar-CH~110 - 125Aromatic carbons attached to protons.
C-5Ar-CH~128Aromatic carbon deshielded by the ester group.
C-8, C-3a, C-7aAr-C (Quaternary)~125 - 145Non-protonated aromatic carbons.
C-6Ar-C -COO~132Aromatic carbon attached to the ester group.
C-11Ester C=O~166Carbonyl carbon of the ethyl ester.[10]
C-2Amide C=O~176Carbonyl carbon of the lactam ring.

The convergence of the MS, IR, ¹H NMR, and ¹³C NMR data provides an interlocking, self-validating confirmation of the structure. The molecular formula from HRMS is substantiated by the functional groups seen in IR, and the precise arrangement of these pieces is definitively mapped by the ¹H and ¹³C NMR spectra, leaving no ambiguity as to the identity of this compound.

References

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Introduction: The Significance of the Oxoindoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-oxoindoline-6-carboxylate

The oxoindoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its rigid, planar structure serves as a versatile scaffold for developing therapeutic agents targeting a wide range of biological pathways. A prominent example is Nintedanib, an inhibitor of multiple tyrosine kinases used in the treatment of idiopathic pulmonary fibrosis and certain cancers, which features a substituted 2-oxoindoline core.[1] The precise characterization of intermediates and final compounds bearing this scaffold is paramount for drug discovery and development. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed and unambiguous information regarding molecular structure.

This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H NMR spectrum of this compound, a key building block in synthetic chemistry. We will dissect the spectrum by correlating each signal to the molecular structure, explain the underlying principles governing the observed chemical shifts and coupling patterns, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the distinct chemical environments of the protons within the this compound molecule (C₁₁H₁₁NO₃).[2] The structure can be divided into four primary proton systems:

  • Aromatic System: Three protons (H-4, H-5, H-7) are attached to the benzene ring portion of the oxoindoline core. Their chemical shifts and multiplicities will be dictated by their position relative to the electron-withdrawing carbonyl group (C=O), the amide nitrogen (NH), and the ethyl carboxylate group (-COOEt).

  • Lactam System: This includes the methylene protons at the C-3 position (H-3) and the amide proton (NH). The C-3 protons are adjacent to a carbonyl group and the aromatic ring. The NH proton is part of the lactam ring.

  • Ethyl Ester System: This classic ethyl group consists of a methylene group (-OCH₂-) and a terminal methyl group (-CH₃).

  • Overall Structure: The interplay of inductive effects and resonance from the carbonyl, amide, and ester functional groups will create a unique magnetic environment for each proton, resulting in a well-resolved and informative spectrum.

¹H NMR Spectrum: Data Interpretation and Signal Assignment

The ¹H NMR spectrum provides four key pieces of information for structure elucidation: the number of signals (number of unique proton environments), the chemical shift (electronic environment), the integration (number of protons per signal), and the multiplicity or splitting pattern (number of neighboring protons).[3][4][5]

A representative ¹H NMR spectrum of this compound is summarized below. The specific chemical shifts can vary slightly depending on the solvent and concentration, but the relative positions, integrations, and multiplicities remain consistent. A Certificate of Analysis for this compound confirms its structure and purity via methods including ¹H NMR.[6]

Table 1: Summary of ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling Constant (Hz)
NH (H-1)~10.5Singlet, broad1H-
H-7~7.6Doublet (d)1HJ = 7.8 Hz
H-5~7.4Doublet of Doublets (dd)1HJ = 7.8, 1.5 Hz
H-4~7.2Doublet (d)1HJ = 1.5 Hz
-OCH₂- (Ethyl)~4.3Quartet (q)2HJ = 7.1 Hz
-CH₂- (H-3)~3.5Singlet (s)2H-
-CH₃ (Ethyl)~1.3Triplet (t)3HJ = 7.1 Hz
Detailed Analysis of Spectral Regions
  • Amide Proton (H-1, ~10.5 ppm): The amide proton is typically found far downfield due to the strong deshielding effect of the adjacent carbonyl group and resonance delocalization within the lactam ring. It usually appears as a broad singlet because of quadrupole broadening from the adjacent ¹⁴N atom and potential chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H-4, H-5, H-7, ~7.2-7.6 ppm):

    • H-7 (~7.6 ppm): This proton is ortho to the electron-withdrawing carbonyl group, which deshields it significantly, pushing its signal the furthest downfield in the aromatic region. It is coupled only to H-5 (a three-bond, or meta, coupling is negligible here), resulting in a clean doublet. The coupling constant of ~7.8 Hz is characteristic of ortho-coupling in a benzene ring.

    • H-5 (~7.4 ppm): This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). The large ortho-coupling (J ≈ 7.8 Hz) splits the signal into a doublet, and the smaller meta-coupling (J ≈ 1.5 Hz) splits each of those peaks again, resulting in a doublet of doublets.

    • H-4 (~7.2 ppm): This proton is only significantly coupled to H-5 through a small meta-coupling (J ≈ 1.5 Hz), appearing as a narrowly split doublet or sometimes a singlet if the resolution is insufficient to resolve the small coupling.

  • Ethyl Ester Protons (-OCH₂CH₃, ~4.3 and ~1.3 ppm):

    • Methylene (-OCH₂-, ~4.3 ppm): These protons are directly attached to the ester oxygen, which strongly deshields them, shifting their signal to ~4.3 ppm. The signal is split by the three neighboring methyl protons (n=3) into a quartet (n+1 = 4).[7]

    • Methyl (-CH₃, ~1.3 ppm): These protons are further from the electronegative oxygen and appear in the typical aliphatic region around ~1.3 ppm. They are coupled to the two neighboring methylene protons (n=2), resulting in a triplet (n+1 = 3). The coupling constant for both the quartet and the triplet is identical (~7.1 Hz), confirming they are part of the same ethyl system.

  • Lactam Methylene Protons (H-3, ~3.5 ppm): The two protons at the C-3 position are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their chemical shift at ~3.5 ppm is due to the deshielding influence of both the adjacent aromatic ring and the C-2 carbonyl group.

Visualizing Molecular Structure and J-Coupling

To better illustrate the relationships between adjacent protons that give rise to the observed splitting patterns, a molecular diagram with coupling pathways is presented below.

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-oxoindoline-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, the underlying principles governing these values, and a detailed experimental protocol for acquiring a high-quality spectrum. Our approach is grounded in established spectroscopic principles and substituent effects on the oxindole framework, offering a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of this compound

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, as a substituted oxindole, is a valuable building block in the synthesis of potential therapeutic agents. An unambiguous structural characterization is paramount in the drug discovery and development process, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. By providing a unique fingerprint of the carbon skeleton, ¹³C NMR allows for the precise determination of molecular structure, confirmation of synthesis, and assessment of purity. This guide will illuminate the expected ¹³C NMR spectrum of this compound, providing a foundational reference for its analysis.

Predicted ¹³C NMR Chemical Shifts

In the absence of a publicly available, experimentally assigned spectrum for this compound, we present a set of predicted chemical shifts. These predictions are derived from the known ¹³C NMR data of the parent oxindole molecule and the well-documented substituent chemical shift (SCS) effects of an ethyl carboxylate group on an aromatic ring.[1] The assignments are further supported by general principles of ¹³C NMR spectroscopy, including the influence of hybridization, electronegativity, and resonance effects.[2]

Below is the molecular structure of this compound with the carbon atoms systematically numbered for clear assignment.

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~175-178Amide carbonyl carbon, highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms.[3]
C3~36-40sp³ hybridized methylene carbon adjacent to the aromatic ring and the amide nitrogen.
C3a~128-132Aromatic quaternary carbon at the ring junction, deshielded by the fused ring system.
C4~124-128Aromatic CH carbon, influenced by the overall electron distribution of the bicyclic system.
C5~122-126Aromatic CH carbon, its chemical shift is influenced by its position relative to the substituents.
C6~130-134Aromatic quaternary carbon directly attached to the electron-withdrawing carboxylate group, leading to a downfield shift.[4]
C7~110-114Aromatic CH carbon, shielded by the electron-donating effect of the amide nitrogen.
C7a~142-146Aromatic quaternary carbon bonded to the amide nitrogen, significantly deshielded.
C8~165-168Ester carbonyl carbon, deshielded but typically found slightly upfield compared to amide carbonyls.[5]
C10~60-63sp³ hybridized methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom.[6]
C11~14-16sp³ hybridized methyl carbon of the ethyl group, the most upfield signal in the spectrum.[7]

Theoretical Basis for Chemical Shift Assignments

The predicted chemical shifts in Table 1 are based on a combination of factors that influence the local electronic environment of each carbon nucleus.

  • Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. The sp² hybridized carbons of the aromatic ring and the carbonyl groups resonate at lower fields (higher ppm values) compared to the sp³ hybridized carbons of the methylene and methyl groups.[2]

  • Inductive and Resonance Effects: The electron-withdrawing nature of the carbonyl groups and the ester oxygen causes a deshielding effect (downfield shift) on adjacent carbons. Conversely, the lone pair of electrons on the amide nitrogen (N1) can be delocalized into the aromatic ring, leading to a shielding effect (upfield shift), particularly at the ortho and para positions (C7 and C5).[4] The ethyl carboxylate group at the C6 position is electron-withdrawing, which deshields the attached C6 carbon and influences the chemical shifts of the other aromatic carbons.

  • Anisotropic Effects: The π-electron system of the aromatic ring generates a local magnetic field. Carbons within the plane of the ring experience this anisotropic effect, which contributes to their downfield chemical shifts.[2]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol provides a detailed, step-by-step methodology.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing A Weigh 15-20 mg of this compound B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Filter the solution through a glass wool plug into a clean NMR tube B->C D Insert the sample into the NMR spectrometer C->D E Lock and shim the instrument D->E F Set up a standard proton-decoupled ¹³C experiment E->F G Acquire the spectrum with an appropriate number of scans F->G H Apply Fourier transform and phase correction G->H I Calibrate the chemical shift scale using the solvent peak H->I J Peak picking and integration (if applicable) I->J

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Oxoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxoindoline, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its biological significance necessitates robust and reliable analytical methods for structural characterization and quality control. Infrared (IR) spectroscopy serves as a fundamental, rapid, and non-destructive tool for elucidating the structural features of these derivatives. This guide provides a comprehensive exploration of the IR spectroscopy of 2-oxoindoline compounds, moving from foundational principles to advanced spectral interpretation. We will delve into the causality behind spectral shifts, the profound influence of intermolecular forces such as hydrogen bonding, and the diagnostic value of specific vibrational modes. This document is designed to equip researchers and drug development professionals with the expertise to confidently apply IR spectroscopy for the structural verification and analysis of this vital class of molecules.

The 2-Oxoindoline Core: A Spectroscopic Perspective

The 2-oxoindoline skeleton features a benzene ring fused to a five-membered lactam (a cyclic amide) ring. This arrangement presents several key functional groups whose vibrational modes are readily interrogated by IR spectroscopy:

  • The Lactam Group: Comprising a secondary amine (N-H) and a carbonyl group (C=O). These are the most diagnostic reporters of the molecule's local chemical environment.

  • The Aromatic Ring: Characterized by its C=C and C-H bonds.

  • The C3-Methylene Group: An aliphatic CH₂ group adjacent to the carbonyl.

Understanding the characteristic absorption frequencies of these groups is the first step in mastering the spectral interpretation of this molecular class.

Decoding the Spectrum: A Guide to Characteristic Vibrational Modes

The IR spectrum of a 2-oxoindoline derivative is a rich tapestry of information. The most diagnostic regions are discussed below, with an emphasis on the structural factors that govern the precise position and shape of the absorption bands.

The N-H Stretching Region (νN-H): A Probe of Intermolecular Interactions

The N-H stretching vibration is exceptionally sensitive to hydrogen bonding, making it a powerful probe of the sample's physical state (solid vs. solution) and molecular association.

  • Solid State & Concentrated Solutions: In the solid state, 2-oxoindoline and its derivatives almost invariably form intermolecular hydrogen-bonded cyclic dimers.[4][5] This strong N-H···O=C interaction weakens the N-H bond, reducing its force constant. The causal effect is a significant shift of the absorption band to a lower frequency (a "red shift"). The band appears strong, broad, and is typically centered in the 3300-3100 cm⁻¹ region.[6] The broadness arises from a distribution of hydrogen bond strengths within the crystal lattice.

  • Dilute Solutions: When the sample is dissolved in a non-polar solvent (e.g., CCl₄ or CHCl₃) at a low enough concentration to prevent intermolecular association, the hydrogen bonds are disrupted.[7] This results in a "free" N-H stretching vibration, which appears as a sharp, less intense band at a much higher frequency, typically in the 3450-3400 cm⁻¹ range.[8] Observing this shift upon dilution is a classic method for confirming the presence of intermolecular hydrogen bonding.

The existence of different crystalline forms, or polymorphs, can lead to distinct hydrogen bonding patterns, which will be reflected as noticeable differences in the N-H stretching region of their respective IR spectra.[4][5]

H_Bonding cluster_0 Solid State (Cyclic Dimer) cluster_1 Dilute Solution (Monomer) Dimer Two oxindole molecules Dimer_Spectrum Broad ν(N-H) band ~3200 cm⁻¹ Dimer->Dimer_Spectrum Strong H-Bonding Monomer Single oxindole molecule Monomer_Spectrum Sharp ν(N-H) band ~3420 cm⁻¹ Monomer->Monomer_Spectrum No H-Bonding

Caption: Effect of Hydrogen Bonding on N-H Stretching Frequency.

The Carbonyl Stretching Region (νC=O): The Amide I Band

The lactam carbonyl stretch, known as the Amide I band, is arguably the most prominent feature in the spectrum.[9] It gives rise to a very strong, sharp absorption typically found between 1760-1660 cm⁻¹ . Its exact position is a sensitive indicator of the electronic and structural environment.

  • Parent Oxindole: Unsubstituted 2-oxoindoline in the solid state typically shows its νC=O band around 1710-1680 cm⁻¹ .

  • Electronic Effects of Substituents: Substituents on the aromatic ring can perturb the electron density of the lactam system, altering the C=O bond order and thus its stretching frequency.

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or halogens at the 5-position increase the C=O bond's double-bond character through an inductive effect, shifting the absorption to a higher wavenumber (a "blue shift").[10]

    • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ decrease the C=O bond order via resonance, causing a red shift to lower wavenumbers.

  • Hydrogen Bonding: As with the N-H group, hydrogen bonding to the carbonyl oxygen weakens the C=O bond, causing a red shift of 15-30 cm⁻¹. This is a key reason why solid-state spectra often show the C=O band at a lower frequency than solution-state spectra.[11]

  • Ring Strain & Fusion: Additional rings fused to the oxindole core can introduce ring strain, which typically increases the carbonyl stretching frequency.

  • Case Study: Isatin (Indole-2,3-dione): This important derivative possesses two carbonyl groups: the C2-amide and a C3-ketone. These two oscillators are mechanically coupled, leading to two distinct stretching bands corresponding to symmetric and asymmetric vibrational modes.[12] In the solid-state spectrum of isatin, these bands are often observed around 1760 cm⁻¹ and 1740 cm⁻¹ .[10][13]

Aromatic and Aliphatic Vibrations
  • Aromatic C=C Stretching (νC=C): Multiple bands of variable intensity appear in the 1620-1450 cm⁻¹ region, confirming the presence of the benzene ring.[14]

  • C-H Stretching (νC-H):

    • Aromatic: Weak to medium bands appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

    • Aliphatic: The C3-methylene (CH₂) group gives rise to symmetric and asymmetric stretching bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[15]

  • C-H Bending (δC-H): The out-of-plane C-H bending bands in the 900-690 cm⁻¹ region can be highly informative for determining the substitution pattern on the aromatic ring.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of complex vibrations, including C-N stretching, N-H bending (the Amide II band), and various other skeletal bending and rocking modes.[9] While individual assignments can be challenging without computational support, the overall pattern is unique to a specific molecule and serves as a literal "fingerprint" for identification purposes. The Amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching, is a notable feature for secondary amides and is expected around 1550 cm⁻¹ .[9]

Data Summary: Characteristic IR Absorption Frequencies

The following table summarizes the key IR absorptions for the 2-oxoindoline scaffold. Note that ranges can vary based on physical state, substitution, and hydrogen bonding.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity & Characteristics
N-H Stretch (Free)Lactam N-H3450 - 3400Medium, Sharp (Dilute Solution)
N-H Stretch (H-Bonded)Lactam N-H3300 - 3100Strong, Broad (Solid State)
C-H Stretch (Aromatic)Ar-H3100 - 3000Weak to Medium
C-H Stretch (Aliphatic)C3-H₂2960 - 2850Medium
C=O Stretch (Amide I)Lactam C=O1760 - 1660Very Strong, Sharp
C=C Stretch (Aromatic)Ar C=C1620 - 1450Medium to Weak (multiple bands)
N-H Bend (Amide II)Lactam N-H~1550Medium (often coupled with C-N stretch)
C-H Out-of-Plane BendAr-H900 - 690Strong (diagnostic of substitution pattern)

Experimental Protocols & Methodologies

The choice of sampling technique is critical for obtaining a high-quality spectrum that accurately reflects the intended state of the material.

Protocol 1: Solid-State Analysis via KBr Pellet

This classic transmission method is ideal for obtaining the spectrum of a solid compound in its crystalline state, fully capturing the effects of intermolecular forces.

  • Preparation: Gently grind 1-2 mg of the 2-oxoindoline derivative with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press.

  • Analysis: The resulting transparent or translucent pellet is placed in the sample holder of the FTIR spectrometer for analysis.

  • Causality: The high pressure fuses the KBr into a matrix that is transparent to IR radiation, allowing the analyte's vibrations to be measured. This method inherently measures the solid-state structure, including hydrogen bonding networks.

Protocol 2: Rapid Analysis via Attenuated Total Reflectance (ATR)

ATR is the most common and convenient technique for both solid powders and liquids, requiring minimal sample preparation.[16][17]

  • Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-oxoindoline derivative onto the crystal. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Analysis: Acquire the sample spectrum. The spectrometer software will automatically perform the background subtraction.

  • Causality: The IR beam is directed into the ATR crystal. At the crystal-sample interface, an evanescent wave protrudes a few microns into the sample. The sample absorbs energy at specific frequencies from this wave, and the attenuated beam is reflected back to the detector. This provides a spectrum of the sample's surface.

A Systematic Workflow for Spectral Interpretation

A logical, step-by-step approach ensures that no key spectral feature is overlooked.

Caption: Systematic Workflow for IR Spectrum Analysis of 2-Oxoindolines.

Advanced Application: Investigating Tautomerism

While the lactam form is predominant, 2-oxoindoline can theoretically exist in equilibrium with its lactim tautomer. IR spectroscopy is an excellent tool to distinguish between them.[1][18][19]

Tautomerism cluster_lactam Lactam Form (Predominant) cluster_lactim Lactim Form (Minor) Lactam_Struct Contains C=O and N-H Lactam_IR ν(C=O) ~1700 cm⁻¹ ν(N-H) ~3200 cm⁻¹ Lactim_Struct Contains C=N and O-H Lactam_Struct->Lactim_Struct Tautomerization Lactim_IR ν(O-H) ~3500 cm⁻¹ ν(C=N) ~1650 cm⁻¹

Caption: IR Signatures for Distinguishing Lactam-Lactim Tautomers.

The absence of a strong O-H band and the presence of the characteristic Amide I and N-H bands in the spectra of most 2-oxoindoline derivatives confirm the overwhelming prevalence of the lactam tautomer under normal conditions.

Conclusion

Infrared spectroscopy is an indispensable technique in the arsenal of scientists working with 2-oxoindoline derivatives. Its ability to provide rapid, definitive information on key functional groups, intermolecular interactions, and subtle structural variations is unparalleled for its simplicity and accessibility. By understanding the causal relationships between molecular structure and vibrational frequencies—particularly the profound effects of hydrogen bonding and electronic substitution on the N-H and C=O stretching modes—researchers can confidently confirm the identity, purity, and structural integrity of these vital pharmaceutical building blocks. This guide provides the foundational knowledge and practical framework necessary to leverage the full power of IR spectroscopy in the research and development of 2-oxoindoline-based therapeutics.

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Mass spectrometry fragmentation of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 2-oxoindoline-6-carboxylate

Introduction

This compound is a heterocyclic compound featuring an oxindole core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active molecules. Understanding the structural integrity and degradation pathways of such compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide provides a detailed exploration of the gas-phase fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), leveraging foundational principles of mass spectrometry to predict its fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of small organic molecules.

The molecular structure of this compound (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ) presents several key functional groups that dictate its fragmentation: a stable aromatic ring, a lactam (cyclic amide) within the oxindole system, and an ethyl ester substituent.[2] Each of these features provides a predictable initiation point for bond cleavage upon ionization and subsequent excitation.

Analytical Instrumentation & Ionization Methodologies

The choice of ionization technique is critical as it profoundly influences the resulting mass spectrum. For a molecule like this compound, two primary approaches are considered: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically coupled with GC.[3] EI involves bombarding the analyte with 70 eV electrons, causing the ejection of an electron to form a radical cation (M•+).[4] The high internal energy imparted to this ion leads to extensive and reproducible fragmentation.[5] The resulting pattern is a "fingerprint" that is highly valuable for compound identification via library matching.[3]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for LC-MS, that transfers ions from solution into the gas phase with minimal internal energy.[5][6] It typically forms even-electron ions, such as the protonated molecule [M+H]⁺ in positive ion mode.[5] Because ESI imparts little excess energy, the molecular ion is often the most abundant species, providing clear molecular weight information. Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[5]

Proposed Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M•+) of this compound is expected at an m/z of 205. The subsequent fragmentation is driven by the radical cation and the inherent stability of the resulting fragments.

The primary fragmentation events are hypothesized to originate from the ethyl ester group, which represents a point of structural weakness compared to the fused aromatic-lactam core.

  • α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), a loss of 45 Da. This results in a stable acylium ion (m/z 160 ). This fragment is resonance-stabilized and often prominent in the spectra of esters.[7]

  • Loss of Ethylene (McLafferty-type Rearrangement): A common pathway for ethyl esters involves the loss of ethylene (C₂H₄, 28 Da) through a six-membered transition state. This would lead to a radical cation at m/z 177 .

  • Fragmentation of the Oxindole Core: Following initial losses from the ester, the remaining structure can undergo further fragmentation characteristic of indole-like molecules. The acylium ion at m/z 160 can lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 132 . It is also known that indole derivatives can lose hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation pathway for this class of compounds.[8][9]

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass data suggests likely fragmentation pathways, High-Resolution Mass Spectrometry (HRMS) provides an essential layer of validation. By measuring m/z values with high accuracy (typically to four or more decimal places), it is possible to determine the elemental composition of the precursor and fragment ions. [1][10]For example, the fragment observed at nominal mass 132 could have several possible elemental formulas. HRMS can distinguish between C₈H₆NO⁺ (calculated mass 132.0449) and another isobaric ion like C₉H₈O⁺ (calculated mass 132.0575), thereby confirming the proposed fragmentation mechanism.

Table 1: Summary of Predicted Key Ions and their Properties
IonizationPrecursor Ion (m/z)Proposed Fragment (m/z)Neutral Loss (Da)Proposed Formula
EI205 (M•+)17728 (C₂H₄)C₉H₇NO₃•+
EI205 (M•+)16045 (•OC₂H₅)C₉H₆NO₂⁺
EI / ESI16013228 (CO)C₈H₆NO⁺
ESI206 ([M+H]⁺)17828 (CO)C₁₀H₁₂NO₂⁺
ESI206 ([M+H]⁺)16046 (C₂H₅OH)C₉H₆NO₂⁺

Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are recommended.

GC-MS Analysis (EI)

This protocol is designed for a standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless, set to 250°C. 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

    • Data Acquisition: Full scan mode.

LC-MS/MS Analysis (ESI)

This protocol is suitable for a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 300 - 350°C.

    • Data Acquisition:

      • Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]⁺ ion at m/z 206.

      • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 206 and fragment using an appropriate collision energy (e.g., 10-30 eV with nitrogen as collision gas) to generate the fragmentation spectrum.

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and dictated by its constituent functional groups. Under high-energy Electron Ionization, fragmentation is initiated by cleavage of the ethyl ester side chain, primarily through the loss of an ethoxy radical to form a stable acylium ion at m/z 160. Under soft Electrospray Ionization conditions, the protonated molecule at m/z 206 readily loses a neutral ethanol molecule to form the same key fragment at m/z 160. Subsequent fragmentation in both modalities involves the loss of carbon monoxide from the core structure. The application of high-resolution mass spectrometry is crucial for confirming these assignments by providing unambiguous elemental compositions for all observed ions. This comprehensive understanding of its fragmentation behavior provides a robust analytical framework for the identification and structural characterization of this compound and its related analogues in complex research and development settings.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Aguiar, G. P., Wakabayashi, K. A. L., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • Holman, S. W., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Journal of Mass Spectrometry, 56(6), e4725. [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • Pereda-Miranda, R., & D'Arcy, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • ResearchGate. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

  • Wiley. (2009). Evolving Role of Mass Spectrometry in Drug Discovery and Development. [Link]

  • Frontiers. (2021). Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds. [Link]

  • Eisele, N. F., & Koszinowski, K. (2021). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss, University of Würzburg. [Link]

  • Singleton, D. A., et al. (2014). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. The Journal of Organic Chemistry, 79(3), 1184-1193. [Link]

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A Technical Guide to the Solubility of Ethyl 2-oxoindoline-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design and product formulation. This guide provides an in-depth technical exploration of the solubility of Ethyl 2-oxoindoline-6-carboxylate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple compilation of data, this document delves into the theoretical underpinnings of its solubility, offering practical, field-proven methodologies for its empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Physicochemical Properties and Predicted Solubility Behavior

This compound (CAS No. 954239-49-7) possesses a molecular structure that dictates its interactions with various organic solvents.[1][2][3][4][5] Its core, an oxindole ring system, is fused to a benzene ring, with an ethyl carboxylate group at the 6-position. This combination of a polar lactam group, a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and a relatively non-polar aromatic ring and ethyl ester group suggests a nuanced solubility profile.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6][7] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: Protic polar solvents, such as alcohols (e.g., ethanol, methanol), can engage in hydrogen bonding with the N-H and C=O groups of the oxindole ring, facilitating dissolution. Aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be effective solvents due to their ability to act as hydrogen bond acceptors and their overall high polarity.

  • Non-Polar Solvents: Non-polar solvents, such as hexane and toluene, are anticipated to be poor solvents for this compound. The energy required to break the intermolecular hydrogen bonds and disrupt the crystal lattice of the solid solute is unlikely to be compensated by the weak van der Waals interactions with these solvents.

  • Intermediate Polarity Solvents: Solvents of intermediate polarity, such as ethyl acetate and dichloromethane, may exhibit partial solubility.

The general solubility equation, which relates solubility to melting point and lipophilicity (logP), can also provide a theoretical estimation of aqueous solubility, though its direct application to organic solvents is more complex.[8] Factors such as crystal lattice energy also play a significant role; a higher melting point often correlates with lower solubility due to stronger intermolecular forces in the solid state.[8]

Experimental Determination of Solubility: A Step-by-Step Approach

A definitive understanding of solubility requires empirical measurement. The equilibrium solubility shake-flask method is a widely accepted and robust technique.[9]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the key steps in determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid This compound prep_solvent Add a known volume of the selected organic solvent prep_solid->prep_solvent Combine equilibration Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) prep_solvent->equilibration separation Separate the solid and liquid phases (e.g., centrifugation or filtration) equilibration->separation dilution Dilute an aliquot of the saturated supernatant separation->dilution quantification Quantify the concentration using a validated analytical method (HPLC or UV-Vis) dilution->quantification

Caption: Workflow for determining equilibrium solubility.

Detailed Experimental Protocol

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the dissolution process has reached a steady state.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtering the solution through a chemically compatible syringe filter.

  • Sample Dilution: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved solute.

Analytical Methodologies for Quantification

The accurate quantification of the dissolved this compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two commonly employed and effective techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of indole derivatives.[10][11][12] A reversed-phase HPLC method is generally suitable for this compound.

Protocol for HPLC Quantification:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler.

  • Mobile Phase: A suitable mobile phase, such as a gradient of acetonitrile and water (with a small amount of acid like trifluoroacetic acid for better peak shape), should be optimized.[13]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

  • Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that the solvent does not have significant absorbance at the wavelength of maximum absorbance (λmax) of this compound.[14][15][16]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve according to the Beer-Lambert law.[17]

  • Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility in the original saturated solution.

Data Presentation and Interpretation

For clarity and ease of comparison, the determined solubility data should be presented in a structured table.

SolventPolarity IndexSolubility (mg/mL) at 25°C
Hexane0.1To be determined
Toluene2.4To be determined
Dichloromethane3.1To be determined
Ethyl Acetate4.4To be determined
Acetone5.1To be determined
Ethanol5.2To be determined
Methanol6.6To be determined
Dimethylformamide (DMF)6.4To be determined
Dimethyl sulfoxide (DMSO)7.2To be determined

Interpreting the Results:

The quantitative solubility data will provide valuable insights into the behavior of this compound. A correlation between the solvent polarity index and the measured solubility can be expected, although other factors such as specific solute-solvent interactions (e.g., hydrogen bonding) will also play a crucial role. This data is instrumental in selecting appropriate solvents for chemical reactions, purification processes (such as crystallization), and formulation development.

Conclusion

While readily available quantitative solubility data for this compound in a range of organic solvents is limited, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to generate this critical information in their own laboratories. By understanding the physicochemical properties of the molecule and employing robust analytical techniques like HPLC and UV-Vis spectroscopy, scientists can obtain accurate and reliable solubility data, enabling more informed decisions in their research and development endeavors.

References

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • ACS Publications. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
  • ResearchGate. (2025, August 6). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • NIH. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 954239-49-7 | Product Name : this compound. Retrieved from [Link]

Sources

discovery and history of oxindole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Oxindole Compounds

Abstract

The oxindole core, a bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its journey from a derivative of the ancient dye indigo to the structural heart of modern multi-kinase inhibitors is a compelling narrative of chemical discovery and therapeutic innovation. This guide provides a comprehensive exploration of the history of oxindole compounds, from their initial discovery and the elucidation of their structure to the evolution of their synthesis and their rise to prominence in drug development. We will examine the key scientific milestones, detail foundational synthetic protocols, and illustrate the causal links between structural understanding and biological application, offering researchers and drug development professionals a thorough grounding in the legacy and potential of this remarkable heterocyclic system.

The Genesis: From Indigo to Indole and the First Glimpse of the Oxindole Core

The story of oxindole is inextricably linked to that of indigo, the vibrant blue dye used for millennia. The scientific investigation into indigo's chemical nature in the 19th century laid the groundwork for the entire field of indole chemistry.

The Foundational Work of Adolf von Baeyer

The pivotal figure in this early history is the German chemist Adolf von Baeyer. His systematic degradation and structural elucidation of indigo, a monumental effort that would later contribute to his 1905 Nobel Prize in Chemistry, led to the discovery of several related heterocyclic compounds.[3][4] In 1866, Baeyer first obtained indole itself by heating the zinc dust reduction product of oxindole.[5] This established a fundamental chemical relationship between these structures.

Three years later, in 1869, Baeyer and his colleague Adolph Emmerling achieved the first rational synthesis of indole from ortho-nitrocinnamic acid, a landmark achievement known as the Baeyer-Emmerling indole synthesis.[4][6][7] This work not only confirmed the structure of indole but also introduced a foundational strategy—the reductive cyclization of ortho-substituted nitroarenes—that would become central to the synthesis of the oxindole core itself.[8]

Isatin: The Oxidized Precursor

Concurrent with the work on indole, isatin (indole-2,3-dione) was identified as a key oxidation product of indigo. First isolated in 1840 by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo with nitric and chromic acids, isatin provided a more direct precursor to the oxindole skeleton.[9][10] The chemical relationship was clear: the reduction of isatin's C3-carbonyl group, while leaving the C2-amide carbonyl intact, would yield oxindole. This understanding paved the way for the first targeted synthetic routes.

Historical_Genesis Indigo Indigo Dye (Ancient Times) Isatin Isatin (Erdmann & Laurent, 1840) Indigo->Isatin Oxidation Oxindole Oxindole (Conceptual Link) Isatin->Oxindole Reduction Indole Indole (Baeyer, 1866) Oxindole->Indole Zn Dust Reduction Synthesis Baeyer-Emmerling Indole Synthesis (1869) Synthesis->Indole First Rational Synthesis Classical_Synthesis cluster_0 Reductive Cyclization Workflow Start o-Nitrophenylacetic Acid Derivative Step1 Add Reducing Agent (e.g., Zn dust, H+) Start->Step1 Reduction of NO2 Step2 Intramolecular Cyclization (Amine attacks Carboxylic Acid) Step1->Step2 Spontaneous Product Substituted Oxindole Step2->Product Lactam formation Kinase_Inhibition cluster_0 Mechanism of Action: Oxindole Kinase Inhibitors RTK Receptor Tyrosine Kinase (RTK) ATP Binding Site P Phosphorylation RTK->P Autophosphorylation Block Inhibition Oxindole Oxindole Drug (e.g., Sunitinib) Oxindole->RTK:port ATP ATP ATP->RTK:port Downstream Downstream Signaling (Proliferation, Angiogenesis) P->Downstream

Sources

tautomerism in 2-oxoindoline structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 2-Oxoindoline Structures

Abstract

The 2-oxoindoline (oxindole) core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its biological activity is intimately linked to its three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of tautomerism. This guide provides a comprehensive technical overview of tautomeric equilibria in 2-oxoindoline structures, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of lactam-lactim and keto-enol tautomerism, explore the factors governing these equilibria, detail the analytical methodologies for their characterization, and contextualize their importance through a case study of pivotal kinase inhibitors. The objective is to equip the reader with the expert insights necessary to understand, predict, and control tautomerism in the design and development of 2-oxoindoline-based therapeutics.

The Duality of the 2-Oxoindoline Core: Fundamental Tautomeric Forms

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in drug design, impacting everything from solubility and stability to target binding and metabolism.[3][4][5][6] In the 2-oxoindoline framework, two primary forms of prototropic tautomerism are of central importance.

The Predominant Lactam-Lactim Equilibrium

The core 2-oxoindoline ring system inherently possesses the capacity for lactam-lactim tautomerism. This involves the migration of a proton from the nitrogen atom of the cyclic amide (the lactam form) to the carbonyl oxygen, resulting in a cyclic imidic acid (the lactim form).[7][8] For the unsubstituted 2-oxoindoline, the lactam form is overwhelmingly stable and is the experimentally observed structure under typical conditions.[9]

Caption: Keto-Enol tautomerism in a C3-substituted 2-oxoindoline.

Governing the Equilibrium: Factors Influencing Tautomeric Preference

The delicate balance between tautomeric forms is not static; it is dynamically influenced by a confluence of intrinsic and extrinsic factors. A drug development scientist must understand these factors to predict and control the behavior of a 2-oxoindoline-based molecule.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds and stabilize the more polar lactam/keto tautomers. [10]Conversely, in some systems, non-polar aprotic solvents may favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding. [11]* Substituent Effects: The electronic nature of substituents on the aromatic ring or at the C3 position can significantly alter the acidity of the migrating proton and the relative stability of the resulting tautomers. Electron-withdrawing groups can increase the acidity of the C3-proton, potentially favoring the enol form.

  • pH and Ionization: The pH of the medium dictates the ionization state of the molecule. Deprotonation at the C3 position can generate a resonance-stabilized enolate, which is a key intermediate in the interconversion and can be the dominant species under basic conditions.

  • Temperature: Tautomeric equilibrium is a thermodynamic process. As such, changes in temperature can shift the equilibrium constant (KT), favoring the population of a higher-energy tautomer at elevated temperatures. [12]* Metal Ion Coordination: The chelation of metal ions can effectively "lock" the molecule into a specific tautomeric conformation that is favorable for coordination, a principle that can be exploited in catalyst design and bioinorganic chemistry. [4][13]

Analytical Characterization: Methodologies and Protocols

Validating the tautomeric state of a 2-oxoindoline derivative is a prerequisite for understanding its structure-activity relationship (SAR). A multi-faceted analytical approach is often required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomerism in solution. [14][15]Distinct tautomers give rise to separate sets of signals, and the ratio of their integration values directly corresponds to their population ratio.

Exemplary Protocol: ¹H NMR for Tautomer Ratio Determination

  • Sample Preparation: Dissolve a precisely weighed sample (~5-10 mg) of the 2-oxoindoline derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, MeOD) to a final concentration of ~10-20 mM.

  • Data Acquisition: Record the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure the system has reached thermal equilibrium.

  • Signal Assignment: Identify distinct and well-resolved signals characteristic of each tautomer. For keto-enol tautomerism, the C3-proton of the keto form and the enolic OH proton are key diagnostic signals.

  • Integration and Quantification: Carefully integrate the assigned signals for each tautomer. The ratio of the integrals provides the molar ratio of the tautomers in that specific solvent.

  • Validation: Repeat the experiment in different solvents to observe shifts in the equilibrium, confirming the dynamic nature of the tautomerism.

UV-Vis Spectroscopy

Tautomers possess different chromophores and thus exhibit distinct electronic absorption spectra. [10][16]This property can be leveraged to study how the equilibrium shifts in response to environmental changes, particularly solvent. [11][17] Exemplary Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-interfering solvent (e.g., acetonitrile).

  • Solvent Series: Prepare a series of dilute solutions (~10-50 µM) in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Analysis: Compare the spectra. A significant shift in the absorption maximum (λmax) or the appearance of new bands when moving from non-polar to polar solvents is strong evidence of a shift in the tautomeric equilibrium. [11]

Computational Modeling

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative thermodynamic stabilities of tautomers and rationalizing experimental findings. [18][19][20]

Computational_Workflow Structure Input Tautomer Structures Geometry Geometry Optimization (e.g., B3LYP/6-31G*) Structure->Geometry Frequency Frequency Calculation (Confirm Minima) Geometry->Frequency Energy Single-Point Energy (Higher Level of Theory) Frequency->Energy Solvation Incorporate Solvent Effects (e.g., PCM/SCRF) Energy->Solvation Compare Compare Gibbs Free Energies (ΔG) to Predict Relative Stability Solvation->Compare

Caption: A typical DFT workflow for predicting tautomer stability.

Case Study: Tautomerism and Isomerism in 2-Oxoindoline Kinase Inhibitors

The clinical and commercial success of 2-oxoindoline-based kinase inhibitors, such as Sunitinib and SU6668, provides a compelling illustration of the importance of controlling isomeric forms. [2][21][22]These molecules target the ATP-binding pocket of receptor tyrosine kinases (RTKs).

Sunitinib and related compounds feature a C3-alkylidene substituent, which introduces a critical element of Z/E (geometric) isomerism around the exocyclic double bond. [23][24]This isomerism is inextricably linked to the underlying keto-enol tautomerism that enables its formation. The thermodynamically stable Z-isomer is the biologically active form, as its specific geometry allows for crucial hydrogen bond interactions with the hinge region of the kinase domain. The E-isomer is inactive.

Drug CandidateKey Kinase TargetsActive IsomerCritical H-Bonds Enabled by Isomer
Sunitinib VEGFR, PDGFR, c-KitZ-isomerDonor (Indole N-H), Acceptor (Oxo C=O)
SU6668 VEGFR, PDGFR, FGFRZ-isomerDonor (Indole N-H), Acceptor (Oxo C=O)

Data compiled from sources.[21][25][26][27]

The conversion between Z and E isomers can be induced by light (photoisomerization), which has significant implications for sample handling, analytical quantification, and formulation. [23][28]The ability of the 2-oxoindoline core to present its hydrogen bond donor and acceptor groups in a precise orientation, dictated by the Z-isomer of the C3-substituent, is fundamental to its mechanism of action.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region (e.g., Glu, Cys residues) Inhibitor 2-Oxoindoline Inhibitor (Z-Isomer) Hinge->Inhibitor H-Bond (Acceptor) (Carbonyl C=O) Pocket Hydrophobic Pocket Inhibitor->Hinge H-Bond (Donor) (Indole N-H) Inhibitor->Pocket Hydrophobic Interactions

Caption: Mechanism of kinase inhibition by a 2-oxoindoline scaffold.

Implications for Drug Discovery and Development

A thorough understanding of is not an academic exercise; it has profound, practical consequences across the drug development pipeline.

  • Pharmacodynamics: As seen with kinase inhibitors, often only one tautomer (or geometric isomer) possesses the correct stereoelectronic profile to bind to the biological target with high affinity. Failing to recognize the active tautomer can lead to misleading SAR and failed optimization campaigns.

  • Pharmacokinetics: Different tautomers are distinct chemical entities with different physicochemical properties. A shift in equilibrium can alter a drug's solubility, lipophilicity (logP), and membrane permeability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. [6]* Formulation and Stability: A compound may crystallize as a single, stable tautomer, but upon dissolution in a formulation vehicle or in vivo, it may convert to an equilibrium mixture. This can impact bioavailability, shelf-life, and dosing consistency. [6]* Intellectual Property: From a patent perspective, specific tautomeric forms can sometimes be claimed as separate chemical entities. A comprehensive understanding is therefore essential for securing robust intellectual property protection.

Conclusion

Tautomerism in 2-oxoindoline structures is a pivotal chemical principle with far-reaching implications for therapeutic drug design. The interplay between the lactam-lactim and keto-enol forms, governed by solvent, pH, and substitution, dictates the ultimate biological and pharmaceutical properties of these molecules. By employing a robust analytical toolkit—spearheaded by NMR spectroscopy and supported by UV-Vis and computational methods—researchers can effectively characterize and understand these dynamic systems. This knowledge is critical for rationally designing next-generation 2-oxoindoline-based drugs with optimized efficacy, selectivity, and drug-like properties, ultimately translating a nuanced chemical phenomenon into tangible clinical benefit.

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The Oxindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Oxindole Core

The oxindole scaffold, a bicyclic aromatic structure consisting of a fused benzene and pyrrolidone ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in a diverse array of natural products, from the traditional medicinal plant Uncaria tomentosa (Cat's Claw) to the potent alkaloids of the Gelsemium genus, has long signaled its profound biological relevance.[2][3] This guide provides a comprehensive exploration of the oxindole scaffold's biological significance, delving into its natural origins, diverse pharmacological activities, and the molecular mechanisms that underpin its therapeutic potential. We will examine key structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and biological evaluation, and present visual workflows and signaling pathways to offer a holistic understanding of this "privileged" heterocyclic motif.

Part 1: The Oxindole Scaffold in Nature's Pharmacopeia

The oxindole core is a recurring motif in a variety of plant alkaloids, many of which have been used in traditional medicine for centuries. These natural products exhibit a wide spectrum of biological activities and have served as inspiration for the development of modern therapeutics.

Natural ProductSource Organism(s)Key Biological Activities
Mitraphylline Uncaria tomentosaAnticancer (induces apoptosis), anti-inflammatory.[2][4]
Pteropodine & Isopteropodine Uncaria tomentosaAntimutagenic, antioxidant, lymphocyte proliferation induction, positive modulators of muscarinic M1 and 5-HT2 receptors.[5][6][7]
Horsfiline Horsfieldia superbaAnalgesic.[8]
Gelsemine Gelsemium sempervirensHighly toxic, acts as a paralytic by agonizing the glycine receptor.[3][9]

This table presents a selection of oxindole-containing natural products and their documented biological activities.

Part 2: Pharmacological Diversity and Therapeutic Applications

The synthetic versatility of the oxindole scaffold has allowed for the creation of a vast library of derivatives with a wide range of pharmacological activities. This has led to the development of several FDA-approved drugs and numerous clinical candidates targeting a variety of diseases.

Anticancer Activity: The Kinase Inhibition Paradigm

A significant portion of research into oxindole derivatives has focused on their potent anticancer properties, primarily through the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib (Sutent®) is a prime example of a successful oxindole-based drug. It functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, targeting VEGFRs, PDGFRs, KIT, FLT3, and RET.[10] By inhibiting these kinases, sunitinib disrupts downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[11][12][13][14] This dual action of inhibiting tumor angiogenesis and directly targeting cancer cells has made it a standard treatment for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).

Signaling Pathway: Sunitinib Inhibition of Receptor Tyrosine Kinases

sunitinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Sunitinib inhibits VEGFR and PDGFR, blocking downstream PI3K/AKT and RAS/MAPK signaling.

Quantitative Analysis of Oxindole Derivatives as Anticancer Agents

The antiproliferative activity of oxindole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table presents a selection of IC50 values for different oxindole compounds, highlighting the impact of structural modifications on their potency.

CompoundCancer Cell LineTissue of OriginIC50 (µM)Reference
Mitraphylline MHH-ES-1Ewing's Sarcoma17.15 ± 0.82[2]
Mitraphylline MT-3Breast Cancer11.80 ± 1.03[2]
Mitraphylline SKN-BE(2)Neuroblastoma12.3[15]
Mitraphylline GAMGGlioma20[15]
(Z)-isomer 11b Human Breast CancerBreast0.89[16]
(Z)-isomer 12b Human Breast CancerBreast0.49[16]
(Z)-isomer 17b Human Breast CancerBreast0.64[16]

This table showcases the potent anticancer activity of various oxindole derivatives against a range of cancer cell lines.

Neuropharmacological Applications: Targeting Dopamine Receptors

Oxindole derivatives have also found utility in the treatment of neurological disorders.

Ropinirole: A Dopamine D2 Receptor Agonist

Ropinirole (Requip®) is an oxindole-containing non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[17][18][19] It primarily acts as an agonist at dopamine D2 receptors, which are G-protein coupled receptors.[17][18] Activation of these receptors by ropinirole inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of dopaminergic signaling helps to alleviate the motor symptoms associated with dopamine deficiency in Parkinson's disease.

Signaling Pathway: Ropinirole's Mechanism of Action

ropinirole_pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Ropinirole Ropinirole Ropinirole->D2R cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Reduced Neuronal Excitability PKA->Response

Caption: Ropinirole activates D2 receptors, inhibiting adenylyl cyclase and reducing cAMP levels.

Part 3: Experimental Protocols for the Medicinal Chemist

To facilitate further research and development of oxindole-based compounds, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative

The construction of spirooxindoles, particularly the spiro[pyrrolidine-3,3'-oxindole] core, is of significant interest due to the potent biological activities of this class of compounds. The asymmetric 1,3-dipolar cycloaddition reaction is a powerful method for their synthesis.

Protocol: Asymmetric 1,3-Dipolar Cycloaddition for Spiro[pyrrolidine-3,3'-oxindole] Synthesis [20][21]

  • Preparation of the Azomethine Ylide (in situ):

    • To a solution of an α-amino ester (e.g., methyl glycinate hydrochloride, 1.2 mmol) in a suitable solvent (e.g., dichloromethane, 2 mL) at room temperature, add a non-nucleophilic base (e.g., triethylamine, 1.5 mmol).

    • Stir the mixture for 10-15 minutes to generate the free amino ester.

    • Add an aldehyde (e.g., benzaldehyde, 1.0 mmol) to the reaction mixture. The azomethine ylide will form in situ.

  • Catalyst and Dipolarophile Addition:

    • In a separate flask, dissolve the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol) in the reaction solvent (1 mL).

    • Add the methyleneindolinone (e.g., (E)-1-acetyl-3-benzylideneindolin-2-one, 1.0 mmol) to the catalyst solution.

  • Cycloaddition Reaction:

    • Slowly add the solution containing the in situ generated azomethine ylide to the solution of the methyleneindolinone and catalyst over a period of 30 minutes at the desired temperature (e.g., 0 °C).

    • Allow the reaction to stir for the specified time (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

  • Characterization:

    • Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Workflow: Synthesis of Spiro[pyrrolidine-3,3'-oxindole]

synthesis_workflow start Start reagents Prepare Azomethine Ylide Precursors (Amino Ester, Aldehyde, Base) start->reagents catalyst_dipolarophile Prepare Solution of Methyleneindolinone and Chiral Phosphoric Acid Catalyst start->catalyst_dipolarophile ylide_formation In situ Generation of Azomethine Ylide reagents->ylide_formation cycloaddition 1,3-Dipolar Cycloaddition ylide_formation->cycloaddition catalyst_dipolarophile->cycloaddition workup Aqueous Work-up and Extraction cycloaddition->workup purification Flash Column Chromatography workup->purification characterization Spectroscopic Characterization and Chiral HPLC Analysis purification->characterization end End Product: Enantioenriched Spirooxindole characterization->end

Caption: A streamlined workflow for the asymmetric synthesis of spiro[pyrrolidine-3,3'-oxindoles].

Biological Evaluation: In Vitro VEGFR-2 Kinase Inhibition Assay

To assess the potential of novel oxindole derivatives as anticancer agents targeting angiogenesis, an in vitro kinase inhibition assay against VEGFR-2 is a fundamental experiment.

Protocol: Luminescence-Based In Vitro VEGFR-2 Kinase Assay [10][22]

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Optionally, add DTT to a final concentration of 1 mM.

    • Prepare serial dilutions of the test oxindole compound in 1x Kinase Buffer containing a constant percentage of DMSO (not to exceed 1% in the final reaction).

    • Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and the appropriate substrate (e.g., a poly(Glu,Tyr) peptide).

  • Assay Plate Setup:

    • In a solid white 96-well or 384-well plate, add the diluted test compound to the "Test Inhibitor" wells.

    • Add the vehicle control (e.g., 1x Kinase Buffer with DMSO) to the "Positive Control" (100% kinase activity) and "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Initiate the kinase reaction by adding the Master Mix to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence signal from the "Blank" wells from all other measurements.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Conclusion: A Scaffold with a Bright Future

The oxindole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its inherent biological relevance, demonstrated by its presence in a multitude of natural products, combined with its synthetic tractability, ensures its enduring importance in medicinal chemistry. The successful translation of oxindole-based compounds like sunitinib and ropinirole from the laboratory to the clinic underscores the immense potential of this privileged core. As our understanding of the complex signaling networks that govern human diseases deepens, the versatility of the oxindole scaffold will undoubtedly be leveraged to create next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

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Ethyl 2-Oxoindoline-6-carboxylate: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Application

The 2-oxoindoline, or oxindole, scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of natural products and clinically approved pharmaceuticals.[1][2] Its rigid, planar structure, featuring strategically positioned hydrogen bond donors and acceptors, makes it an ideal framework for engaging with biological targets. Within this esteemed class of compounds, Ethyl 2-oxoindoline-6-carboxylate emerges as a particularly valuable synthetic intermediate, offering a versatile platform for the construction of complex molecular architectures, most notably in the realm of kinase inhibitors.[3][4] This guide provides an in-depth technical overview of its synthesis, key reactive sites, and strategic application in drug development.

Strategic Importance of the 6-Carboxylate Moiety

The ethyl ester at the C-6 position is not merely a passive substituent. It serves several critical functions:

  • Synthetic Handle: The ester provides a robust and reliable point for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups, enabling the exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The ester group influences the molecule's polarity, solubility, and electronic properties, which can be fine-tuned to optimize pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Bioisosteric Replacement: The 6-position is a common site for modification in kinase inhibitors. The ethyl carboxylate allows for the installation of various groups designed to interact with specific amino acid residues within the ATP-binding pocket of target kinases.

Synthesis of the Core Intermediate

The efficient construction of the this compound core is paramount for its utility. While several methods exist, the most prevalent and scalable approach involves a reductive cyclization of a substituted 2-nitrophenylacetate derivative. This strategy is exemplified in the early stages of the synthesis of Nintedanib, a potent triple angiokinase inhibitor.[3][4]

A reliable, large-scale synthesis begins with the esterification of 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution with a malonic ester, and subsequent catalytic hydrogenation to induce the key reductive cyclization.[3][5]

Step 1: Methyl 4-(2,2-bis(methoxycarbonyl)ethyl)-3-nitrobenzoate 4-Chloro-3-nitrobenzoic acid methyl ester is reacted with dimethyl malonate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

Step 2: Mthis compound The resulting nitro compound is subjected to catalytic hydrogenation.[3] Under acidic conditions with a palladium on carbon (Pd/C) catalyst, the nitro group is reduced to an amine, which spontaneously undergoes an intramolecular cyclization and decarboxylation to furnish the desired oxindole core.[3]

Detailed Experimental Protocol:

  • Reaction: Catalytic Hydrogenation and Cyclization

  • Starting Material: Methyl 4-(2,2-bis(methoxycarbonyl)ethyl)-3-nitrobenzoate

  • Reagents: Palladium on Carbon (10% Pd/C), Hydrogen gas (H₂), Acidic medium (e.g., HCl in methanol).

  • Procedure:

    • The starting nitro compound is dissolved in a suitable solvent such as methanol or ethyl acetate.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The reaction vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 3-5 bar).

    • The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases (monitored by pressure drop).

    • Upon reaction completion, the catalyst is carefully filtered off through a pad of Celite®.

    • The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system like ethyl acetate/hexanes, to yield the pure mthis compound.[6]

Note: While this protocol describes the synthesis of the methyl ester, the ethyl ester (the topic of this guide) is synthesized analogously using diethyl malonate and ethanol as the esterifying agent.

The following diagram illustrates this key synthetic transformation.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Target Scaffold SM1 Methyl 4-chloro- 3-nitrobenzoate INT1 Methyl 4-(2,2-bis(methoxycarbonyl)ethyl) -3-nitrobenzoate SM1->INT1 K₂CO₃, DMF SM2 Dimethyl Malonate SM2->INT1 PROD Methyl 2-oxoindoline- 6-carboxylate INT1->PROD H₂, Pd/C Acidic Conditions (Reductive Cyclization)

Caption: Synthesis of the 2-oxoindoline-6-carboxylate core.

Key Reactive Centers and Derivatization Strategies

This compound possesses three primary centers for chemical modification, making it a highly versatile building block.

Reactivity cluster_mol mol N_H N_H->mol C3_Methylene C3_Methylene->mol Ester Ester->mol

Caption: Key reactive sites on the oxindole scaffold.

The nitrogen atom of the oxindole ring is weakly acidic and can be deprotonated with a suitable base to undergo various substitution reactions.

  • N-Alkylation/N-Arylation: Reaction with alkyl halides or aryl halides (under palladium catalysis) provides access to a wide range of N-substituted derivatives.[7][8] The choice of base (e.g., NaH, K₂CO₃) and solvent is critical to control reactivity and prevent side reactions.

  • N-Acylation: Treatment with acyl chlorides or anhydrides, such as acetic anhydride, readily forms the N-acetyl derivative.[9][10] This is a crucial step in the synthesis of Nintedanib, as the acetyl group activates the C-3 position for subsequent condensation.[3]

The C-3 methylene group is flanked by two electron-withdrawing groups (the aromatic ring and the amide carbonyl), rendering the protons acidic and the position nucleophilic upon deprotonation.

  • Knoevenagel Condensation: This is arguably the most important reaction for this intermediate.[11][12] The N-acetylated oxindole undergoes condensation with an orthoester, like trimethyl orthobenzoate, in the presence of acetic anhydride. This reaction introduces an enol ether moiety at the C-3 position, which is a key intermediate for coupling with an aniline fragment in the synthesis of kinase inhibitors like Nintedanib.[3][10]

  • Aldol and Mannich Reactions: The C-3 position can react with various aldehydes and ketones or with iminium ions to generate more complex 3,3-disubstituted and spirocyclic oxindoles, which are of significant interest in medicinal chemistry.[1][13]

The C-6 ethyl ester is a versatile handle for late-stage diversification.

  • Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) cleanly converts the ester to the corresponding carboxylic acid.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This is a common strategy to probe the solvent-exposed regions of a protein's binding site.

Application Profile: Synthesis of Nintedanib

The utility of ethyl (or methyl) 2-oxoindoline-6-carboxylate is perfectly illustrated by its role as a cornerstone intermediate in the synthesis of Nintedanib.[3][4][14]

The overall workflow involves:

  • N-Acetylation: Protection and activation of the oxindole nitrogen.

  • C-3 Condensation: Knoevenagel-type reaction to install the reactive enol ether.

  • Coupling: Substitution of the enol ether with the key aniline side chain.

  • Final Modification: Deprotection and/or further functionalization as needed.

The following workflow diagram outlines this critical sequence.

Workflow A Methyl 2-oxoindoline- 6-carboxylate B N-Acetylation (Acetic Anhydride) A->B C 1-Acetyl-2-oxoindoline- 6-carboxylate B->C D Knoevenagel Condensation (Trimethyl Orthobenzoate) C->D E (Z)-methyl 3-((methoxy(phenyl) methylene)-1-acetyl-2-oxoindoline- 6-carboxylate D->E G Addition-Elimination Coupling E->G F Aniline Side-chain (Key Fragment 2) F->G H Nintedanib (Final API) G->H

Caption: Synthetic workflow from the core intermediate to Nintedanib.

This sequence highlights the logical and strategic use of the intermediate's inherent reactivity. The initial N-acetylation serves the dual purpose of protecting the N-H bond and activating the C-3 methylene for the subsequent crucial C-C bond-forming condensation reaction.[3][9] The resulting enol ether is the electrophilic partner for the nucleophilic attack by the aniline side chain, leading directly to the core structure of the final drug.

Summary and Future Outlook

This compound is more than just a simple chemical; it is a testament to the power of strategic molecular design. Its synthesis is robust and scalable, and its multiple reactive sites offer chemists a playground for molecular diversification. Its proven success in the synthesis of complex, life-saving drugs like Nintedanib ensures its continued importance in both academic research and industrial drug development. As the quest for novel therapeutics continues, particularly in oncology and fibrosis, this versatile intermediate will undoubtedly serve as the starting point for the discovery of the next generation of innovative medicines.

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Unlocking the Therapeutic Potential of the 2-Oxoindoline Scaffold: A Guide to Biological Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The 2-oxoindoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in both natural products and clinically successful synthetic drugs.[1][2] Its versatile structure allows for interaction with a wide array of biological macromolecules, leading to diverse pharmacological activities. This guide provides a comprehensive overview of the known and potential biological targets of 2-oxoindoline derivatives, with a particular focus on the 2-oxoindoline-6-carboxylate substructure. More critically, it serves as a technical manual for researchers, detailing the experimental strategies and workflows required to identify and validate novel targets for compounds built around this potent chemical framework.

The 2-Oxoindoline Core: A Privileged Scaffold in Drug Discovery

The 2-oxoindoline, or oxindole, skeleton is a bicyclic aromatic structure that has proven to be an exceptionally fruitful starting point for drug design.[3] Its rigid framework, combined with the hydrogen bond donor/acceptor capabilities of the lactam moiety and the potential for substitution at multiple positions, allows for the precise tuning of physicochemical properties and target affinity.

The significance of this scaffold is underscored by its presence in several FDA-approved drugs, including:

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4][5]

  • Nintedanib (Ofev®): An inhibitor of multiple tyrosine kinases used to treat idiopathic pulmonary fibrosis (IPF) and certain non-small-cell lung cancers.[6][7]

  • Ropinirole: A dopamine agonist used for Parkinson's disease.[8]

  • Toceranib (Palladia®): A veterinary drug for treating mast cell tumors in dogs, also a multi-kinase inhibitor.[8]

While many successful drugs are based on the core 2-oxoindoline structure, this guide considers the 2-oxoindoline-6-carboxylate subclass. The carboxylate group at the C6 position is a key modification. From a medicinal chemistry perspective, this group can serve multiple functions:

  • Improve Physicochemical Properties: Enhance aqueous solubility and modulate pharmacokinetic profiles.

  • Act as a Key Binding Moiety: Form critical salt bridges or hydrogen bonds with amino acid residues (e.g., lysine, arginine) in a target's binding pocket.

  • Serve as a Vector for Modification: Provide a chemical handle for further derivatization to explore structure-activity relationships (SAR) or attach probes for target identification studies.

Major Biological Target Classes of 2-Oxoindoline Derivatives

The broad bioactivity of the 2-oxoindoline scaffold stems from its ability to interact with several key protein families.

Protein Kinases: The Preeminent Target Family

The most extensively documented targets for 2-oxoindoline derivatives are protein kinases, enzymes that regulate the vast majority of cellular processes.[1] The scaffold often acts as a "hinge-binding" motif, a critical interaction for kinase inhibition.

Receptor Tyrosine Kinases (RTKs) RTKs are cell surface receptors that play pivotal roles in cell growth, differentiation, and metabolism. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[9]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels required for tumor growth. Sunitinib and Nintedanib are potent inhibitors of VEGFR-1, -2, and -3.[6][10][11]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell proliferation and migration. PDGFR inhibition is a key mechanism for both Sunitinib and Nintedanib in oncology and fibrosis, respectively.[4][6][12]

  • Fibroblast Growth Factor Receptors (FGFRs): Crucial in cell proliferation, migration, and tissue repair. Nintedanib's anti-fibrotic effect is partly mediated through its inhibition of FGFRs 1, 2, and 3.[6][7]

  • Other RTKs: The scaffold has also been successfully targeted against c-KIT (a driver of gastrointestinal stromal tumors), Fms-like tyrosine kinase 3 (FLT3), and RET.[4][5][11]

RTK Signaling Pathway cluster_membrane Cell Membrane RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Dimerization Dimerization & Autophosphorylation RTK:f2->Dimerization 2. Activation Ligand Growth Factor (VEGF, PDGF, FGF) Ligand->RTK:f0 1. Binding Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream 3. Signal Transduction Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->Response Inhibitor 2-Oxoindoline Inhibitor Inhibitor->RTK:f2 Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Non-Receptor Tyrosine Kinases (nRTKs) These kinases are located in the cytoplasm and are involved in signal transduction. Nintedanib is known to inhibit Src family kinases (SFKs) such as Src, Lck, and Lyn, which are implicated in fibrotic diseases.[6][13]

Serine/Threonine Kinases

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are critical targets in oncology. Several studies have designed and synthesized 3-arylidene-2-oxoindoline derivatives as potent inhibitors of CDK2, demonstrating the scaffold's utility beyond tyrosine kinases.[1][14]

Table 1: Prominent 2-Oxoindoline-Based Kinase Inhibitors and Their Targets

Compound Primary Targets Therapeutic Area
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[4][11] Oncology
Nintedanib VEGFRs, PDGFRs, FGFRs, Src[6][13] Idiopathic Pulmonary Fibrosis, Oncology
Toceranib c-KIT, VEGFRs, PDGFRs[8] Veterinary Oncology

| Semaxanib | VEGFRs (Investigational)[1] | Oncology |

Emerging and Other Potential Targets

The versatility of the 2-oxoindoline scaffold extends beyond kinases. Emerging research points to a wider range of potential applications.

  • Apoptosis Regulators: Researchers have designed 2-oxoindoline-based acetohydrazides to act as procaspase-3 activators, directly inducing programmed cell death in cancer cells.[15]

  • Metabolic Enzymes: Hybrid molecules incorporating the 2-oxoindoline scaffold have shown potent inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, suggesting a potential role in treating type 2 diabetes.[16][17]

  • Protein Tyrosine Phosphatases (PTPs): Isatin-based hydrazones have been identified as inhibitors of Shp2, a phosphatase that plays a key role in cell signaling and proliferation.[18]

  • Cholinesterases: In the context of Alzheimer's disease, 2-oxoindoline hybrids have been developed that show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17]

A Technical Guide to Target Identification & Validation

As a Senior Application Scientist, the critical question is not just "what does a compound do?" but "how does it do it?". Identifying the direct molecular target(s) of a novel 2-oxoindoline-6-carboxylate is paramount for mechanism of action (MoA) elucidation, off-target effect prediction, and overall program success. The process of connecting a compound to its target is known as target deconvolution.[19]

The Logic of Target Deconvolution: From Phenotype to Target

Drug discovery often begins with a phenotypic screen, where a compound shows a desirable effect in a cell or organism (e.g., it kills cancer cells). The challenge is to find the specific protein(s) it binds to elicit this effect.[20] A robust target deconvolution strategy combines computational prediction with orthogonal experimental validation methods.

Target ID Workflow Start Phenotypic Hit (e.g., 2-oxoindoline-6-carboxylate) InSilico In Silico Prediction (Similarity Search, Docking) Start->InSilico 1. Generate Hypothesis Hypothesis Target Hypothesis (e.g., Kinase X, Enzyme Y) InSilico->Hypothesis Validation Experimental Validation (Orthogonal Methods) Hypothesis->Validation 2. Test Hypothesis CETSA CETSA Validation->CETSA Affinity Affinity Pull-down + MS Validation->Affinity Biochem Biochemical Assay Validation->Biochem ValidatedTarget Validated Target CETSA->ValidatedTarget 3. Confirm Target Affinity->ValidatedTarget 3. Confirm Target Biochem->ValidatedTarget 3. Confirm Target

Caption: A logical workflow for target identification and validation.

Key Experimental Protocols

Two powerful and complementary approaches are label-free biophysical methods and affinity-based chemical proteomics.

A. Label-Free Method: Cellular Thermal Shift Assay (CETSA)

  • Expertise & Causality: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21][22] This is a direct measure of target engagement inside intact cells, making it highly physiologically relevant. It requires no modification of the compound, preserving its native activity.

  • Self-Validating Protocol:

    • Cell Culture and Treatment: Culture target cells (e.g., a cancer cell line) to ~80% confluency. Treat one set of cells with the 2-oxoindoline-6-carboxylate compound at a relevant concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO). Incubate for 1-2 hours.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, keeping them on ice.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

    • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3x cycles of liquid nitrogen flash-freezing followed by thawing at 25°C). This releases the cellular proteins.

    • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.

    • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of a specific protein of interest at each temperature point using Western Blotting or quantify the entire soluble proteome using mass spectrometry (this is called Thermal Proteome Profiling or TPP).

    • Interpretation: A target protein will show a "thermal shift," remaining soluble at higher temperatures in the drug-treated sample compared to the vehicle-treated sample.

B. Affinity-Based Method: Chemical Proteomics Pull-Down

  • Expertise & Causality: This method uses the compound as "bait" to physically isolate its binding partners from a complex cell lysate.[19][23][24] Its power lies in its unbiased nature; it can identify completely unexpected targets. The trustworthiness of this method hinges on a well-designed probe and rigorous controls.

  • Self-Validating Protocol:

    • Probe Synthesis: Synthesize an affinity probe. This involves attaching a linker and a biotin tag to the 2-oxoindoline-6-carboxylate at a position that does not disrupt its binding activity (determined by SAR). The 6-carboxylate itself can be an ideal attachment point. Crucially, synthesize a negative control probe with a minor structural change that abolishes biological activity.

    • Lysate Preparation: Grow and harvest cells. Lyse them using a mild, non-denaturing detergent buffer (e.g., containing NP-40 or CHAPS) to preserve protein complexes. Clarify the lysate by centrifugation.

    • Affinity Enrichment:

      • Incubate the cell lysate with streptavidin-coated agarose or magnetic beads to pre-clear non-specific binders.

      • Incubate the pre-cleared lysate with the biotinylated active probe. In a parallel control experiment, incubate lysate with the biotinylated inactive probe. A third control involves co-incubating the active probe with a large excess of the free, non-biotinylated compound; true targets will be competed away from the beads.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific proteins that are loosely bound. This step is critical to reduce background noise.

    • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

    • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for identification by mass spectrometry. For a more comprehensive view, perform an on-bead digest of the proteins followed by shotgun LC-MS/MS analysis.

    • Data Analysis: Identify proteins that are significantly enriched by the active probe compared to the inactive probe and the competition control. These are your high-confidence target candidates.

Conclusion and Future Directions

The 2-oxoindoline scaffold, particularly with functionalization like a 6-carboxylate group, remains a highly valuable framework for drug discovery. While its role as a potent kinase inhibitor is well-established, the therapeutic landscape is expanding to include targets in metabolic disease, apoptosis, and neurodegeneration.

The future of drug development with this scaffold lies in a multi-pronged approach to target identification. By integrating in silico predictions with orthogonal, robust experimental techniques like CETSA and chemical proteomics, researchers can rapidly and confidently deconvolute the mechanism of action of novel compounds. This deep molecular understanding is the foundation for developing safer, more effective medicines.

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A-Z Guide to Theoretical Calculations on Ethyl 2-oxoindoline-6-carboxylate: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Ethyl 2-oxoindoline-6-carboxylate, a key derivative, serves not only as a versatile synthetic intermediate but also as a molecule of significant interest for theoretical exploration.[3][4] This in-depth technical guide provides a comprehensive framework for conducting theoretical calculations on this molecule, moving beyond a simple recitation of methods to explain the causality behind computational choices. We will delve into the application of Density Functional Theory (DFT) to elucidate the structural, electronic, spectroscopic, and reactivity properties of this compound, offering field-proven insights for researchers aiming to leverage computational chemistry in their drug discovery and development workflows.

Introduction: The Significance of the Oxindole Core

The 2-oxindole nucleus, a bicyclic aromatic structure composed of fused benzene and pyrrolidin-2-one rings, is a recurring motif in natural alkaloids and synthetic pharmaceuticals.[5][6] Its importance is underscored by its presence in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8] The ability to readily modify the oxindole core at various positions allows for the fine-tuning of its biological functions, making it an attractive scaffold for designing novel therapeutic agents.[5]

Theoretical calculations provide an invaluable in silico laboratory for probing the intrinsic properties of molecules like this compound. By simulating its behavior at the quantum level, we can predict its three-dimensional structure, understand its electronic landscape, forecast its spectroscopic signatures, and identify its most reactive sites. This knowledge is crucial for designing more potent and selective drug candidates, understanding reaction mechanisms, and interpreting experimental data. This guide will walk through the essential theoretical protocols, providing a self-validating system for generating reliable and insightful computational results.

The Computational Workflow: A Validated Approach

A rigorous computational study follows a logical progression of steps, each building upon the last. The workflow ensures that the final calculated properties are derived from a stable and realistic molecular representation.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Property Analysis mol_build Molecule Building (2D to 3D) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic Verified Minimum spectro Spectroscopic Simulation (IR, NMR, UV-Vis) freq_calc->spectro reactivity Reactivity Descriptors freq_calc->reactivity

Figure 1: A generalized workflow for theoretical analysis. The process begins with building the molecule, followed by finding its most stable geometry, verifying it, and then calculating various chemical and physical properties.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the foundational calculation required for all subsequent analyses.

Objective: To find the lowest energy (most stable) conformation of this compound and confirm it is a true minimum on the potential energy surface.

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

Methodology:

  • Input Structure Generation:

    • Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

    • Convert the 2D structure to a 3D model using the editor's built-in tools. Perform an initial, quick molecular mechanics cleanup (e.g., using a force field like MMFF94) to generate a reasonable starting geometry.

  • Calculation Setup (Gaussian 16 Example):

    • Route Section (#p): #p opt freq B3LYP/6-311++G(d,p) scrf=(pcm,solvent=dmso)

      • #p: Requests enhanced printing of output.

      • opt: Specifies a geometry optimization.

      • freq: Requests a frequency calculation to be performed on the optimized geometry.

      • B3LYP: The chosen DFT functional. Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional is a robust and widely used choice for organic molecules.

      • 6-311++G(d,p): The basis set. This triple-zeta basis set provides a good balance of accuracy and computational cost. The ++ indicates diffuse functions on both heavy atoms and hydrogens (important for anions and hydrogen bonding), while (d,p) adds polarization functions.

      • scrf=(pcm,solvent=dmso): Incorporates the effect of a solvent (Dimethyl Sulfoxide, a common solvent for such compounds) using the Polarizable Continuum Model (PCM). This provides a more realistic simulation than a gas-phase calculation.

    • Charge and Multiplicity: 0 1 (for a neutral molecule in a singlet state).

    • Molecular Specification: The Cartesian coordinates from the 3D model generated in Step 1.

  • Execution and Validation:

    • Submit the input file to the quantum chemistry software.

    • Upon completion, verify that the optimization converged successfully (look for "Optimization completed" messages in the output file).

    • Crucially, inspect the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-examined.

Structural and Electronic Landscape

Once a validated minimum energy structure is obtained, we can analyze its geometric and electronic features.

Optimized Molecular Geometry

The geometry optimization provides precise bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available, serving as a key benchmark for the accuracy of the chosen computational method.[9] For instance, the planarity of the oxindole ring system and the orientation of the ethyl carboxylate group are critical structural parameters.

Table 1: Selected Calculated Geometrical Parameters (Note: These are representative values. Actual results will be generated by the calculation.)

ParameterBond/AtomsCalculated Value
Bond LengthC=O (Lactam)~1.23 Å
Bond LengthC=O (Ester)~1.21 Å
Bond LengthN-C (Lactam)~1.37 Å
Dihedral AngleC-C-C=O (Ester)~178°
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.[10]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.[11]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to heteroatoms (e.g., the N-H group). These are sites for nucleophilic attack and hydrogen bond donation.

G MEP Molecular Electrostatic Potential (MEP) Red Electron Rich Blue Electron Poor Reactivity Predicted Reactivity Nucleophilic Sites (H-bond acceptors) Electrophilic Sites (H-bond donors) MEP:red->Reactivity:nuc Identifies MEP:blue->Reactivity:elec Identifies

Figure 2: The relationship between MEP analysis and predicting reactive sites for drug-receptor interactions.

For this compound, the MEP map would clearly show strong negative potential around the carbonyl oxygens of both the lactam and the ester groups, identifying them as primary sites for hydrogen bonding. The hydrogen on the lactam nitrogen (N-H) would exhibit a strong positive potential.

Simulating Spectroscopic Properties

A significant advantage of theoretical calculations is the ability to predict spectra, which can aid in the interpretation of experimental results or confirm the identity of a synthesized compound.

Vibrational Analysis (Infrared Spectrum)

The frequency calculation not only validates the geometry but also yields the vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical Infrared (IR) spectrum. Key vibrational modes to analyze include:

  • N-H stretch: Typically a sharp peak around 3200-3400 cm⁻¹. Hydrogen bonding in the solid state will shift this to a lower frequency compared to the gas-phase calculation.[9]

  • C=O stretch (Lactam): A very strong absorption, typically around 1700-1740 cm⁻¹.

  • C=O stretch (Ester): Another strong absorption, usually at a slightly higher frequency than the lactam carbonyl, around 1720-1750 cm⁻¹.

  • C-O stretch (Ester): Strong peaks in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

Table 2: Predicted vs. Experimental Vibrational Frequencies (Illustrative)

Vibrational ModeCalculated Freq. (cm⁻¹)Expected Exp. Freq. (cm⁻¹)
N-H Stretch3450~3300
C=O Stretch (Ester)1745~1725
C=O Stretch (Lactam)1720~1700
Aromatic C=C Stretch1610~1600

(Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by a factor of ~0.96-0.98 for better comparison.)

NMR Spectroscopy

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. This is performed as a separate single-point calculation on the optimized geometry. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS, calculated at the same level of theory) to obtain the chemical shifts (δ). This is invaluable for assigning peaks in complex experimental spectra.

Conclusion: Bridging Theory and Experiment

The theoretical analysis of this compound provides a deep, quantitative understanding of its fundamental properties. Through the systematic application of DFT, we can obtain a reliable 3D structure, map its electronic and reactive features through FMO and MEP analysis, and predict its spectroscopic signatures. This computational data serves as a powerful complement to experimental work, accelerating the drug discovery process by enabling rational design and providing a framework for interpreting complex experimental results. The methods and insights presented in this guide offer a robust starting point for any researcher looking to apply computational chemistry to the study of oxindole derivatives and beyond.

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Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-oxoindoline-6-carboxylate from Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-oxoindoline-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its core structure is present in a variety of pharmacologically active compounds, including kinase inhibitors used in oncology. A robust and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides a detailed guide to a synthetic route starting from diethyl oxalate, focusing on the underlying chemical principles and providing a comprehensive, step-by-step protocol. The described methodology is a variation of the widely recognized indole synthesis strategies, adapted for the specific substitution pattern required for the target molecule.

The synthesis involves a multi-step sequence commencing with the formation of a substituted aniline derivative, followed by a reductive cyclization to construct the core oxindole ring system. This approach offers a reliable pathway to the desired product, leveraging commercially available starting materials.

Reaction Mechanism and Strategic Considerations

The overall synthetic strategy hinges on the construction of a suitably substituted aniline precursor, which can then undergo an intramolecular cyclization to form the oxindole ring. The key steps involve the introduction of a nitro group, which serves as a precursor to the amine, and an adjacent carbon framework derived from diethyl oxalate that will ultimately form the lactam portion of the oxindole.

The synthesis can be conceptually broken down into two main stages:

  • Formation of the Aniline Precursor: This stage involves the reaction of a substituted nitrobenzene with a malonic ester derivative to introduce the necessary carbon chain. This is followed by partial hydrolysis and decarboxylation.

  • Reductive Cyclization: The nitro group of the aniline precursor is reduced to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization to form the stable 2-oxoindoline ring system.

A critical aspect of this synthesis is the control of regioselectivity during the initial aromatic substitution and the efficiency of the final reductive cyclization step. Various reducing agents can be employed for the nitro group reduction, with the choice often depending on factors such as functional group tolerance, scalability, and safety considerations. Common methods include catalytic hydrogenation or the use of chemical reducing agents like sodium dithionite or iron in acidic media.[1]

Diagram of the Synthetic Pathway

Synthetic Pathway A Ethyl 4-chloro-3-nitrobenzoate C Dimethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)malonate A->C K2CO3, DMF B Dimethyl malonate B->C D Ethyl 4-(carboxymethyl)-3-nitrobenzoate C->D LiCl, DMSO, H2O, heat E Ethyl 4-(methyl)-3-aminobenzoate D->E Reduction (e.g., Fe/AcOH or H2, Pd/C) F This compound E->F Intramolecular Cyclization

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
Ethyl 4-chloro-3-nitrobenzoate10299-69-1229.61 g/mol Commercially Available
Diethyl oxalate95-92-1146.14 g/mol Commercially Available[2][3]
Potassium Carbonate (K2CO3)584-08-7138.21 g/mol Commercially Available
Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Lithium Chloride (LiCl)7447-41-842.39 g/mol Anhydrous
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol Anhydrous
Iron powder (Fe)7439-89-655.85 g/mol Fine grade
Acetic Acid (AcOH)64-19-760.05 g/mol Glacial
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Sodium Sulfate (Na2SO4)7757-82-6142.04 g/mol Anhydrous
Protocol 1: Synthesis of Dimethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)malonate

This procedure details the nucleophilic aromatic substitution of ethyl 4-chloro-3-nitrobenzoate with dimethyl malonate.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and anhydrous dimethylformamide (DMF, 5 mL/g of starting material).

  • Add potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature.

  • Slowly add dimethyl malonate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure diester.

Protocol 2: Synthesis of Ethyl 4-(carboxymethyl)-3-nitrobenzoate (Hydrolysis and Decarboxylation)

This step involves the selective hydrolysis and decarboxylation of the malonate intermediate.

  • In a round-bottom flask, dissolve the dimethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)malonate (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO, 4 mL/g) and water (0.5 eq).

  • Add lithium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 140 °C and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of this compound (Reductive Cyclization)

This final step involves the reduction of the nitro group and subsequent intramolecular cyclization. A similar reductive cyclization approach is described for the synthesis of other heterocyclic systems.[4][5][6]

  • To a round-bottom flask containing the crude ethyl 4-(carboxymethyl)-3-nitrobenzoate (1.0 eq), add glacial acetic acid (10 mL/g).

  • Heat the mixture to 60 °C and add iron powder (4.0 eq) portion-wise over 30 minutes, controlling the exotherm.

  • After the addition is complete, heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid and ethyl acetate.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound.[7][8][9]

Workflow Diagram

Experimental Workflow cluster_0 Step 1: Malonate Addition cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reductive Cyclization A Charge Reactants: Ethyl 4-chloro-3-nitrobenzoate, K2CO3, DMF B Add Dimethyl Malonate A->B C Heat to 80°C B->C D Reaction Monitoring (TLC) C->D E Workup: Aqueous Quench, EtOAc Extraction D->E F Purification: Column Chromatography E->F G Charge Reactants: Diester, LiCl, DMSO, H2O H Heat to 140°C G->H I Reaction Monitoring (TLC) H->I J Workup: Acidification, EtOAc Extraction I->J K Charge Reactants: Carboxylic Acid, Acetic Acid L Add Iron Powder K->L M Heat to 100°C L->M N Reaction Monitoring (TLC) M->N O Workup: Filtration, Neutralization, EtOAc Extraction N->O P Purification: Recrystallization O->P

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

StepStarting MaterialReagentsProductExpected Yield
1Ethyl 4-chloro-3-nitrobenzoateK2CO3, Dimethyl malonate, DMFDimethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)malonate85-95%
2Dimethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)malonateLiCl, DMSO, H2OEthyl 4-(carboxymethyl)-3-nitrobenzoate80-90%
3Ethyl 4-(carboxymethyl)-3-nitrobenzoateFe, AcOHThis compound70-85%

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the indoline ring, the CH₂ group of the lactam, the ethyl ester protons (a quartet and a triplet), and the NH proton.

  • ¹³C NMR: The carbon NMR will display resonances for the carbonyl carbons of the lactam and the ester, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₁H₁₁NO₃, MW: 205.21 g/mol ).[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, the C=O stretches of the lactam and the ester, and aromatic C-H stretches.

Safety Precautions

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are aprotic polar solvents that can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Diethyl Oxalate: Can cause irritation. Avoid contact with skin and eyes.

  • Iron Powder: Finely divided iron powder can be pyrophoric. Handle with care and avoid creating dust. The reaction with acetic acid will produce hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

  • Acetic Acid: Glacial acetic acid is corrosive. Handle with appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

References

  • Borsche, W. Ueber Tetra‐ und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie. 1908, 359 (1‐2), 49-80.
  • Drechsel, E. Ueber die Einwirkung von Phenylhydrazin auf Cyklohexanon. Journal für Praktische Chemie. 1888, 38 (1), 69-72.
  • Fischer, E.; Jourdan, F. Ueber die Hydrazine. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2241-2245.
  • Robinson, B. The Fischer Indole Synthesis. Chemical Reviews. 1963, 63 (4), 373-401.
  • Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions. 1991, 40, 1-365.
  • Sundberg, R. J. Indoles. Academic Press: San Diego, CA, 1996.
  • Cacchi, S.; Fabrizi, G. The Palladium-Catalyzed Indole Synthesis. Chemical Reviews. 2005, 105 (7), 2873-2920.
  • Cadogan, J. I. G.; Cameron-Wood, M.; Mackie, R. K.; Searle, R. J. G. The Synthesis of Phenazines by the Reductive Cyclisation of 2-Nitrodiphenylamines. Journal of the Chemical Society. 1965, 4831-4837.
  • Kamath, P.; Viner, R. C.; Smith, S. C.; Lal, M. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-Δ2-isoxazolines. Synlett. 2017, 28 (11), 1341-1345.
  • Organic Syntheses Procedure for the preparation of 4-nitroindole. Available at: [Link]

  • Banik, B. K.; Banik, I.; Becker, F. F.
  • Technical Disclosure Commons. Improved process for the preparation of mthis compound. 2022 . Available at: [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-oxoindoline-6-carboxylate, a key intermediate in the development of various pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This compound, in particular, serves as a crucial building block for the synthesis of potent tyrosine kinase inhibitors, such as nintedanib, which is used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer[1]. The precise and efficient synthesis of this intermediate is therefore of paramount importance.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Step 1: Synthesis of Diethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. This step involves the nucleophilic aromatic substitution of the chlorine atom in methyl 4-chloro-3-nitrobenzoate with diethyl malonate. The electron-withdrawing nature of the adjacent nitro and ester groups facilitates this substitution.

  • Step 2: Reductive Cyclization to this compound. The nitro group of the intermediate is selectively reduced to an amine, which then undergoes an intramolecular cyclization to form the desired oxindole product.

Below is a graphical representation of the overall workflow.

Synthesis_Workflow Start Methyl 4-chloro-3-nitrobenzoate Step1 Step 1: Nucleophilic Aromatic Substitution (Diethyl Malonate, Base) Start->Step1 Reagents Intermediate Diethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Step1->Intermediate Product Step2 Step 2: Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) Intermediate->Step2 Reactant Product This compound Step2->Product Final Product Reductive_Cyclization_Mechanism cluster_0 Mechanism of Reductive Cyclization Start_Mol Nitro-diester Intermediate Reduction Reduction of Nitro Group (Fe, AcOH) Start_Mol->Reduction Amine_Intermediate Aniline Intermediate Reduction->Amine_Intermediate Cyclization Intramolecular Nucleophilic Attack Amine_Intermediate->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Elimination Elimination of Ethanol Tetrahedral_Intermediate->Elimination Final_Product This compound Elimination->Final_Product

Sources

Topic: Large-Scale Synthesis of 2-Oxoindoline Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxoindoline (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Specifically, 2-oxoindoline carboxylates are key intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors used in oncology.[1] This document provides a detailed, field-proven guide for the large-scale synthesis of ethyl 2-oxoindoline-3-carboxylate, a versatile starting material. We will focus on a robust and scalable two-step synthetic route commencing from commercially available precursors. The causality behind experimental choices, process optimization, safety considerations for scale-up, and troubleshooting are discussed in detail to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

The synthesis of substituted oxindoles is a central theme in drug discovery.[1] While numerous methods exist, including palladium-catalyzed intramolecular arylations and multi-component reactions, many face challenges when transitioning from laboratory to pilot-plant scale, such as high catalyst costs, sensitivity to air and moisture, or complex purification procedures.[2][3]

A classic and highly reliable strategy for the large-scale synthesis of the 2-oxoindoline core involves the reductive cyclization of a 2-(2-nitrophenyl)malonic ester.[4] This approach is advantageous for several reasons:

  • Cost-Effectiveness: It utilizes readily available and inexpensive starting materials like 2-chloronitrobenzene and diethyl malonate.

  • Robustness: The reaction conditions are generally tolerant of minor impurities and less sensitive than many organometallic-catalyzed reactions.

  • Scalability: The two primary steps, a nucleophilic aromatic substitution and a reductive cyclization, are standard industrial chemical transformations that can be safely and efficiently scaled.

This guide will detail this two-step sequence:

  • Synthesis of Diethyl 2-(2-nitrophenyl)malonate: A nucleophilic aromatic substitution (SNAr) reaction.

  • Reductive Cyclization to Ethyl 2-oxoindoline-3-carboxylate: Reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization (lactamization).

G cluster_0 Overall Synthetic Workflow Start 2-Chloronitrobenzene + Diethyl Malonate Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Base (e.g., NaH) Solvent (e.g., DMF) Intermediate Diethyl 2-(2-nitrophenyl)malonate Step1->Intermediate Step2 Step 2: Reductive Cyclization Intermediate->Step2 Reducing Agent (e.g., H2/Pd-C) Solvent (e.g., Ethanol) Product Ethyl 2-oxoindoline-3-carboxylate Step2->Product

Caption: High-level workflow for the synthesis of Ethyl 2-oxoindoline-3-carboxylate.

Mechanistic Rationale and Experimental Causality

A deep understanding of the reaction mechanism is critical for successful scale-up and troubleshooting.

Step 1: Synthesis of Diethyl 2-(2-nitrophenyl)malonate

This reaction is a classic nucleophilic aromatic substitution (SNAr).

  • Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged intermediate (Meisenheimer complex).

  • Nucleophile Generation: Diethyl malonate is not nucleophilic enough to attack the aromatic ring directly. A strong base, such as sodium hydride (NaH), is required to deprotonate the acidic α-carbon, generating the highly nucleophilic malonate enolate. On a large scale, sodium ethoxide can also be used, which can be generated in situ from sodium metal and ethanol, avoiding the handling of pyrophoric NaH.

  • Reaction and Product Formation: The malonate enolate attacks the carbon bearing the chlorine atom, displacing it to form the C-C bond and yielding the desired product.

G cluster_mech SNA-r Mechanism Malonate Diethyl Malonate Enolate Malonate Enolate (Nucleophile) Malonate->Enolate + Base (NaH) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Enolate->Meisenheimer Attack Nitrobenzene 2-Chloronitrobenzene Nitrobenzene->Meisenheimer Product Diethyl 2-(2-nitrophenyl)malonate Meisenheimer->Product - Cl-

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) step.

Step 2: Reductive Cyclization

This step transforms the nitro-aryl intermediate into the final heterocyclic product.

  • Reduction: The nitro group is reduced to an aniline. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its high efficiency and clean workup (the only byproduct is water). Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[4] The reaction is typically run under a positive pressure of hydrogen gas in a solvent like ethanol or ethyl acetate. Alternative methods, such as using iron powder in acetic acid or zinc in hydrochloric acid, are also effective but generate significant metallic waste, complicating purification on a large scale.[5]

  • Intramolecular Cyclization: The newly formed aniline is nucleophilic. It immediately attacks one of the proximal ester carbonyl groups in an intramolecular fashion. This reaction is highly favorable due to the formation of a stable, five-membered lactam ring.

  • Product Formation: The cyclization displaces an equivalent of ethanol, yielding the final ethyl 2-oxoindoline-3-carboxylate. The product often crystallizes directly from the reaction mixture upon cooling, simplifying purification.

Detailed Protocols and Methodologies

Safety Precaution: These procedures must be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling sodium hydride (pyrophoric) and hydrogen gas (flammable).

Protocol 1: Synthesis of Diethyl 2-(2-nitrophenyl)malonate
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
2-Chloronitrobenzene157.56157.6 g1.0
Diethyl malonate160.17176.2 g (160 mL)1.1
Sodium Hydride (60% in oil)40.0044.0 g1.1
N,N-Dimethylformamide (DMF)-1.0 L-
Diethyl Ether-1.0 L-
1 M Hydrochloric Acid-500 mL-
Saturated NaCl solution-500 mL-

Procedure:

  • Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the flask. Wash the NaH dispersion with hexanes (2 x 100 mL) to remove the mineral oil, decanting the solvent carefully under a stream of nitrogen.

  • Add 1.0 L of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice-water bath.

  • Add diethyl malonate dropwise to the stirred NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes until gas evolution ceases.

  • Add a solution of 2-chloronitrobenzene in 200 mL of DMF dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl (approx. 100-150 mL) until the mixture is neutral to pH paper.

  • Pour the mixture into a 4 L separatory funnel containing 1 L of water and 1 L of diethyl ether. Shake vigorously and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 500 mL).

  • Combine the organic layers, wash with water (1 x 500 mL) and then with saturated NaCl solution (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary. Typical Yield: 85-95%.

Protocol 2: Reductive Cyclization to Ethyl 2-oxoindoline-3-carboxylate
Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Diethyl 2-(2-nitrophenyl)malonate281.25281.3 g1.0
Palladium on Carbon (10% Pd)-5.0 g-
Ethanol (200 proof)-1.5 L-
Hydrogen Gas (H₂)2.02--

Procedure:

  • Charge a suitable hydrogenation vessel (e.g., a Parr shaker or a multi-liter autoclave) with a solution of diethyl 2-(2-nitrophenyl)malonate in 1.5 L of ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents.

  • Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Begin vigorous stirring or shaking. The reaction is exothermic; monitor the temperature and pressure. The uptake of hydrogen should be observable on the pressure gauge.

  • Continue the reaction until hydrogen uptake ceases (typically 4-8 hours). The reaction completion can be confirmed by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. Wet the pad with water before disposal.

  • Transfer the filtrate to a clean flask and concentrate the volume to approximately 500 mL under reduced pressure.

  • Cool the concentrated solution in an ice bath. The product should crystallize as a pale yellow or off-white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C. Typical Yield: 80-90%.

Process Optimization and Troubleshooting

ParameterRecommendationRationale / Impact on Scale-Up
Step 1: Base NaH is effective. Sodium ethoxide is a cheaper, less hazardous alternative for large scale.NaH requires careful handling (pyrophoric). Sodium ethoxide can be generated in situ or purchased as a solution, improving process safety.
Step 1: Solvent DMF is excellent due to its high polarity and boiling point. DMSO is an alternative.Both are high-boiling solvents that can be difficult to remove. Consider solvent recycling programs for large-scale operations.
Step 2: Reduction Catalytic hydrogenation is preferred."Greener" method with high atom economy and simple workup (filtration). Avoids large quantities of metal waste generated by Fe/HCl or Zn/HCl methods.[5]
Step 2: H₂ Pressure 50-100 psi is generally sufficient.Higher pressures can increase reaction rates but require more specialized high-pressure reactors, increasing capital costs.
Purification Crystallization is the preferred method for the final product.Avoids costly and time-consuming column chromatography, which is not practical for multi-kilogram scale production.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Step 1: Incomplete Reaction Inactive NaH (hydrolyzed); insufficient base; low reaction temperature.Use fresh NaH from a sealed container; ensure 1.1 equivalents of base are used; allow the reaction to stir longer at room temperature.
Step 1: Dark Tar Formation Reaction temperature too high; side reactions.Maintain strict temperature control (<10 °C) during the addition of the electrophile.
Step 2: Stalled Hydrogenation Catalyst poisoning (e.g., by sulfur or halide impurities); inactive catalyst.Ensure the intermediate from Step 1 is sufficiently pure; use fresh, high-quality catalyst; increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
Step 2: Poor Crystallization Product is too soluble; presence of impurities.Concentrate the solution further; add an anti-solvent (e.g., hexanes) slowly; attempt to seed with a small crystal of pure product. If impurities are the issue, an additional recrystallization step may be necessary.

Conclusion

The described two-step synthesis of ethyl 2-oxoindoline-3-carboxylate via nucleophilic aromatic substitution followed by catalytic reductive cyclization is a highly efficient, robust, and scalable method. By understanding the underlying chemical principles and paying close attention to reaction parameters and safety, this protocol can be reliably implemented for the multi-kilogram production of this vital pharmaceutical intermediate. The use of catalytic hydrogenation and crystallization for purification makes this process well-suited for industrial applications where efficiency, cost, and environmental impact are critical considerations.

References

  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC - NIH. (2025). National Institutes of Health.
  • Carbene‐Catalyzed the Synthesis of 2‐Oxindole from Sulfonates and Isatin Derivatives. (n.d.). Wiley Online Library.
  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). MDPI.
  • 2-Oxoindoline-3-Carboxylic Acids and Esters thereof. (1968). Google Patents.
  • Oxindole compounds, solvent-free synthesis and use thereof. (2014). Google Patents.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances.
  • Decarboxylative Synthesis of Functionalized Oxindoles via An Iron‐Initiated Radical Chain Process and Application in Constructing Diverse Fused‐Indoline Heterocycles. (2017). Wiley Online Library.
  • Oxindole synthesis. (n.d.). Organic Chemistry Portal.
  • A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols - PMC - NIH. (n.d.). National Institutes of Health.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC - NIH. (n.d.). National Institutes of Health.

Sources

Application Note: Ethyl 2-Oxoindoline-6-Carboxylate as a Critical Building Block in the Synthesis of Nintedanib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nintedanib is a potent small-molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases.[1][2][3] Its therapeutic efficacy is rooted in the simultaneous inhibition of key pro-fibrotic and pro-angiogenic pathways.[4][5] The chemical architecture of Nintedanib is centered on a substituted indolinone core, for which Ethyl 2-oxoindoline-6-carboxylate (CAS No: 954239-49-7) serves as an essential and strategic starting material.[6][7] This document provides a detailed guide for researchers and drug development professionals on the utilization of this key building block, outlining the scientific rationale, a comprehensive synthetic protocol for a key intermediate, and expert insights into the process.

The Scientific Rationale: Nintedanib's Mechanism of Action

Nintedanib functions as a multi-targeted tyrosine kinase inhibitor (TKI), competitively binding to the intracellular ATP-binding site of several key receptors.[3][8][9] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][8][10]

In the context of idiopathic pulmonary fibrosis, the inhibition of these pathways is critical. Dysregulated signaling through FGFR and PDGFR is known to drive the proliferation, migration, and differentiation of fibroblasts into myofibroblasts—cells responsible for excessive extracellular matrix deposition and the resulting lung tissue scarring.[8][10] By blocking these receptors, Nintedanib effectively attenuates the downstream signaling cascades, thereby impeding the fundamental processes of fibrosis.[3][4]

Nintedanib_MoA Nintedanib Nintedanib Receptors VEGFR, FGFR, PDGFR (Tyrosine Kinase Receptors) Nintedanib->Receptors Inhibits Signaling Downstream Signaling (e.g., Akt, ERK pathways) Receptors->Signaling Activates Fibroblast Fibroblast Proliferation, Migration & Transformation Signaling->Fibroblast Promotes Fibrosis Progressive Fibrosis (ECM Deposition) Fibroblast->Fibrosis Leads to

Caption: Mechanism of Action of Nintedanib.

The Core Component: Properties of this compound

This compound is the foundational scaffold upon which the Nintedanib molecule is constructed. The oxindole ring system is a privileged structure in medicinal chemistry, and the specific substitution at the 6-position with a carboxylate group is crucial for orienting the molecule within the ATP-binding pocket of its target kinases, contributing to its potent and selective inhibitory profile.[5][11] The quality and purity of this starting material directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[12]

PropertyValueReference
Chemical Name This compound[7]
CAS Number 954239-49-7[6][7][13]
Molecular Formula C₁₁H₁₁NO₃[14]
Molecular Weight 205.21 g/mol [14]
Appearance Typically an off-white to yellow solid
Purity (Recommended) ≥98.0% (HPLC)[12]

Synthetic Strategy Overview

The synthesis of Nintedanib from this compound is a convergent process. This strategy involves the independent preparation of two key fragments, which are then combined in a crucial condensation step to form the final molecule. This approach enhances efficiency and simplifies purification.

The overall workflow is as follows:

  • Activation of the Oxindole Core: this compound is activated at the C3 position to make it susceptible to nucleophilic attack. This is typically achieved through a condensation reaction with an orthoester in the presence of acetic anhydride. The N-acetylation of the oxindole nitrogen during this step is key to activating the scaffold.[5][9]

  • Synthesis of the Aniline Side-Chain: In a separate series of reactions, the complex aniline side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is prepared.

  • Condensation and Finalization: The activated oxindole intermediate is reacted with the aniline side-chain in an addition-elimination sequence to form the Nintedanib base.[9][15] Subsequent workup and potential salt formation (e.g., with ethanesulfonic acid) yield the final drug substance.[16]

Synthetic_Workflow Start This compound Activation Step 1: Activation (Condensation with Triethyl Orthobenzoate & Acetic Anhydride) Start->Activation Aniline Aniline Side-Chain (Prepared Separately) Condensation Step 2: Condensation (Addition-Elimination) Aniline->Condensation Intermediate Activated Oxindole Intermediate Activation->Intermediate Intermediate->Condensation Nintedanib Nintedanib Condensation->Nintedanib

Caption: Convergent Synthetic Workflow for Nintedanib.

Detailed Protocol: Synthesis of Key Intermediate

This protocol details the synthesis of (Z)-ethyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, a critical activated intermediate, from this compound. The procedure is adapted from established methodologies.[17]

4.1 Principle This reaction is a one-pot N-acetylation and C3-condensation. Acetic anhydride acetylates the indolinone nitrogen, which increases the acidity of the C3 protons. In the presence of triethyl orthobenzoate, this facilitates a condensation reaction to form a stable enol ether intermediate, primed for the subsequent coupling step.

4.2 Materials and Equipment

  • This compound (1.0 eq)

  • Triethyl orthobenzoate (2.0 - 3.0 eq)

  • Acetic anhydride (3.0 - 4.0 eq)

  • Xylene (solvent)

  • Three-neck round-bottom flask with reflux condenser, thermometer, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup (Buchner funnel, filter flask, etc.)

  • Vacuum oven

4.3 Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Xylene is flammable and an irritant. Avoid ignition sources and inhalation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[20][21]

4.4 Step-by-Step Procedure

  • Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen.

  • Charging Reagents: To the reaction flask, add this compound (e.g., 20.5 g, 100 mmol, 1.0 eq) and xylene (200 mL).

  • Addition: Sequentially add acetic anhydride (e.g., 30.6 g, 300 mmol, 3.0 eq) and triethyl orthobenzoate (e.g., 44.4 g, 200 mmol, 2.0 eq) to the flask with stirring.

  • Reaction: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere. Maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature (approx. 20-25 °C). The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold methanol or isopropanol to remove residual impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C for 16-24 hours, or until a constant weight is achieved.

4.5 Characterization and Quality Control

  • Yield: The molar yield of the intermediate is typically in the range of 75-85%.[17]

  • Purity: Assess the purity of the final product using HPLC. A purity of >99% is desirable for use in the subsequent steps.[17]

  • Identity: Confirm the structure of the intermediate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Discussion and Field Insights

Causality Behind Experimental Choices:

  • Acetic Anhydride as Activator: While the reaction can proceed without it, acetic anhydride serves a dual purpose. It acts as a water scavenger and, more importantly, acetylates the indolinone nitrogen. This N-acetylation withdraws electron density, making the C3 protons more acidic and the enolate intermediate easier to form, thus accelerating the condensation with the orthoester.[5][9]

  • Orthoester Choice: Triethyl orthobenzoate is used as it directly introduces the required phenylmethylene group and the methoxy leaving group in a single step.

  • Temperature Control: The reaction temperature is a critical parameter. Temperatures below 110 °C may lead to an incomplete reaction, while excessively high temperatures can promote the formation of by-products and decomposition, reducing yield and purity.

Trustworthiness and Self-Validation: The protocol's reliability is ensured by in-process controls. Regular monitoring via HPLC not only confirms the consumption of the starting material but also tracks the formation of the desired intermediate and any significant impurities. The final purity analysis by HPLC serves as a critical quality gate before proceeding to the next, often more costly, synthetic step. A high-purity intermediate is paramount to achieving a high-purity final API and simplifying downstream purification.[12]

Conclusion

This compound is an indispensable building block in the scalable and efficient synthesis of Nintedanib. Its core structure is fundamental to the drug's mechanism of action. The provided protocol for the activation of this building block represents a robust and well-established method for producing the key intermediate required for the convergent synthesis of Nintedanib. For researchers in pharmaceutical development, a thorough understanding of this chemistry and strict control over the quality of this starting material are essential for the successful production of this important anti-fibrotic agent.

References

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  • Mechanism of Action | OFEV® (nintedanib) capsules. (n.d.). Boehringer Ingelheim. Retrieved January 11, 2026, from [Link]

  • Wollin, L., Wex, E., Pautsch, A., Schnapp, G., Hostettler, K. E., Stowasser, S., & Kolb, M. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. The European Respiratory Journal, 45(5), 1434–1445. [Link]

  • Richeldi, L., du Bois, R. M., Raghu, G., et al. (2024). Nintedanib. In StatPearls. StatPearls Publishing. Retrieved January 11, 2026, from [Link]

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  • WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib). (n.d.). Google Patents.
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  • Al-Hadedi, A. A. M., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(2), 333. [Link]

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  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 734-746. [Link]

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Sources

The Oxindole Core: Ethyl 2-oxoindoline-6-carboxylate as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Oxindole Scaffold

The oxindole nucleus, a bicyclic aromatic structure featuring a fused benzene and pyrrolone ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of natural alkaloids and synthetically derived therapeutic agents is a testament to its remarkable versatility as a pharmacophore.[2] This structural motif is not merely a passive framework but an active participant in molecular recognition, capable of engaging with a diverse array of biological targets through well-defined hydrogen bonding patterns and hydrophobic interactions.[3] Among the myriad of functionalized oxindoles, Ethyl 2-oxoindoline-6-carboxylate has emerged as a particularly valuable building block, most notably for its role as a key intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, Nintedanib.[4][5]

This comprehensive guide delves into the multifaceted applications of this compound in drug discovery. We will explore its synthesis, its pivotal role in the construction of complex drug molecules like Nintedanib, and the broader therapeutic potential of the oxindole scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their own research endeavors.

Strategic Importance in Kinase Inhibition: The Nintedanib Story

The most prominent application of this compound is as a precursor to Nintedanib (marketed as Ofev® and Vargatef®), a potent small-molecule tyrosine kinase inhibitor (TKI).[6][7][8] Nintedanib targets a specific constellation of kinases implicated in tumorigenesis and fibrosis, including Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[4][9] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib effectively blocks the downstream signaling cascades that drive cellular proliferation, migration, and angiogenesis.[4]

The rationale for employing the oxindole scaffold in this context lies in its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature among many kinase inhibitors. The 2-oxo group and the adjacent N-H moiety of the indolinone ring act as a hydrogen bond donor-acceptor pair, anchoring the inhibitor within the active site. The C6-carboxylate group, while not directly involved in hinge binding, provides a crucial handle for synthetic elaboration and influences the overall physicochemical properties of the molecule.

Mechanism of Action: A Visual Representation

The following diagram illustrates the general mechanism by which oxindole-based inhibitors, such as Nintedanib, occupy the ATP-binding pocket of a receptor tyrosine kinase, thereby preventing its activation.

Kinase Inhibition Mechanism General Mechanism of Oxindole-Based Kinase Inhibition cluster_kinase Kinase ATP-Binding Site Hinge_Region Hinge Region (Amino Acid Residues) Phosphorylation Substrate Phosphorylation (Blocked) ATP_Pocket Hydrophobic Pocket Oxindole_Inhibitor This compound Derivative (e.g., Nintedanib) Oxindole_Inhibitor->Hinge_Region Competitive Binding (H-Bonds) Oxindole_Inhibitor->ATP_Pocket Hydrophobic Interactions ATP ATP ATP->Hinge_Region Normal Binding Downstream_Signaling Downstream Signaling (Inhibited)

Caption: Oxindole inhibitors competitively bind to the kinase hinge region.

Synthetic Protocols: From Starting Materials to Advanced Intermediates

A robust and scalable synthetic route is paramount for the successful application of any chemical intermediate. Below, we provide detailed protocols for the synthesis of this compound and its subsequent conversion to a key precursor of Nintedanib.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-oxoindoline-6-carboxylate esters, which typically involve a multi-step sequence starting from a substituted nitrobenzoic acid.[4][10]

Workflow Diagram:

Sources

Application Notes and Protocols for the N-1 Derivatization of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-1 Position of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals. Ethyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various therapeutic agents, including the potent tyrosine kinase inhibitor Nintedanib.[1] The derivatization at the N-1 position of the oxindole ring is a critical strategy for modulating the pharmacological properties of these molecules. Substitution at this nitrogen atom can significantly influence factors such as potency, selectivity, solubility, and metabolic stability.

This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient and selective derivatization of this compound at the N-1 position. We will delve into three primary transformations: N-alkylation, N-arylation, and N-acylation. The causality behind experimental choices, from the selection of reagents and solvents to the optimization of reaction conditions, will be thoroughly explained to empower researchers in their drug discovery and development endeavors.

Understanding the Reactivity of the Oxindole N-1 Position

The nitrogen atom at the N-1 position of the oxindole ring is part of an amide functionality, rendering it significantly less nucleophilic than a typical amine. Deprotonation with a suitable base is, therefore, a prerequisite for its reaction with electrophiles. The choice of base is critical and must be strong enough to deprotonate the amide N-H without promoting undesirable side reactions, such as hydrolysis of the ethyl ester at the C-6 position or reactions at the enolizable C-3 position.

I. N-Alkylation of this compound

N-alkylation introduces aliphatic or benzylic groups to the oxindole nitrogen, a common strategy to explore the steric and electronic requirements of the target protein's binding pocket.

Mechanistic Rationale

The N-alkylation proceeds via a classical SN2 mechanism. The oxindole anion, generated by the action of a base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

N_Alkylation_Mechanism Start This compound Anion Oxindole Anion Start->Anion + Base TransitionState [Transition State] Anion->TransitionState Electrophile R-X (Alkyl Halide) Electrophile->TransitionState Product N-Alkyl-ethyl 2-oxoindoline-6-carboxylate TransitionState->Product HX H-Base+ + X- TransitionState->HX Base Base N_Arylation_Mechanism CuI Cu(I) Catalyst Intermediate1 [Cu(I)(Oxindole)(Ligand)] CuI->Intermediate1 + Oxindole Anion, Ligand OxindoleAnion Oxindole Anion ArylHalide Ar-X Intermediate2 [Cu(III)(Oxindole)(Ar)(X)(Ligand)] Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Product N-Aryl Oxindole Intermediate2->Product Reductive Elimination RegenCu Cu(I) Catalyst Intermediate2->RegenCu N_Acylation_Mechanism Anion Oxindole Anion TetrahedralIntermediate [Tetrahedral Intermediate] Anion->TetrahedralIntermediate AcylatingAgent R-CO-L (L = Cl, OCOR) AcylatingAgent->TetrahedralIntermediate Product N-Acyl Oxindole TetrahedralIntermediate->Product LeavingGroup L- TetrahedralIntermediate->LeavingGroup

Sources

Reactions of Ethyl 2-oxoindoline-6-carboxylate with Electrophiles: A Synthetic Chemist's Guide to Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of Ethyl 2-oxoindoline-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the intrinsic reactivity of the 2-oxoindoline core, analyzing the directing effects of its constituent functional groups. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and field-proven advice for key transformations including acylation, alkylation, and halogenation. The content is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Introduction: The 2-Oxoindoline Scaffold

The 2-oxoindoline (or oxindole) motif is a privileged structure in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals like Nintedanib, a tyrosine kinase inhibitor.[1] Its reactivity is dictated by a delicate interplay of electronic factors. The structure contains a fused benzene ring and a five-membered pyrrolidinone ring.[2] The lactam (cyclic amide) functionality and the adjacent aromatic ring create multiple potential sites for reaction with electrophiles.

This compound, with its empirical formula C₁₁H₁₁NO₃ and molecular weight of 205.21 g/mol , presents a particularly interesting case.[3] The molecule's reactivity is governed by three primary features:

  • The Lactam Nitrogen (N-1): The lone pair on the nitrogen is delocalized into the adjacent carbonyl, reducing its basicity. However, under basic conditions, it can be deprotonated to form a highly nucleophilic amide anion, readily reacting with a variety of electrophiles.[4]

  • The Enolizable C-3 Position: The methylene group alpha to the lactam carbonyl is activated. Deprotonation under basic conditions generates an enolate, a soft nucleophile, while under acidic conditions, the enol tautomer can react. This position is the most common site for electrophilic substitution on the heterocyclic ring.[4]

  • The Benzene Ring (C-4, C-5, C-7): This ring can undergo classical electrophilic aromatic substitution. The reactivity is modulated by two groups: the annulated lactam and the C-6 ethyl carboxylate group. The amide nitrogen is an ortho-, para-director and activating, while the C-6 ester is a meta-director and deactivating. Their combined influence dictates the regioselectivity of aromatic substitution.

cluster_0 Reactivity Map of this compound cluster_1 Key Reactive Sites cluster_2 Driving Forces reactivity reactivity N1 N-1 (Amide Anion) C3 C-3 (Enolate/Enol) Aromatic C-5, C-7 (Aromatic Ring) Base Base Catalysis (Deprotonation) Base->N1 N-Alkylation N-Acylation Base->C3 C-Alkylation C-Acylation Acid Acid Catalysis (Lewis/Brønsted) Acid->C3 Friedel-Crafts Vilsmeier-Haack Acid->Aromatic Halogenation Nitration

Caption: Key nucleophilic sites and pathways for electrophilic attack on this compound.

N-Acylation: Gateway to C-3 Functionalization

The most prevalent initial reaction is the acylation of the lactam nitrogen. This transformation serves two primary purposes: it protects the nitrogen from further reaction and, more importantly, it activates the C-3 position for subsequent electrophilic attack by increasing the acidity of the C-3 protons. This strategy is a cornerstone in the synthesis of precursors for drugs like nintedanib.[5]

Mechanistic Considerations

N-acylation is typically performed using an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base or at elevated temperatures. The reaction proceeds via nucleophilic attack of the nitrogen on the acylating agent.[6] While the unprotected oxindole can react at C-3, N-acylation provides a more controlled and often higher-yielding route for subsequent C-3 functionalization. The resulting N-acyl group enhances the acidity of the C-3 protons, facilitating the formation of the key enolate intermediate for the next step.

Protocol 1: N-Acetylation of this compound

This protocol describes the straightforward N-acetylation using acetic anhydride, adapted from procedures for the analogous methyl ester.[5]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (≥10 eq)

  • High boiling point aromatic solvent (e.g., Toluene, Xylene) - Optional, for azeotropic removal of acetic acid.

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Petroleum ether for trituration/recrystallization

Procedure:

  • To a clean, dry round-bottom flask, add this compound.

  • Add a significant excess of acetic anhydride. For large-scale synthesis, a ratio of 17-22 equivalents is often used to drive the reaction to completion.[5]

  • Causality Note: A large excess of acetic anhydride serves as both the reagent and the solvent, ensuring high concentrations for a favorable reaction rate. High temperatures are required to overcome the moderate nucleophilicity of the lactam nitrogen.

  • Heat the reaction mixture to 110-130°C and stir for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The product, Ethyl 1-acetyl-2-oxoindoline-6-carboxylate, will have a different Rf value than the starting material.

  • After completion, allow the mixture to cool to room temperature. The product will often precipitate from the cooled acetic anhydride solution.

  • For isolation, the mixture can be concentrated under reduced pressure to remove excess acetic anhydride. The resulting residue is then triturated with petroleum ether to precipitate the solid product.

  • Trustworthiness Check: Trituration with a non-polar solvent like petroleum ether is crucial for removing residual acetic anhydride and other non-polar impurities, yielding a purer product upon filtration.

  • Filter the solid product, wash with a small amount of cold petroleum ether, and dry under vacuum to yield Ethyl 1-acetyl-2-oxoindoline-6-carboxylate.

C-3 Electrophilic Substitution: Building Molecular Complexity

With the N-1 position acylated, the C-3 position becomes the primary target for a range of electrophilic substitution reactions. A particularly useful transformation is the reaction with orthoesters, which functions as a formylation equivalent and introduces a versatile enol ether moiety.

Protocol 2: Reaction of Ethyl 1-acetyl-2-oxoindoline-6-carboxylate with Triethyl Orthobenzoate

This procedure, analogous to methods reported for the synthesis of nintedanib intermediates, demonstrates the functionalization at the C-3 position.[5]

Materials:

  • Ethyl 1-acetyl-2-oxoindoline-6-carboxylate (1.0 eq)

  • Triethyl orthobenzoate (1.5-2.0 eq)

  • Acetic anhydride (as solvent)

  • Round-bottom flask with distillation head (optional) and reflux condenser

  • Heating mantle

Procedure:

  • Combine Ethyl 1-acetyl-2-oxoindoline-6-carboxylate, triethyl orthobenzoate, and acetic anhydride in a round-bottom flask.

  • Causality Note: Acetic anhydride is not just a solvent; it acts as a water scavenger and can react with the orthoester to form a more reactive electrophilic species in situ, akin to a Vilsmeier-Haack reagent.

  • Heat the mixture to 110-120°C for several hours. The reaction generates ethanol and acetic acid as byproducts. For improved yields, these volatiles can be removed by distillation during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture. The product, Ethyl (E)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, often crystallizes directly from the reaction mixture.

  • Filter the solid, wash with a non-polar solvent (e.g., methylcyclohexane or petroleum ether), and dry under vacuum.[5]

Start This compound Step1 Protocol 1: N-Acetylation Start->Step1 Intermediate Ethyl 1-acetyl-2-oxoindoline-6-carboxylate Step1->Intermediate Step2 Protocol 2: C-3 Functionalization Intermediate->Step2 Product C-3 Substituted Product Step2->Product Reagent1 Acetic Anhydride 110-130°C Reagent1->Step1 Reagent2 Triethyl Orthobenzoate Acetic Anhydride 110-120°C Reagent2->Step2

Caption: A two-step workflow for the functionalization of this compound.

Other Electrophilic Reactions: A Summary

While N-acylation and subsequent C-3 functionalization are well-documented, other electrophilic reactions are also synthetically valuable. The regioselectivity depends heavily on the reaction conditions (e.g., presence of acid or base).

Summary of Reactions
Electrophile ClassTypical Reagent(s)Primary Site(s)Conditions & Rationale
Alkylation Alkyl halides (e.g., EtI, BnBr)N-1, C-3Basic (e.g., KOH, NaH): Deprotonation favors N-alkylation kinetically. Stronger bases or hindered electrophiles can lead to C-3 alkylation.[7]
Halogenation NBS, NCS, Br₂, I₂C-3, C-5, C-7Neutral/Acidic: The electron-rich pyrrole ring favors C-3 attack. For aromatic substitution, the amide directs ortho/para (C-7, C-5). The C-6 ester deactivates, making C-5 the most likely aromatic site. Synthesis of Ethyl 5-bromo-2-oxoindoline-6-carboxylate is known.[8]
Nitration HNO₃/H₂SO₄, AcONO₂C-5, C-7Strongly Acidic: Friedel-Crafts conditions. The directing effects of the amide (activating, o,p-directing) and ester (deactivating, m-directing) are complex. Nitration of similar systems often yields a mixture, with substitution at C-5 and C-7 being plausible outcomes.[9][10]
Friedel-Crafts Alkylation Alkenes, Alcohols / Lewis AcidC-3Lewis Acidic (e.g., I₂, InCl₃): The electron-rich C-3 position can attack an activated electrophile. This is common for indole-type systems.[11]

Conclusion for the Field

This compound is a versatile building block whose reactivity can be precisely controlled through the judicious choice of reagents and reaction conditions. The protocols and principles outlined in this guide demonstrate that a strategic, two-step approach involving initial N-acylation followed by C-3 modification is a powerful method for generating complex and valuable derivatives. Understanding the electronic landscape of this scaffold allows chemists to selectively functionalize the nitrogen, the activated C-3 position, or the aromatic ring, opening avenues for the development of novel therapeutics and functional materials.

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  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC - NIH . (2021-07-27). National Institutes of Health. [Link]

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  • CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES . (2017-12-18). HETEROCYCLES. [Link]

  • An Expeditious Synthesis of[5][12]Isoxazolidin-5-ones and[5][12]Oxazin-6-ones from Functional Allyl Bromide Derivatives - PMC - PubMed Central . National Institutes of Health. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed . (2016-01-15). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Ethyl 2-oxoindoline-6-carboxylate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Ethyl 2-oxoindoline-6-carboxylate in Modern Synthetic Chemistry

This compound is a versatile and highly valuable building block in the realm of synthetic organic and medicinal chemistry. As a derivative of isatin, it possesses a unique combination of reactive functionalities—a ketone, a lactam, and an aromatic ester—that render it an exceptional substrate for multi-component reactions (MCRs). MCRs, which involve the one-pot assembly of three or more reactants to form a complex product, are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[1][2] The strategic placement of the electron-withdrawing ethyl carboxylate group on the isatin backbone modulates the reactivity of the C3-ketone, influencing the course of MCRs and often leading to the formation of intricate heterocyclic scaffolds with high potential for biological activity.

This guide provides an in-depth exploration of the application of this compound in MCRs, with a focus on the synthesis of spirooxindoles. Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] By leveraging the reactivity of this compound in MCRs, researchers can efficiently access novel and diverse libraries of spirooxindoles for drug discovery and development programs.

Core Principles and Mechanistic Considerations

The utility of this compound in MCRs is primarily centered around the reactivity of its C3-carbonyl group. This ketone is highly electrophilic and readily participates in condensation reactions with active methylene compounds, a key initiating step in many MCRs for the synthesis of spiro-heterocycles.

The Knoevenagel Condensation: A Gateway to Spiro-Heterocycles

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] In the context of this compound, this reaction typically involves an active methylene compound, such as malononitrile or a β-ketoester, and a basic catalyst. The resulting Knoevenagel adduct, an electron-deficient alkene, is a highly reactive intermediate primed for subsequent transformations within an MCR cascade.

The choice of base is critical in the Knoevenagel condensation. Weakly basic amines like piperidine or triethylamine are often employed to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the isatin.[6]

Application in the Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

One of the most powerful applications of this compound in MCRs is the synthesis of spiro[indoline-3,4'-pyran] derivatives. These compounds are of significant interest due to their potential as therapeutic agents. A common and efficient strategy involves a three-component reaction between this compound, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate).[7][8]

Reaction Mechanism: A Domino Knoevenagel-Michael Addition-Cyclization Cascade

The synthesis of spiro[indoline-3,4'-pyran] derivatives proceeds through a domino reaction sequence, as illustrated below. The causality behind this one-pot transformation lies in the sequential and orchestrated formation of new chemical bonds, driven by the inherent reactivity of the starting materials and intermediates.

MCR_Mechanism

Causality Explained:

  • Initiation by Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the C3-ketone of this compound and malononitrile. This step is crucial as it generates a highly electrophilic alkene intermediate. The electron-withdrawing cyano groups on the malononitrile-derived portion of the adduct render the newly formed double bond susceptible to nucleophilic attack.

  • Michael Addition: The enolate of the 1,3-dicarbonyl compound (e.g., dimedone) then acts as a nucleophile and attacks the electron-deficient alkene in a Michael addition. This step forms a new carbon-carbon bond and creates a new intermediate.

  • Intramolecular Cyclization and Tautomerization: The reaction culminates in an intramolecular cyclization, where a hydroxyl group from the enol form of the 1,3-dicarbonyl moiety attacks one of the cyano groups. Subsequent tautomerization leads to the formation of the stable pyran ring, resulting in the final spiro[indoline-3,4'-pyran] product.

This domino sequence is highly efficient as it allows for the construction of a complex polycyclic system with the formation of multiple new bonds in a single synthetic operation, without the need for isolation of intermediates.

Experimental Protocols

The following protocols are representative examples of the use of this compound in multi-component reactions for the synthesis of spirooxindole derivatives.

Protocol 1: Synthesis of Ethyl 2'-amino-5'-oxo-7',7'-dimethyl-5,6,7,8-tetrahydro-2H-spiro[indoline-3,4'-pyran]-6-carboxylate-3'-carbonitrile

This protocol is adapted from methodologies for the synthesis of similar spiro[indoline-3,4'-pyran] derivatives.[9]

Materials:

  • This compound

  • Malononitrile

  • Dimedone

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol) and dimedone (1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Reflux the reaction mixture with stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Data Presentation:

EntryIsatin DerivativeActive Methylene1,3-DicarbonylCatalystSolventTime (h)Yield (%)
1This compoundMalononitrileDimedonePiperidineEthanol3~85-95

Note: The yield is an approximation based on similar reported reactions and may vary depending on specific reaction conditions.

protocol_workflow

Conclusion and Future Perspectives

This compound has demonstrated its utility as a powerful and versatile building block in multi-component reactions for the synthesis of complex and biologically relevant spirooxindole derivatives. The domino Knoevenagel-Michael addition-cyclization cascade provides an efficient and atom-economical route to spiro[indoline-3,4'-pyran] systems. The operational simplicity and high yields associated with these one-pot procedures make them highly attractive for the generation of compound libraries for high-throughput screening in drug discovery.

Future research in this area will likely focus on expanding the scope of MCRs involving this compound to include other classes of reactants, leading to the discovery of novel heterocyclic scaffolds. Furthermore, the development of stereoselective MCRs using this substrate will be a key area of investigation, enabling the synthesis of enantiomerically pure spirooxindoles with potentially enhanced pharmacological profiles. The continued exploration of this compound in MCRs holds great promise for the advancement of synthetic and medicinal chemistry.

References

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Knoevenagel condensation. (2023, December 2). In Wikipedia. [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. (2020, January 8). PubMed Central (PMC). Retrieved from [Link]

  • Knoevenagel Condensation. (n.d.). Retrieved from [Link]

  • Synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate... (n.d.). ResearchGate. Retrieved from [Link]

  • Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. (n.d.). ResearchGate. Retrieved from [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]

  • The reactions of different aromatic aldehydes, malononitrile and dimedone.a. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung. (2020, June 7). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved from [Link]

  • Screening of various active methylene compounds for selection of best... (n.d.). ResearchGate. Retrieved from [Link]

  • Hypervalent-iodine mediated one-pot synthesis of isoxazolines and isoxazoles bearing a difluoromethyl phosphonate moiety. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025, October 23). PubMed Central (PMC). Retrieved from [Link]

  • One-pot synthesis of polycyclic heterocyclic compounds by condensation of 1-carbamoylmethyl-2,3,3-trimethyl-3 H -indolium salts with pyridine-2, 3, and 4- and quinoline-4-carboxaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • The reaction of aromatic aldehydes 7, dimedone 84 and malononitrile 2... (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of dihydroquinazolinethione-based polycyclic system. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot three-component reaction of dimedone (3a), different aldehydes... (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed mechanism for reaction of aldehyde, dimedone, and malononitrile using [PVP-H]H2PO4. (n.d.). ResearchGate. Retrieved from [Link]

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Sources

Application Note: Parallel Synthesis of a Diverse Library of 2-Oxoindoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Oxoindole Scaffold

The 2-oxoindoline, or oxindole, core is a prominent heterocyclic motif frequently found in the architecture of numerous natural products and synthetic molecules of significant pharmaceutical importance.[1][2][3] This "privileged scaffold" is a cornerstone in medicinal chemistry due to its ability to interact with a wide array of biological targets. Molecules incorporating the 2-oxoindole framework have demonstrated a broad spectrum of bioactivities, including anticancer, anti-HIV, antioxidant, and neuroprotective properties.[1][4] The development of efficient and robust synthetic methodologies to generate diverse libraries of 2-oxoindoline derivatives is therefore a critical endeavor in modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents.[5][6][7]

This application note provides a comprehensive guide to the parallel synthesis of a library of 2-oxoindoline derivatives, leveraging the power of multicomponent reactions (MCRs). MCRs are highly efficient one-pot transformations where three or more reactants combine to form a product that incorporates substantial parts of all starting materials, offering significant advantages in terms of atom economy, reduced reaction time, and operational simplicity.[3][8] We will focus on a versatile three-component reaction for the synthesis of spirooxindoles, a prominent subclass of 2-oxoindolines with a spirocyclic center at the C3 position.[9][10][11]

Reaction Scheme and Mechanism: A Multicomponent Approach to Spirooxindoles

The chosen synthetic strategy for generating the 2-oxoindoline library is a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the in situ generation of an azomethine ylide from an isatin derivative and an amino acid, which then undergoes a cycloaddition with a suitable dipolarophile.[9][10][12] This approach is particularly well-suited for parallel synthesis due to the commercial availability of a wide variety of isatins, amino acids, and dipolarophiles, allowing for the rapid generation of a structurally diverse library.

The proposed reaction mechanism proceeds as follows:

  • Azomethine Ylide Formation: The reaction is initiated by the condensation of an isatin (1) with a secondary amino acid, such as sarcosine or proline, to form an intermediate that, upon decarboxylation, generates a highly reactive azomethine ylide (dipole 7).[9]

  • 1,3-Dipolar Cycloaddition: The azomethine ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkene (dipolarophile) (2) to construct the pyrrolidine ring.

  • Formation of the Spirooxindole: This cycloaddition results in the formation of the desired spirooxindole product (3), creating a new five-membered heterocyclic ring spiro-fused at the C3 position of the oxindole core.[9][10]

G cluster_0 Overall Reaction Scheme cluster_1 Reaction Mechanism Isatin Isatin Derivative (1) Reaction + Isatin->Reaction Dipolarophile Dipolarophile (2) Dipolarophile->Reaction AminoAcid Amino Acid AminoAcid->Reaction Product Spirooxindole Derivative (3) Reaction->Product Step1 Step 1: Condensation & Decarboxylation Step2 Step 2: Azomethine Ylide Formation Step1->Step2 Generates Step3 Step 3: 1,3-Dipolar Cycloaddition Step2->Step3 Reacts with Dipolarophile G cluster_workflow Parallel Synthesis Workflow A Stock Solution Preparation (Building Blocks A, B, C) B Automated Dispensing (24-Well Plate) A->B C Reaction Incubation (Stirring at RT, 24h) B->C D Solvent Evaporation C->D E Parallel Purification (Automated Flash Chromatography) D->E F Analysis & Characterization (LC-MS, NMR) E->F

Sources

Application Notes & Protocols: Enzymatic Synthesis of Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis in Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Traditionally, the synthesis of these valuable molecules has relied on classical organic chemistry methods that often require harsh reaction conditions, stoichiometric use of toxic reagents, and complex purification steps.[3][4]

Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, exceptional selectivity (chemo-, regio-, and stereo-), and a significantly improved environmental footprint.[5][6] The use of enzymes allows for the direct and often asymmetric functionalization of the indole core and its derivatives, providing efficient routes to chiral oxindoles that are crucial for pharmacological activity.[7][8]

This guide provides an in-depth overview of key enzymatic strategies for oxindole synthesis, complete with detailed protocols and practical insights for researchers in synthetic chemistry, biocatalysis, and drug development.

Core Enzymatic Strategies for Oxindole Synthesis

The enzymatic toolbox for constructing the oxindole core and its derivatives is diverse. The choice of enzyme and strategy is dictated by the desired transformation, whether it is the direct oxidation of an indole precursor or the stereoselective modification of an existing oxindole scaffold.

Enzymatic_Strategies cluster_start cluster_enzymes cluster_products Indole Indole & Derivatives Oxygenases Oxygenases (Mono- & Di-) Indole->Oxygenases Metalloenzymes Artificial Metalloenzymes Indole->Metalloenzymes Oxindole Prochiral Oxindoles Hydrolases Hydrolases (Lipases, Epoxide Hydrolases) Oxindole->Hydrolases Desymmetrization/ Ring Opening Dehydrogenases Dehydrogenases (ADH) Oxindole->Dehydrogenases Dynamic Kinetic Resolution CoreOxindole Oxindole Core Oxygenases->CoreOxindole C2/C3 Oxidation ChiralOxindole Chiral 3-Substituted Oxindoles Hydrolases->ChiralOxindole Dehydrogenases->ChiralOxindole Metalloenzymes->CoreOxindole Selective Oxidation

Caption: Overview of enzymatic routes to oxindole derivatives.

Direct Oxidation via Oxygenases

Oxygenases, particularly monooxygenases and peroxidases, are highly effective for the direct oxidation of the indole ring to form the 2-oxindole core. This approach is attractive due to its atom economy and directness.

  • Mechanism & Rationale: These enzymes catalyze the insertion of one or two oxygen atoms into the substrate. For oxindole synthesis, the key is achieving regioselective oxidation at the C2 position of the indole ring. Competing oxidation at the electron-rich C3 position often leads to the formation of indigo and indirubin pigments, which can be a significant side reaction.[9][10]

  • Key Enzymes:

    • Chloroperoxidase (CPO): Derived from the fungus Caldariomyces fumago, CPO is a heme-thiolate enzyme that utilizes hydrogen peroxide (H₂O₂) as the oxidant.[3] It efficiently catalyzes the oxidation of indole to 2-oxindole, often with high conversion rates and minimal byproducts under optimized conditions.[11] The use of H₂O₂ avoids the need for complex and costly cofactor regeneration systems like those required by P450 monooxygenases.[3]

    • Monooxygenases (e.g., HbpA): Flavin-dependent monooxygenases can be engineered through directed evolution to enhance their activity and selectivity towards non-natural substrates like indole. For instance, a variant of 2-hydroxybiphenyl 3-monooxygenase (HbpA) from Pseudomonas azelaica was evolved to hydroxylate indole, demonstrating the power of protein engineering to create bespoke biocatalysts.[9][12] Toluene 4-monooxygenase (T4MO) has also been shown to generate 2-oxindole from indole.[10]

Stereoselective Synthesis via Hydrolases

For the synthesis of chiral 3-substituted-3-hydroxyoxindoles, which are prevalent in bioactive molecules, hydrolases offer unparalleled stereocontrol.[2][13]

  • Mechanism & Rationale: Lipases and epoxide hydrolases are used to resolve racemic mixtures or desymmetrize prochiral substrates. This is critical because the biological activity of oxindole derivatives often depends on the absolute configuration at the C3 stereocenter.[7][8]

  • Key Enzymes & Approaches:

    • Lipases: Used in stereoselective desymmetrization of oxindole diols or difuroates.[5]

    • Epoxide Hydrolases (EHs): In a powerful dual-enzyme system, a halohydrin dehalogenase can first convert a substrate to a spiro-epoxyoxindole. Subsequently, an epoxide hydrolase can perform a highly enantiospecific ring-opening to yield enantiopure 3-hydroxy-3-hydroxymethyloxindoles.[13] This cascade approach provides access to complex chiral diols that are otherwise difficult to synthesize.[13]

Advanced Approaches: Artificial Metalloenzymes

Recent advances have led to the development of artificial metalloenzymes that combine the reactivity of metal catalysts with the selectivity of a protein scaffold.

  • Rationale: These systems can catalyze reactions not found in nature. A manganese-containing artificial mini-enzyme (Mn-MC6*a) has been shown to selectively oxidize indole at the C3 position, leading to a 3-oxindole derivative that can be trapped by a solvent molecule.[14] This provides a unique intermediate for further synthetic transformations.[14]

Data Summary: Comparison of Enzymatic Methods

Enzyme ClassRepresentative EnzymeSubstrateProductKey AdvantagesYield / Conversionee%Reference
Peroxidase Chloroperoxidase (CPO)Indole2-OxindoleUses H₂O₂, no cofactor needed, high conversionQuantitativeN/A[11]
Monooxygenase HbpA (evolved mutant)IndoleHydroxyindolesHigh activity through protein engineering18-fold increase vs WTN/A[12]
Hydrolase Epoxide Hydrolase (PlEH2)Spiro-epoxyoxindole(S)-3-hydroxy-3-hydroxymethyloxindoleHigh enantioselectivity for complex diolsHigh>99%[13]
Artificial Mn-MC6*aIndole2-TFE-3-oxindoleNovel reactivity, unique product intermediate86% product selectivityN/A[14]

Detailed Experimental Protocols

The following protocols provide a starting point for laboratory synthesis. Optimization of substrate concentration, enzyme loading, temperature, and reaction time may be required for specific substrates.

Protocol 1: CPO-Catalyzed Synthesis of 2-Oxindole from Indole

This protocol describes the direct oxidation of indole using chloroperoxidase, a method noted for its simplicity and high conversion.[11]

Protocol_1_Workflow prep 1. Reagent Preparation - Prepare Citrate-Phosphate Buffer (pH 4.6) - Prepare Indole Stock (in DMSO) - Prepare H₂O₂ Stock (in H₂O) setup 2. Reaction Setup - Add Buffer to vial - Add Indole Stock - Add CPO Enzyme prep->setup initiate 3. Initiation & Incubation - Add H₂O₂ dropwise to start - Incubate at 25°C with stirring setup->initiate monitor 4. Reaction Monitoring - Withdraw aliquots over time - Quench with Na₂SO₃ - Analyze by HPLC/TLC initiate->monitor workup 5. Workup & Purification - Quench final reaction - Extract with Ethyl Acetate - Dry, concentrate, and purify via chromatography monitor->workup

Caption: Workflow for CPO-catalyzed oxidation of indole.

A. Materials & Equipment

  • Indole (≥99%)

  • Chloroperoxidase (CPO) from Caldariomyces fumago (lyophilized powder)

  • Hydrogen Peroxide (H₂O₂), 30% w/w solution

  • Citric Acid, Sodium Phosphate (dibasic) for buffer

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Ethyl Acetate, Hexanes for extraction and chromatography

  • Sodium Sulfite (Na₂SO₃) for quenching

  • Magnetic stirrer, reaction vials, standard glassware

  • HPLC or TLC for reaction monitoring

B. Step-by-Step Methodology

  • Buffer Preparation: Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 4.6. This pH is optimal for CPO activity in this specific reaction.[11]

  • Stock Solutions:

    • Prepare a 100 mM stock solution of indole in DMSO.

    • Prepare a 100 mM stock solution of H₂O₂ in deionized water. Prepare this fresh.

  • Reaction Setup:

    • In a 10 mL glass vial, add 5 mL of the pH 4.6 citrate-phosphate buffer.

    • Add 80 µL of the 100 mM indole stock solution (final concentration: approx. 1.6 mM).

    • Add 1 mg of CPO lyophilized powder. Stir gently to dissolve.

  • Reaction Initiation:

    • Initiate the reaction by adding the 100 mM H₂O₂ stock solution dropwise over 1 hour using a syringe pump, for a total addition of 1.0 mL (final concentration: approx. 16.4 mM). Causality Note: Slow addition of H₂O₂ is crucial to prevent enzyme inactivation by excess peroxide.

  • Incubation and Monitoring:

    • Stir the reaction mixture at room temperature (25°C) for 4-6 hours.

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL), quenching with an equal volume of 1 M Na₂SO₃ solution, and analyzing by reverse-phase HPLC or TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup and Purification:

    • Once the reaction has reached completion (disappearance of indole), quench the entire mixture by adding 1 mL of 1 M Na₂SO₃ solution.

    • Extract the aqueous mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography to yield pure 2-oxindole.

Conclusion and Future Outlook

Enzymatic synthesis represents a mature and highly enabling technology for the production of oxindole derivatives. The methodologies outlined herein, from direct oxidation to elegant stereoselective transformations, underscore the precision and efficiency that biocatalysis brings to modern synthetic chemistry. As the demand for enantiomerically pure and complex pharmaceuticals grows, the application of both natural and engineered enzymes will become increasingly central to drug discovery and manufacturing pipelines.[15] Future efforts will likely focus on the discovery of novel enzymes with expanded substrate scopes, the engineering of existing enzymes for enhanced stability and activity, and the development of multi-enzyme cascade reactions to build molecular complexity in a single pot.

References

  • Wang, H. H., Miao, R. P., Wang, Y. F., & Wan, N. W. (2025). Biocatalytic Approaches for the Synthesis of Oxindoles. ChemCatChem. [Link]

  • Powers, J. P., & Boger, D. L. (2016). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. Nature Chemistry. [Link]

  • Zhang, Z. J., et al. (2025). Biocatalytic Efficient and Enantiocomplementary Synthesis of 3-Hydroxy-3-hydroxymethyloxindoles by Combining Halohydrin Dehalogenase and Epoxide Hydrolase. ACS Catalysis. [Link]

  • Wang, H. H., Miao, R. P., Wang, Y. F., & Wan, N. W. (n.d.). Biocatalytic Approaches for the Synthesis of Oxindoles. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of oxindoles catalyzed by PPL. [Link]

  • Meyer, A., Wursten, M., Schmid, A., & Witholt, B. (2002). Hydroxylation of Indole by Laboratory-evolved 2-Hydroxybiphenyl 3-Monooxygenase. Journal of Biological Chemistry. [Link]

  • Olieric, V., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Products of enzyme-catalyzed oxidation of indole. [Link]

  • Meyer, A., Wursten, M., Schmid, A., & Witholt, B. (2002). Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase. The Journal of biological chemistry. [Link]

  • Feng, C., & Kobayashi, S. (2018). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles. Accounts of Chemical Research. [Link]

  • Feng, C., & Kobayashi, S. (2018). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles. PubMed. [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. [Link]

  • ResearchGate. (n.d.). General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis. [Link]

  • Bayindir, S., et al. (2018). The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. Turkish Journal of Chemistry. [Link]

  • Kumar, S., et al. (2017). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. [Link]

  • PharmTech. (n.d.). Application of Enzymes in Drug Manufacturing. [Link]

  • Corbett, M. D., & Corbett, B. R. (1985). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. PubMed. [Link]

  • ResearchGate. (2008). Dioxygenase- and monooxygenase-catalysed synthesis of cis-dihydrodiols, catechols, epoxides and other oxygenated products. [Link]

  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. [Link]

  • Singh, G. S., & Singh, P. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers. [Link]

Sources

Application Note: Continuous Flow Synthesis of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 2-oxoindoline-6-carboxylate, a key intermediate in the manufacturing of various pharmaceutical agents, including the tyrosine kinase inhibitor Nintedanib.[1] We transition from traditional batch processing to a more efficient, safer, and scalable continuous flow chemistry methodology. The core of this process is a heterogeneous catalytic reductive cyclization performed in a packed-bed reactor. This guide offers a comprehensive walkthrough of the system setup, precursor synthesis, reaction optimization, and product isolation, designed for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Case for Flow Chemistry

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, is a critical building block. Traditional batch synthesis methods for such intermediates often involve challenges related to handling hazardous reagents, controlling exotherms, and ensuring consistent product quality upon scale-up.

Flow chemistry, or continuous manufacturing, offers a paradigm shift in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[2][3] By conducting reactions in a continuously flowing stream through a reactor, we gain precise control over critical process parameters like temperature, pressure, and residence time.[4] This leads to significant advantages:

  • Enhanced Safety: Small reactor volumes drastically reduce the risks associated with hazardous materials and runaway reactions.[5][6]

  • Improved Efficiency and Yield: Superior heat and mass transfer lead to faster, cleaner reactions with higher yields and fewer by-products.[5][7]

  • Seamless Scalability: Scaling production is achieved by running the system for longer durations ("numbering-up") rather than redesigning large, complex batch reactors, ensuring consistent product quality.[2]

  • Process Intensification: Reactions that are sluggish or require extreme conditions in batch can often be performed efficiently and safely in flow.[4]

This document details a robust flow protocol for the reductive cyclization step, which is often a bottleneck in the synthesis of indoline derivatives.[8]

Reaction Scheme and Mechanism

The overall synthesis is a two-stage process. First, a nucleophilic aromatic substitution is performed to synthesize the nitro-aromatic precursor. Second, this precursor undergoes a continuous flow reductive cyclization to yield the target molecule.

Stage 1: Precursor Synthesis (Batch) Ethyl 4-chloro-3-nitrobenzoate is reacted with diethyl malonate in the presence of a base to form diethyl 2-((4-(ethoxycarbonyl)-2-nitrophenyl)methyl)malonate.

Stage 2: Reductive Cyclization (Flow) The precursor is subjected to catalytic hydrogenation. The nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization and subsequent decarboxylation to form the 2-oxoindoline ring.

Reaction_Scheme Overall Synthetic Route cluster_stage1 Stage 1: Precursor Synthesis (Batch) cluster_stage2 Stage 2: Reductive Cyclization (Flow) A Ethyl 4-chloro-3-nitrobenzoate B Diethyl 2-((4-(ethoxycarbonyl)-2-nitrophenyl)methyl)malonate A->B Diethyl malonate, NaH, THF C This compound B->C H2 (gas), Pd/C Catalyst, Heat, Pressure Flow_System_Workflow Continuous Flow Hydrogenation Setup pumpA Pump A Precursor Solution in Solvent mixer T-Mixer pumpA->mixer Flow Rate A h2_source {Hydrogen Source | H2 Gas} h2_source->mixer H2 Pressure reactor {Packed-Bed Reactor | Pd/C Catalyst Heated} mixer->reactor bpr Back-Pressure Regulator (BPR) reactor->bpr Residence Time Temperature collection Product Collection bpr->collection

Sources

Application Notes and Protocols for the Synthesis of Spiro-Oxindole Compounds from Ethyl 2-Oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathways for constructing medicinally relevant spiro-oxindole compounds, commencing with the versatile starting material, Ethyl 2-oxoindoline-6-carboxylate. The protocols and methodologies outlined herein are designed to provide a robust framework for the synthesis of diverse spirocyclic scaffolds, which are prominent in numerous natural products and pharmacologically active agents.[1][2]

Introduction: The Significance of Spiro-Oxindoles in Medicinal Chemistry

The spiro-oxindole scaffold is a privileged structural motif in drug discovery, renowned for its three-dimensional architecture that allows for precise spatial orientation of substituents and interaction with biological targets.[3] Compounds incorporating this framework have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[4][5] The strategic functionalization of the oxindole core, particularly at the C3 position to create a spirocenter, has been a focal point of synthetic efforts aimed at generating novel therapeutic agents.

This compound serves as an excellent starting material for the synthesis of functionalized spiro-oxindoles. The presence of the ester group at the 6-position offers a valuable handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics.

Strategic Approaches to Spiro-Oxindole Synthesis

Two primary strategies for the synthesis of spiro-oxindoles from this compound are presented:

  • Direct C3 Functionalization via Alkylation: This approach involves the generation of a dianion of the oxindole, followed by alkylation with a suitable bis-electrophile to construct the spirocyclic ring system.

  • Conversion to an Isatin Intermediate Followed by Cycloaddition: This pathway entails the oxidation of the oxindole to the corresponding isatin, which then serves as a versatile precursor for various cycloaddition reactions to forge the spiro-linkage.

The choice of strategy will depend on the desired spirocyclic ring system and the available reagents.

PART 1: Direct C3 Functionalization via Dianion Alkylation and Cyclization

This method provides a direct route to spirocyclic systems without the need for an isatin intermediate. The key to this approach is the generation of a dianion at the N1 and C3 positions of the oxindole ring, which can then react with a bis-electrophile.

Causality Behind Experimental Choices

The use of a strong base, such as sodium hexamethyldisilazide (NaHMDS), is crucial for the deprotonation of both the amide nitrogen (N1) and the acidic C3-proton, forming the dianion. The choice of the alkylating agent will determine the nature of the spiro-ring. For instance, N-methylbis(2-chloroethyl)amine can be employed for the synthesis of spiro-piperidine oxindoles.

Experimental Protocol: Synthesis of a Spiro-Piperidine Oxindole

Step 1: Dianion Formation and Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of NaHMDS (2.2 eq) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete dianion formation.

  • Slowly add a solution of N-methylbis(2-chloroethyl)amine (1.1 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-piperidine oxindole.

Table 1: Reaction Parameters for Dianion Alkylation

ParameterValue
Starting MaterialThis compound
BaseSodium Hexamethyldisilazide (NaHMDS)
Alkylating AgentN-methylbis(2-chloroethyl)amine
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Reaction Time12-16 hours

Workflow for Dianion Alkylation

start This compound in THF dianion Add NaHMDS at -78°C (Dianion Formation) start->dianion alkylation Add N-methylbis(2-chloroethyl)amine (Alkylation) dianion->alkylation workup Aqueous Workup and Extraction alkylation->workup purification Column Chromatography workup->purification product Spiro-piperidine Oxindole purification->product

Caption: Workflow for the synthesis of a spiro-piperidine oxindole.

PART 2: Synthesis via an Isatin Intermediate and [3+2] Cycloaddition

This versatile two-step approach first involves the oxidation of this compound to the corresponding isatin derivative. This isatin is then utilized in a [3+2] cycloaddition reaction, a powerful method for the construction of five-membered heterocyclic rings.[6][7][8]

Causality Behind Experimental Choices

The oxidation of the oxindole to an isatin can be achieved using various oxidizing agents. A common and effective method involves the use of selenium dioxide. The subsequent [3+2] cycloaddition reaction utilizes an azomethine ylide, generated in situ from the isatin and an amino acid (e.g., sarcosine or proline), which then reacts with a dipolarophile (an activated alkene) to form the spiro-pyrrolidine ring.[3] This multicomponent reaction approach is highly efficient, allowing for the rapid assembly of complex molecular architectures.[4][5]

Experimental Protocol: Synthesis of a Spiro-Pyrrolidine Oxindole

Step 1: Oxidation to Ethyl 2,3-dioxoindoline-6-carboxylate (Isatin Derivative)

  • To a solution of this compound (1.0 eq) in dioxane, add selenium dioxide (2.5 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired isatin derivative.

Step 2: Multicomponent [3+2] Cycloaddition

  • To a solution of the Ethyl 2,3-dioxoindoline-6-carboxylate (1.0 eq) and an α,β-unsaturated carbonyl compound (dipolarophile, 1.0 eq) in methanol, add sarcosine (or L-proline) (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Table 2: Reaction Parameters for [3+2] Cycloaddition

ParameterValue
Isatin DerivativeEthyl 2,3-dioxoindoline-6-carboxylate
Amino AcidSarcosine or L-proline
Dipolarophilee.g., Chalcones, maleimides
SolventMethanol or Ethanol
TemperatureReflux
Reaction Time4-6 hours

Reaction Mechanism for [3+2] Cycloaddition

cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition isatin Isatin Derivative azomethine_ylide Azomethine Ylide (1,3-Dipole) isatin->azomethine_ylide - H2O amino_acid Amino Acid (e.g., Sarcosine) amino_acid->azomethine_ylide cycloaddition Concerted [3+2] Cycloaddition azomethine_ylide->cycloaddition dipolarophile Dipolarophile (e.g., Chalcone) dipolarophile->cycloaddition spiro_product Spiro-pyrrolidine Oxindole cycloaddition->spiro_product

Caption: Mechanism of the [3+2] cycloaddition reaction.

Conclusion

The synthetic routes detailed in these application notes provide a robust foundation for the generation of a diverse library of spiro-oxindole compounds from this compound. The direct alkylation and the isatin-intermediate-based cycloaddition strategies offer flexibility in accessing various spirocyclic systems. The inherent functionality of the starting material, coupled with the efficiency of the described protocols, makes these methods highly valuable for researchers in medicinal chemistry and drug discovery. The ability to readily synthesize and diversify these complex scaffolds will undoubtedly accelerate the identification of new therapeutic leads.

References

  • An Efficient, Scaleable Synthesis of a Spirocyclic Oxindole Analogue. Molecules. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Center for Biotechnology Information. [Link]

  • Synthesis of Spirooxindoles by Multicomponent Reactions. ResearchGate. [Link]

  • Outstanding examples of spirooxindoles obtained by multicomponent reactions. ResearchGate. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. National Center for Biotechnology Information. [Link]

  • Synthesis of spiro-oxindoles (24) and (25). Reagents and conditions... ResearchGate. [Link]

  • Synthesis of spiro oxindoles reported by Wang and co‐workers. ResearchGate. [Link]

  • The [3+2]Cycloaddition Reaction. University of California, Irvine. [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. [Link]

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link]

  • Asymmetric [3+2] cycloaddition reactions: new chemistry for solid phase. Kingston University London. [Link]

  • Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate. [Link]

  • Scheme 3. 3-Methylenindolin-2-one synthesis and spirooxindole... ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Sciforum. [Link]

  • Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. MDPI. [Link]

  • Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. National Center for Biotechnology Information. [Link]

  • Cyclization of free radicals at the C-7 position of ethyl indole-2-carboxylate derivatives: an entry to a new class of Duocarmycin Analogues. PubMed. [Link]

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Application Notes & Protocols: The Strategic Role of Ethyl 2-Oxoindoline-6-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a focal point of drug design. This technical guide delves into the specific role of a key derivative, Ethyl 2-oxoindoline-6-carboxylate , as a strategic starting material and versatile intermediate in the synthesis of potent kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed synthetic protocols, and spotlight its application in the industrial-scale synthesis of Nintedanib, a multi-target tyrosine kinase inhibitor. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of targeted cancer therapeutics.

The 2-Oxoindoline Scaffold: A Cornerstone of Kinase Inhibition

Kinases are a class of enzymes that regulate a vast array of cellular processes, including proliferation, migration, and angiogenesis.[1] Their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][2] Small-molecule kinase inhibitors that compete with ATP for binding to the enzyme's active site have revolutionized oncology.[3]

The Privileged Scaffold: Mechanism of Action

The 2-oxindole moiety is a highly effective pharmacophore for kinase inhibition. Its core structure is adept at mimicking the adenine portion of ATP. Specifically, the lactam NH and C=O groups act as ideal hydrogen bond donors and acceptors, respectively. This allows the oxindole core to form two crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a key interaction for potent and stable inhibition.[]

Diagram: Oxindole Binding in Kinase Hinge Region

This diagram illustrates the fundamental hydrogen bonding interaction between the 2-oxindole scaffold and the amino acid backbone of the kinase hinge region, which is critical for inhibitory activity.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Oxoindoline Scaffold hinge_backbone NH---O=C (Amino Acid Backbone) oxindole C=O---HN (Oxindole Lactam) oxindole->hinge_backbone Key Hydrogen Bonds atp ATP Adenine Ring atp->hinge_backbone Mimicked Interaction G A 4-Chloro-3-nitrobenzoic acid B Methyl 4-chloro-3-nitrobenzoate A->B Esterification (MeOH, H+) C Dimethyl [4-(methoxycarbonyl)- 2-nitrophenyl]propanedioate B->C Malonic Ester Addition (Dimethyl malonate, Base) D Mthis compound C->D Reductive Cyclization (e.g., H2, Pd/C or Hydrose)

Caption: Synthetic pathway to Mthis compound.

Application Spotlight: The Synthesis of Nintedanib (Ofev®)

Nintedanib is a potent, oral triple angiokinase inhibitor that targets VEGFR, FGFR, and PDGFR pathways. [5][6]It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC). [3]The industrial synthesis of Nintedanib is a prime example of the strategic use of Methyl/Ethyl 2-oxoindoline-6-carboxylate.

The Nintedanib Synthetic Route

The convergent synthesis of Nintedanib hinges on the preparation of two key fragments that are later coupled. Mthis compound serves as the starting material for the core oxindole fragment. [3][7]

  • Activation and Condensation: The Mthis compound is first activated, typically via N-acetylation with acetic anhydride. This activated intermediate then undergoes a condensation reaction with trimethyl orthobenzoate to form the enol ether, (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. This step prepares the C3 position for the final coupling. [3][]2. Side Chain Preparation: A separate synthesis route prepares the aniline side chain, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [3]3. Final Coupling: The two key fragments are condensed in an addition-elimination sequence. The amino group of the side chain displaces the methoxy group on the oxindole fragment.

  • Deprotection: The N-acetyl group is subsequently removed, often with a base like piperidine, to yield Nintedanib free base. [7]

Diagram: Convergent Synthesis of Nintedanib

This flowchart details the key steps in the synthesis of Nintedanib, highlighting the convergence of the two main fragments.

G cluster_oxindole_prep Oxindole Fragment Preparation cluster_sidechain_prep Side Chain Preparation start_ox Methyl 2-oxoindoline- 6-carboxylate activated_ox (E)-1-acetyl-3-(methoxy(phenyl) methylene)-2-oxoindoline-6-carboxylate start_ox->activated_ox N-Acetylation & Condensation final_product Nintedanib activated_ox->final_product Fragment Coupling & Deprotection start_sc p-Nitroaniline derivative final_sc N-(4-aminophenyl)-N-methyl- 2-(4-methylpiperazin-1-yl)acetamide start_sc->final_sc Amidation & Reduction final_sc->final_product

Caption: High-level overview of the Nintedanib synthesis.

Detailed Experimental Protocols

The following protocols are representative methodologies for key transformations involving this compound and its derivatives. Note: These are generalized procedures and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Acetylation and Condensation of Mthis compound

This protocol describes the formation of a key enol ether intermediate used in the Nintedanib synthesis. The N-acetylation activates the oxindole for the subsequent condensation. [3][] Materials:

  • Mthis compound (1.0 eq)

  • Triethyl orthobenzoate (3.0 eq)

  • Acetic anhydride (≥4.0 eq)

  • Xylene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Mthis compound (1.0 eq), xylene, triethyl orthobenzoate (3.0 eq), and acetic anhydride (4.0 eq).

  • Heat the reaction mixture to 110-120 °C.

  • Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude solid with a non-polar solvent (e.g., hexanes or methylcyclohexane) to remove excess reagents.

  • Dry the product, Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, under vacuum. The expected molar yield is typically in the range of 60-80%. [] Causality & Insights:

  • Acetic Anhydride: Serves a dual role as both the acetylating agent for the nitrogen and as a water scavenger, driving the condensation reaction forward. A large excess is often used.

  • Triethyl Orthobenzoate: Acts as the electrophile in the condensation reaction, installing the phenylmethylene group at the C3 position.

  • High Temperature: Necessary to overcome the activation energy for both the N-acetylation and the condensation steps.

Protocol 2: General Knoevenagel Condensation

This protocol describes the foundational reaction for creating the 3-ylideneoxindole core, a common feature in many kinase inhibitors. This reaction condenses the active methylene group at C3 of the oxindole with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative) (1.0-1.2 eq)

  • Piperidine or Pyrrolidine (0.1-0.2 eq, catalytic)

  • Ethanol or Methanol (as solvent)

Procedure:

  • Dissolve or suspend this compound (1.0 eq) and the aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine or pyrrolidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove residual catalyst and unreacted starting materials.

  • Dry the product under vacuum. The product is typically a mixture of (Z) and (E) isomers, which may require further purification or separation by column chromatography if necessary.

Causality & Insights:

  • Base Catalyst (Piperidine/Pyrrolidine): The base deprotonates the acidic C3 methylene group of the oxindole, forming a nucleophilic enolate which then attacks the aldehyde carbonyl.

  • Solvent Choice: Alcohols like ethanol are excellent solvents for this reaction as they effectively dissolve the reactants and the product often has lower solubility upon cooling, allowing for simple isolation by precipitation.

Structure-Activity Relationship (SAR) at the C6-Position

The C6-carboxylate group is not just a synthetic handle; its derivatives directly influence the biological activity of the final compound. By converting the ester into various amides, ureas, or other functional groups, chemists can systematically probe the kinase active site to optimize inhibitor performance.

Compound IDC6-Substituent (R)Target KinaseIC50 (nM)Reference
Nintedanib -C(O)OCH₃ (via hydrolysis & re-esterification)VEGFR-221[3]
FGFR-169[3]
PDGFR-α59[3]
Lead Cmpd. 10 -C(O)OCH₃VEGFR-2110[3]
Analog A -C(O)NHCH₃VEGFR-285[Hypothetical]
Analog B -C(O)N(CH₃)₂VEGFR-2150[Hypothetical]

Table 1: Representative IC50 values for C6-modified oxindole inhibitors. The values for Nintedanib and its precursor lead compound 10 are from published data. [3]Analog A and B are hypothetical examples to illustrate potential SAR trends.

Insights from SAR:

  • The data for Nintedanib demonstrates that a methyl ester at the C6 position is compatible with potent, multi-kinase inhibition. [3]* Modifications from the ester to various amides can alter potency and selectivity. This is often due to the ability of the new substituents to form additional hydrogen bonds or hydrophobic interactions in a "specificity pocket" near the C6 position of the bound inhibitor. [3]

Conclusion and Future Perspectives

This compound and its methyl ester analog are not merely starting materials; they are strategic assets in the design and synthesis of advanced kinase inhibitors. Their primary role is to provide a C6-functionalized oxindole core, which has been masterfully exploited in the development of Nintedanib. The C6-ester serves as a robust and versatile anchor point for introducing moieties that can significantly enhance inhibitor potency and tailor selectivity profiles. The established synthetic routes, particularly the large-scale processes developed for Nintedanib, provide a reliable playbook for medicinal chemists. Future work will likely involve leveraging this building block to create novel inhibitors with unique selectivity profiles, explore new chemical space through diverse C6-modifications, and develop antibody-drug conjugates (ADCs) where the C6-position serves as a linker attachment point. The continued application of this key intermediate will undoubtedly fuel the discovery of the next generation of targeted therapies.

References

  • SPIE Digital Library. (n.d.). Synthesis And Efficacy Analysis Of Multi-Target TKI Drug Nintedanib. Retrieved from [Link]

  • Roth, G. J., et al. (2014). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(1), 10-22. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib.
  • Patel, P., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 219, 113334. Retrieved from [Link]

  • MDPI. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 25(18), 4249. Retrieved from [Link]

  • Figshare. (2020). An Improved Process for the Synthesis of Nintedanib Esylate. Retrieved from [Link]

  • ResearchGate. (2026). An Efficient and Greener Two-Step Synthesis of Nintedanib: A Scalable Process Development. Retrieved from [Link]

  • TechEx.in. (n.d.). Process for Nintedanib. Retrieved from [Link]

  • Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
  • Justia Patents. (2020). synthesis of 2-indolinone derivatives. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of mthis compound. Retrieved from [Link]

  • SpringerLink. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58, 1295–1309. Retrieved from [Link]

  • Google Patents. (n.d.). US 2011/0201812 A1 - (12) Patent Application Publication (10) Pub. No.: US 2011/0201812 A1. Retrieved from [Link]

  • Bentham Science. (n.d.). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-oxoindoline-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors like Nintedanib.[1] While several synthetic routes exist, each presents unique challenges. This guide will focus on troubleshooting common side reactions and providing practical solutions to enhance yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic sequence. A primary cause is often incomplete cyclization or the formation of side products during the key ring-forming step.

Probable Causes & Solutions:

  • Inefficient Reductive Cyclization: In routes starting from nitro-aromatic compounds, the reduction of the nitro group followed by intramolecular cyclization is a critical step.[1]

    • Cause: Incomplete reduction of the nitro precursor or side reactions of the intermediate aniline.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Cause: Temperatures that are too low may lead to incomplete reactions, while excessively high temperatures can cause degradation of starting materials or products.[3]

    • Solution: Systematically optimize the temperature and reaction time. Start with milder conditions and gradually increase them while monitoring the reaction progress by TLC or LC-MS.[3]

  • Formation of N-Hydroxyoxindole Byproduct:

Issue 2: Formation of Polymeric or Tar-like Byproducts

Question: My reaction mixture turns into a dark, tarry mess, making product isolation difficult. What is causing this and how can I prevent it?

Answer: The formation of tar and polymeric materials is a common issue, particularly in acid-catalyzed reactions like the Fischer indole synthesis, which can be adapted for oxindole synthesis.[3]

Probable Causes & Solutions:

  • Harsh Acidic Conditions: Strong acids can promote polymerization and degradation of sensitive substrates.[3][4]

    • Cause: Using an acid catalyst that is too strong for the specific substrate.[3]

    • Solution: Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to find the optimal catalyst.[3][4] Polyphosphoric acid (PPA) can be effective but should be used with caution due to its viscosity and the potential for charring at high temperatures.[3]

  • High Reaction Temperatures: Elevated temperatures in the presence of strong acids can accelerate side reactions leading to tar formation.[3]

    • Cause: Running the reaction at a temperature that is too high.

    • Solution: Optimize the reaction temperature. It is often beneficial to start at a lower temperature and gradually increase it.[3] Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, potentially minimizing byproduct formation.[5]

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the crude this compound. What purification strategies are most effective?

Answer: Purification can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography.

Probable Causes & Solutions:

  • Polar Impurities: The presence of highly polar byproducts can lead to streaking on TLC and poor separation during column chromatography.

    • Cause: Formation of acidic or highly polar side products.

    • Solution:

      • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

      • Recrystallization: If the crude product is a solid, recrystallization is often a highly effective purification method. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or methylene chloride/petroleum ether.[6]

      • Chromatography: If column chromatography is necessary, consider using a less polar solvent system initially to elute the desired product before flushing out more polar impurities. A gradient elution is often effective.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective route starts from methyl 4-chloro-3-nitrobenzoate.[1] This undergoes a reaction with dimethyl malonate, followed by reductive cyclization to form the oxindole core.[1]

Q2: Can I use a one-pot procedure for this synthesis?

Q3: Are there any specific safety precautions I should take?

Yes. When working with strong acids like sulfuric acid or polyphosphoric acid, always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving catalytic hydrogenation require specialized equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel.

Experimental Protocol: Reductive Cyclization to form Mthis compound

This protocol is adapted from a reported procedure for the synthesis of the methyl ester, which is structurally very similar to the ethyl ester.[1]

Materials:

  • Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (1.0 eq)

  • Acetic Acid

  • Sodium Hydrosulfite (Hydros)

  • Water

  • Ammonia solution

Procedure:

  • To a solution of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate in acetic acid, add water and sodium hydrosulfite at room temperature (25-30°C).

  • Heat the reaction mixture to 120-125°C and stir for 2 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to 15-20°C.

  • Carefully add ammonia solution to basify the mixture and precipitate the product.

  • Stir for an additional 2 hours at 15-20°C.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude mthis compound.

  • Further purification can be achieved by recrystallization.

Visualizing Reaction Pathways

Main Synthetic Pathway

Main_Pathway Figure 1: Reductive Cyclization Pathway A Dimethyl [4-(methoxycarbonyl)- 2-nitrophenyl]propanedioate B Mthis compound A->B  Hydros, Acetic Acid, H2O  Heat

Caption: A simplified workflow for the synthesis of the oxindole core.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield Start Low Yield Observed Cause1 Inefficient Reductive Cyclization? Start->Cause1 Cause2 Suboptimal Reaction Conditions? Start->Cause2 Cause3 Byproduct Formation? Start->Cause3 Sol1 Check Catalyst Activity Use Acetic Acid Cause1->Sol1 Sol2 Optimize Temperature and Time Cause2->Sol2 Sol3 Use Milder Acids (e.g., Citric Acid) Cause3->Sol3

Caption: A decision tree for diagnosing and resolving low product yield.

Quantitative Data Summary

ParameterConditionTypical OutcomeReference
Yield Reductive cyclization with Hydros/AcOH~70-80%[1]
Purity After recrystallization>98%[6]
Reaction Time Reductive cyclization at 120-125°C2 hours[1]

References

  • Wikipedia. (2023). Nenitzescu indole synthesis. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • MDPI. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Retrieved from [Link]

  • SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

  • Jagwani, S. G., & Joshi, P. S. (2014). Green techniques for synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
  • RWTH Publications. (n.d.). Atroposelective Nenitzescu Indole Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Yamai, Y., et al. (2017). A New Synthetic Route to 3-Alkyl-Substituted t-Butyl Oxindole-3-Carboxylates from Di-t-Butyl (2-Nitrophenyl)
  • Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of mthis compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-oxoindoline-6-carboxylate. We address common and specific challenges encountered during column chromatography, providing field-proven insights and solutions to streamline your workflow and enhance purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For most applications involving oxindole derivatives like this compound, standard silica gel (SiO₂) is the stationary phase of choice.[1] Its polarity is well-suited for separating the target compound from common non-polar and moderately polar impurities. For highly polar impurities or if the compound shows instability on silica, alternative stationary phases like alumina or reverse-phase C18 silica could be considered.[2][3]

Q2: How do I select an appropriate mobile phase (solvent system) for the separation?

The selection of the mobile phase is critical and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[4] A common and effective starting point is a binary mixture of a non-polar solvent like hexane (or heptane) and a moderately polar solvent like ethyl acetate (EtOAc).[1][5] The goal is to find a solvent ratio that provides a retention factor (Rf) for the desired compound between 0.2 and 0.4.[4] This range typically ensures good separation from impurities while minimizing elution time and excessive band broadening.

Q3: Is this compound stable on silica gel?

While many esters are stable, indole and oxindole cores can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during prolonged exposure on the column.[2] It is crucial to assess stability by spotting your crude material on a TLC plate, letting it sit for an hour or two, and then developing it. If new spots appear or the original spot streaks, it indicates potential instability. In such cases, you can use silica gel deactivated with a base (e.g., triethylamine) or switch to a less acidic stationary phase like alumina.[2]

Q4: What are the likely impurities I will encounter during the synthesis and purification?

Impurities can originate from unreacted starting materials, by-products of the cyclization reaction, or subsequent degradation. Depending on the synthetic route, these may include residual solvents from the reaction or workup, which can affect crystallization and chromatographic behavior.[6][7] It is also possible to have isomeric impurities or related oxindole derivatives that are structurally similar and may co-elute.[8]

Troubleshooting Guide: Column Chromatography Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Separation & Elution Problems

Q5: My compound is not moving from the origin (baseline) on the TLC plate, even with 100% ethyl acetate. What should I do?

This indicates your compound is very polar and interacts too strongly with the silica gel. To increase its mobility, you need a more polar eluent system.[2]

  • Solution: Introduce a stronger, more polar solvent into your mobile phase. A common strategy is to add a small percentage of methanol (MeOH) to your ethyl acetate or dichloromethane (DCM) solvent system. Start with 1-2% MeOH and gradually increase as needed.

  • Alternative: If the compound is still immobile, consider using reverse-phase chromatography where the stationary phase is non-polar (like C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[2][3]

Q6: I've run the column, but I can't find my product in any of the collected fractions. Where did it go?

Several possibilities could explain this frustrating outcome.[2]

  • Possibility 1: Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly with the non-retained components.

    • Action: Concentrate the very first fractions collected and check them by TLC.

  • Possibility 2: Decomposed on the Column: The compound may not be stable to silica gel.

    • Action: Perform a silica stability test as described in Q3. If it's unstable, you must use a deactivated stationary phase or an alternative purification method like recrystallization.[2][8]

  • Possibility 3: Still Adsorbed on the Column: If the eluent is not polar enough, the compound may still be bound to the top of the silica gel.

    • Action: Try flushing the column with a much more polar solvent system (e.g., 10% MeOH in DCM or EtOAc) and collect fractions. Check these new fractions by TLC.

  • Possibility 4: Fractions are Too Dilute: The compound may have eluted, but at a concentration too low to be detected by your TLC visualization method.

    • Action: Combine and concentrate the fractions where you expected to find your product and re-analyze by TLC.

Q7: My product and an impurity are not separating on the column, even though they have a clear separation on the TLC plate. Why is this happening?

This is a common issue that can stem from several factors related to column setup and sample application.[2]

  • Cause 1: Column Overloading: Too much sample was loaded for the amount of silica gel used. The broad initial band makes separation impossible.

    • Solution: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be 100:1 or higher.

  • Cause 2: Poor Sample Loading: If the sample is dissolved in too much solvent or a solvent that is too polar, it will spread out and travel down the column before the separation can begin.

    • Solution: Dissolve the sample in the absolute minimum amount of solvent.[9] If solubility is an issue, use the dry loading technique (see Protocol 3).

  • Cause 3: Poor Column Packing: Channels or cracks in the silica bed create pathways for the sample to travel through without proper interaction, leading to poor resolution.[10]

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. The wet slurry method is generally most reliable (see Protocol 2).

Peak Shape & Resolution Problems

Q8: My compound is "tailing" or "streaking" down the column, resulting in broad peaks and mixed fractions. How can I fix this?

Tailing is often caused by the compound's functional groups (like the N-H in the oxindole ring) interacting too strongly with acidic sites on the silica gel.

  • Solution 1: Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For acidic or neutral compounds, adding 0.5-1% acetic acid can often resolve tailing by protonating the compound and occupying the highly active sites on the silica. For basic compounds, adding 0.5-1% triethylamine is effective.

  • Solution 2: Increase Eluent Polarity: As the compound elutes, you can sometimes sharpen the back end of a tailing peak by slightly increasing the polarity of the solvent system.[2]

Q9: My compound has poor solubility in the hexane/ethyl acetate system I want to use for the column. How can I effectively load it?

Attempting to load a poorly soluble compound dissolved in a strong solvent (like pure DCM or methanol) directly onto the column will ruin the separation. The best approach is dry loading.[9]

  • Solution: Use the dry loading method. This involves pre-adsorbing your crude material onto a small amount of silica gel (or Celite) and then carefully adding this solid to the top of the packed column. This ensures the compound is introduced as a fine, narrow band.[9][11] See Protocol 3 for a detailed procedure.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
No Movement from Baseline (Rf = 0) Eluent polarity is too low.Increase the percentage of the polar solvent (e.g., EtOAc); add a stronger solvent like MeOH.[1][2]
Poor Separation on Column Column overloading; poor packing; improper sample loading.Reduce sample load; repack column carefully; use dry loading for poorly soluble samples.[2][9]
Compound Streaking/Tailing Strong interaction with acidic silica sites; sample too concentrated.Add a modifier to the eluent (e.g., 1% acetic acid); ensure sample is not overloaded.
Product Decomposes on Column Compound is unstable on acidic silica gel.Test for stability; use deactivated silica or alumina; consider recrystallization.[2][8]
Cannot Locate Product Post-Column Eluted in solvent front; still on column; decomposed; fractions too dilute.Check first fractions; flush with polar solvent; check stability; concentrate expected fractions.[2]

Key Experimental Protocols

Protocol 1: TLC for Optimal Solvent System Selection
  • Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small and concentrated as possible.

  • Development: Place the plate in a TLC chamber containing your chosen solvent system (e.g., 20% EtOAc in Hexane). Ensure the chamber is saturated with solvent vapors for reproducible results.[12]

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value (distance traveled by spot / distance traveled by solvent front).[4] Adjust the solvent ratio until the Rf of your target compound is between 0.2 and 0.4.

Protocol 2: Column Packing (Wet Slurry Method)
  • Setup: Secure a glass column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a layer of sand.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a free-flowing slurry.

  • Packing: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Equilibration: Open the stopcock and drain the excess solvent until it is just above the silica bed. Add more eluent and force it through the column with gentle air pressure to compact the bed. The final packed bed should be stable and level. Never let the solvent level drop below the top of the silica.[11]

Protocol 3: Sample Loading (Dry Method)
  • Adsorption: Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent like DCM or acetone. Add 5-10 times the mass of your sample in silica gel (e.g., 5-10g) to this solution.[9]

  • Evaporation: Swirl the mixture and remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed and equilibrated column, creating a thin, even layer.

  • Topping: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.[9]

  • Elution: Carefully add your mobile phase and begin the elution process.

Visual Diagrams

Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Solvent Scouting) Pack 2. Pack Column (Wet Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute Column (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem with Separation? PoorSep Poor Resolution? Start->PoorSep NoMove Compound at Baseline? Start->NoMove Tailing Streaking/Tailing? Start->Tailing Overload Overloaded Column? (>1:50 ratio) PoorSep->Overload Yes BadPack Poorly Packed? PoorSep->BadPack No TooPolar Eluent too weak? NoMove->TooPolar Acidic Acidic Interaction? Tailing->Acidic Sol_Reduce Solution: Reduce Load Overload->Sol_Reduce Sol_Repack Solution: Repack Column BadPack->Sol_Repack Sol_Polar Solution: Increase Polarity (e.g., add MeOH) TooPolar->Sol_Polar Sol_Modify Solution: Add Modifier (e.g., 1% AcOH) Acidic->Sol_Modify

Caption: Decision tree for troubleshooting common separation issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. Available from: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available from: [Link]

  • Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Available from: [Link]

  • ResearchGate. (2016). Can anyone please suggest a solvent system for TLC for eluting compounds from ethyl acetate fraction of Emblica officinalis (Amla)?. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • precisionFDA. This compound. Available from: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • ScienceDirect. Organic volatile impurities in pharmaceuticals. Available from: [Link]

  • LAMBDA OMNICOLL. Isolation, purification and characterization of allelopathic compounds. Available from: [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]

  • Pharmaffiliates. Isoindoline-impurities. Available from: [Link]

  • PubMed. (1994). Chemical stability of ethyl icosapentate against autoxidation. II. Effect of photoirradiation on oxidation kinetics. Available from: [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Ethyl 2-oxoindoline-6-carboxylate via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar oxindole derivatives. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the recrystallization of polar, functionalized organic molecules like this compound.

Q1: My compound separated as a viscous liquid or "oil" instead of forming crystals. What is happening and how do I fix it?

A1: Diagnosis and Solution

This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[1][2] It occurs when the solute precipitates from the solution at a temperature above its melting point.[3][4] Because impurities inherently depress the melting point of a compound, even a moderately impure sample of this compound can oil out if the solution becomes supersaturated at too high a temperature.

Causality and Key Factors:

  • High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution before it has cooled sufficiently.

  • Low Melting Point of Impure Sample: The presence of impurities can significantly lower the melting point of your crude product, making it more susceptible to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of supersaturation at a temperature where the liquid state is more stable than the crystalline solid.

Step-by-Step Remediation Protocol:

  • Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (1-5% of the total volume) of additional fresh, hot solvent until the oil completely redissolves.[3]

  • Dilute for Slower Saturation: The goal now is to ensure the solution remains unsaturated until it has cooled to a lower temperature. The added solvent helps achieve this.

  • Promote Slow Cooling: Do not place the flask directly on an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated by placing it within a larger beaker to slow heat transfer. Slow cooling is critical for the formation of well-ordered, pure crystals.[4][5]

  • Induce Crystallization (If Necessary): If crystals do not form upon reaching room temperature, you can then proceed to an ice bath. If still unsuccessful, try inducing crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound.[2][6]

Q2: After cooling, no crystals have formed in my flask. Why is my product not crystallizing?

A2: Diagnosis and Solution

The failure of a compound to crystallize from solution is typically due to one of two primary reasons: excessive solvent was used, or the solution is supersaturated.[1][6]

Causality and Key Factors:

  • Excess Solvent: This is the most frequent cause.[2] If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved. Even at low temperatures, the compound has a finite solubility, and if the concentration is below this threshold, no crystallization will occur.[6]

  • Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals, a state known as supersaturation.[2][6] This occurs because crystal formation requires an initial nucleation event—a starting point for the crystal lattice to grow.

Troubleshooting Workflow:

G start No Crystals Formed check_solvent Is the solution cloudy or clear? start->check_solvent too_much_solvent Diagnosis: Too much solvent used. check_solvent->too_much_solvent Clear supersaturated Diagnosis: Supersaturation. check_solvent->supersaturated Cloudy clear_sol Solution is clear cloudy_sol Solution is cloudy/opalescent boil_off Action: Gently boil off a portion of the solvent and re-cool. too_much_solvent->boil_off induce Action: Induce crystallization. supersaturated->induce scratch Scratch inner surface of flask with a glass rod. induce->scratch seed Add a seed crystal. induce->seed cool_further Cool in a salt-ice bath. induce->cool_further

Caption: Troubleshooting workflow for non-crystallizing solutions.

Procedural Steps:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the solution to cool again.

  • Induce Crystallization: If the solution is supersaturated, use the following techniques:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic rough edges of the scratch can serve as nucleation sites for crystal growth.[2][6]

    • Seeding: Add one or two small, pure crystals of this compound to the solution. This provides a perfect template for further crystallization.[6]

Q3: My final yield of pure crystals is very low. What are the common causes of product loss?

A3: Diagnosis and Solution

A low recovery is a frustrating outcome that compromises the efficiency of the purification. Several steps in the recrystallization process can contribute to significant product loss.[6]

Causality and Key Factors:

  • Using Excessive Solvent: As discussed in Q2, this is a primary cause. The more solvent used, the more product will remain in the "mother liquor" after filtration.[3][6]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), that portion of the product is lost from the filtrate.[1][5]

  • Inappropriate Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve a portion of your purified product.[6]

  • Excessive Use of Decolorizing Carbon: Activated charcoal is excellent for removing colored impurities but can also adsorb your desired compound, reducing the yield if used in excess.[3][4]

Yield Optimization Strategies:

  • Use the Minimum Hot Solvent: During the initial dissolution step, add the hot solvent in small portions until the solid just dissolves. This minimizes the amount of product that will remain soluble at cold temperatures.[6]

  • Prevent Premature Crystallization: When performing a hot gravity filtration, keep the funnel, filter paper, and receiving flask hot. This can be achieved by placing the setup on a steam bath or hot plate and pouring the solution through in small batches.[5] Using a slight excess of solvent (5-10%) and boiling it off after filtration is a common strategy to mitigate this issue.[1][5]

  • Rinse Crystals Correctly: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals during vacuum filtration. The cold temperature drastically reduces the solubility of your product, minimizing loss during this step.[6]

Frequently Asked Questions (FAQs)

Q4: What is the ideal solvent for recrystallizing this compound?

A4: The perfect recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][7] For this compound, which contains a polar lactam, an aromatic ring, and an ester functional group, polar organic solvents are the best starting point.

There is no single "best" solvent without experimental validation. A rule of thumb suggests that solvents with functional groups similar to the solute are often good choices.[8] Therefore, ethanol (alcohol), ethyl acetate (ester), and acetone (ketone) are excellent candidates.

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, up to about 0.5 mL. A good solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that still contain undissolved solid in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • The ideal solvent is the one that produces a large quantity of high-quality crystals upon cooling.

Table 1: Potential Solvents for this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Ethanol 7824.5Good starting point due to H-bonding capability. May have moderate solubility even when cold, potentially reducing yield.
Ethyl Acetate 776.0"Like dissolves like" principle for the ester group.[8] Often provides a good solubility differential.
Acetone 5621.0Strong solvent, but its low boiling point may not provide a wide enough temperature range for good crystal growth.
Isopropanol 8218.0Similar to ethanol but slightly less polar; may offer a better solubility curve.
Mixed Solvents VariableVariableA system like Ethyl Acetate/Hexane or Ethanol/Water can be highly effective. The compound is dissolved in a minimum of the "good" hot solvent (e.g., Ethyl Acetate), and the "poor" solvent (e.g., Hexane) is added dropwise until the solution turns cloudy (the cloud point), after which it is reheated to clarify and then cooled slowly.
Q5: How do I perform a standard recrystallization for this compound?

A5: The following is a generalized, robust protocol for the recrystallization of a solid organic compound like this compound.

Recrystallization Master Workflow

Caption: Standard experimental workflow for recrystallization.

Step-by-Step Experimental Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling on a hot plate, adding just enough solvent in portions to fully dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (1-2% of the solute's weight).[5] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[9] Use a pre-heated funnel to prevent premature crystallization.[5]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[5]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[6]

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.

References

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Recrystallization. University of California, Davis - Chem 8B Lab Manual. [Link]

  • Recrystallization. University of Colorado Boulder - Organic Chemistry Lab. [Link]

  • Problems with Recrystallisations. University of York - Chemistry Teaching Labs. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles - Chemistry Department. [Link]

  • Gassman P. G., van Bergen T. J. An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules. [Link]

  • Purification by Recrystallization. CUNY Bronx Community College. [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. University of Massachusetts. [Link]

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Technical Support Center: Synthesis of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 2-oxoindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and increase the yield and purity of your synthesis.

Overview of Synthesis Strategy

This compound is a crucial heterocyclic building block in medicinal chemistry, notably as a precursor for various kinase inhibitors. The most robust and scalable synthetic strategies typically involve the construction of a substituted aniline derivative followed by a reductive cyclization to form the oxindole core.

The general workflow involves the synthesis of a diethyl (4-(ethoxycarbonyl)-2-nitrophenyl)malonate intermediate, which is then subjected to reduction of the nitro group and subsequent intramolecular cyclization (lactamization) to yield the target product.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reductive Cyclization A Ethyl 4-Chloro-3-nitrobenzoate C Diethyl (4-(ethoxycarbonyl)-2-nitrophenyl)malonate A->C SNAr Reaction B Diethyl Malonate B->C SNAr Reaction D This compound C->D Reduction & Lactamization E Base (e.g., K2CO3, NaH) E->C SNAr Reaction F Reducing Agent (e.g., H2/Pd/C, Fe/AcOH) F->D Reduction & Lactamization

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

Q2: What are the most critical parameters influencing the final yield?

A2: The final yield is highly dependent on two key stages:

  • Nucleophilic Aromatic Substitution: The efficiency of this step depends on the choice of base, solvent, and temperature to ensure complete reaction without significant side-product formation.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring both steps. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the starting materials, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What level of purity is expected and how can it be improved?

A4: A crude purity of >90% is often achievable after initial workup. The primary impurities are typically unreacted starting materials or side products from the reduction step. Purification via recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixtures) is usually sufficient to achieve >98% purity. If isomers or closely related impurities are present, column chromatography may be necessary.[5]

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific issues you may encounter during the synthesis.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Yield in Step 1 (SNAr) 1. Ineffective Base: The chosen base (e.g., K₂CO₃) is not strong enough or has poor solubility in the reaction solvent. 2. Low Reactivity: The reaction temperature is too low for the nucleophilic aromatic substitution to proceed efficiently. 3. Moisture: Presence of water can quench the base and hinder the reaction.1. Switch to a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions.[1] 2. Increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that promotes the reaction without causing degradation. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Low Yield in Step 2 (Reductive Cyclization) 1. Incomplete Nitro Reduction: The catalyst (e.g., Pd/C) may be deactivated, or the hydrogen pressure is insufficient. For chemical reductions (e.g., Fe/AcOH), the acid may be too dilute or the metal not sufficiently activated.[4] 2. Formation of Side Products: Intermediates like hydroxylamines can form, especially with certain reducing agents, leading to undesired condensation products.[4] 3. Poor Cyclization: The intermediate aniline may be stable and reluctant to cyclize under the reaction conditions.1. For Catalytic Hydrogenation: Ensure the catalyst is of good quality. Increase catalyst loading or hydrogen pressure.[6] For Chemical Reduction: Use finely powdered iron and glacial acetic acid. Gentle heating can help initiate the reaction.[1] 2. Choose a clean reducing agent. Catalytic hydrogenation is often very clean. If using metal/acid systems, ensure complete reduction by monitoring with TLC and allowing sufficient reaction time.[4] 3. Promote Cyclization: After the reduction is complete, heating the reaction mixture (e.g., refluxing in acetic acid) can drive the intramolecular lactamization to completion.[2]
Product is Difficult to Purify 1. Oily Product: The crude product fails to solidify. 2. Persistent Impurities: Impurities co-crystallize with the product. 3. Isomeric Impurities: Formation of regioisomers during earlier steps.1. Attempt trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization. If that fails, purify by column chromatography. 2. Screen different recrystallization solvents. A solvent pair system (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like heptane until turbidity) can be effective. 3. Optimize regioselectivity in the initial steps. If isomers are unavoidable, careful column chromatography is the best solution.[7]
Inconsistent Batch-to-Batch Results 1. Variable Starting Material Quality: Purity of starting materials like the nitrobenzoate or diethyl malonate can vary. 2. Poor Control of Exotherms: The nitro group reduction is often exothermic. A rapid temperature increase can lead to side reactions.1. Verify the purity of all starting materials by NMR or GC/MS before starting the reaction. 2. Control the addition rate of reagents. For chemical reductions, add the metal portion-wise. For catalytic hydrogenations, ensure adequate cooling and monitor the reaction temperature.[7]

Optimized Experimental Protocol

This protocol details a reliable, two-step process for synthesizing this compound with an emphasis on maximizing yield and purity.

Step 1: Synthesis of Diethyl (4-(ethoxycarbonyl)-2-nitrophenyl)malonate

Step1_Workflow reagents Ethyl 4-Chloro-3-nitrobenzoate Diethyl Malonate Potassium Carbonate DMF reaction Heat at 80-90°C Monitor by TLC (4-6h) reagents->reaction workup Cool to RT Pour into Ice-Water Extract with Ethyl Acetate Dry & Concentrate reaction->workup product Crude Diethyl (4-(ethoxycarbonyl)-2-nitrophenyl)malonate workup->product

Caption: Experimental workflow for Step 1.

  • Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-Dimethylformamide (DMF, 5 mL per gram of starting material).

  • Addition: Add diethyl malonate (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC (3:7 Ethyl Acetate:Hexane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which is typically an oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

Caption: Key mechanistic steps of the reductive cyclization.

  • Reagent Setup: Dissolve the crude diethyl (4-(ethoxycarbonyl)-2-nitrophenyl)malonate (1.0 eq) from Step 1 in glacial acetic acid (10 mL per gram).

  • Reduction: To the stirred solution, add iron powder (<325 mesh, 4.0 eq) portion-wise, as the reaction is exothermic. Use a water bath to maintain the temperature below 60 °C.

  • Reaction: After the addition is complete, heat the mixture to 115-120 °C for 2-3 hours. Monitor the formation of the product by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with additional acetic acid.

  • Precipitation: Pour the filtrate slowly into a large volume of ice-water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the solid in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.

ParameterStep 1 (SNAr)Step 2 (Reductive Cyclization)
Solvent DMFGlacial Acetic Acid
Key Reagents K₂CO₃, Diethyl MalonateIron Powder
Temperature 80-90 °C<60 °C (addition), 115-120 °C (reaction)
Typical Time 4-6 hours2-3 hours
Expected Yield >90% (crude)75-85% (after purification)

References

  • Google Patents. (n.d.). Synthesis of 2-indolinone derivatives. (Patent No. US11261158B2).
  • Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Retrieved from [Link]

  • Jagwani, S., & Joshi, P. (2014). Green techniques for the synthesis of some new pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of nintedanib intermediate. (Patent No. CN112592307B).
  • Technical Disclosure Commons. (2022). Improved process for the preparation of mthis compound. Retrieved from [Link]

  • MDPI. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules, 11(9), 700-706. Retrieved from [Link]

  • Googleapis.com. (2011). Patent Application Publication. (Publication No. US 2011/0201812 A1). Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Yamai, Y., et al. (2018). A Concise and Efficient Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-nitrophenyl)malonates. HETEROCYCLES, 97(1), 359. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Technical Support Center: Identifying Byproducts in the Synthesis of 2-Oxoindoline-6-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-oxoindoline-6-carboxylates. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate, notably used in the synthesis of kinase inhibitors like Nintedanib.[1] This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of byproducts to ensure the purity and integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for functionalizing the 2-oxoindoline-6-carboxylate core?

The most prevalent strategies involve a two-step process starting from methyl 2-oxoindoline-6-carboxylate. The first step is the activation of the indoline nitrogen, typically through N-acylation. The second step is a condensation reaction at the C3 position.

  • N-Acylation: The nitrogen is commonly acylated using a strong acylating agent like acetic anhydride or chloroacetic anhydride.[2][3] This step is crucial as it activates the C3 position for subsequent reactions. The reaction is typically performed at high temperatures (110-130°C) in a high-boiling aprotic solvent such as toluene or xylene.[4][5]

  • C3-Condensation: The N-acylated intermediate is then reacted with an orthoester, such as trimethyl orthobenzoate or triethyl orthobenzoate, to introduce a functional group at the C3 position.[3][5] This reaction is also conducted at elevated temperatures and often in the presence of excess acetic anhydride, which acts as a methanol scavenger.[2]

Q2: What are the most common classes of byproducts I should be aware of?

Byproducts in this synthesis can generally be categorized as follows:

  • Process-Related Impurities: These arise from incomplete reactions or side reactions of the main reagents. Examples include unreacted starting material, di-acylated products, or byproducts from the self-condensation of reagents.

  • Degradation Products: The high temperatures and acidic conditions can cause the starting materials or products to degrade, often forming colored, polymeric materials.

  • Solvent-Related Impurities: Residual solvents used during synthesis or workup are a common source of impurities and are strictly regulated by guidelines such as ICH Q3C.[6][7]

  • Starting Material Impurities: Impurities present in the initial mthis compound can be carried through the synthesis and potentially react to form new byproducts.[1][8]

Q3: Why is rigorous byproduct identification so critical in this specific synthesis?

The final products derived from 2-oxoindoline-6-carboxylates are often active pharmaceutical ingredients (APIs). Regulatory bodies like the ICH require stringent control and characterization of any impurity present in the final drug substance at levels above 0.1%.[9] Unidentified byproducts can have their own pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug. Therefore, identifying and controlling these impurities from the earliest stages is a matter of regulatory compliance and patient safety.

Section 2: Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low yield of the N-acylated intermediate (e.g., methyl 1-acetyl-2-oxoindoline-6-carboxylate).
  • Potential Cause 1: Incomplete Reaction. The N-acylation of the 2-oxoindoline core can be sluggish. The amide-like nitrogen is not highly nucleophilic, and high activation energy is required.

    • Solution: Ensure the reaction temperature is sufficiently high (120-130°C, as described in literature) and the reaction is run for an adequate duration (e.g., 6-8 hours).[3] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to confirm the disappearance of the starting material.

  • Potential Cause 2: Hydrolysis. Acetic anhydride is highly susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware. This not only consumes the reagent but the resulting acetic acid does not promote the desired reaction.

    • Solution: Use anhydrous solvents (e.g., toluene, xylene) and ensure all glassware is thoroughly dried before use.[4] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can further prevent atmospheric moisture from entering the system.

  • Potential Cause 3: Competing Side Reactions. At elevated temperatures, acetic anhydride can undergo self-condensation or other side reactions, reducing its effective concentration.

    • Solution: A significant molar excess of acetic anhydride (e.g., 10-20 equivalents) is often used to drive the reaction to completion and compensate for any side reactions.[3][5]

Problem 2: The final product is contaminated with a significant amount of the de-acylated enol-indole product.
  • Potential Cause: Base-Catalyzed Deacylation. The N-acetyl or N-chloroacetyl group can be cleaved under basic conditions, especially during workup or subsequent reaction steps.[2] For instance, if a basic workup is used to neutralize acid, it can inadvertently remove the activating group.

    • Solution: The de-chloroacetylation is sometimes a desired step, achieved using bases like sodium methoxide in methanol.[2] If this is an undesired byproduct, carefully control the pH during workup, keeping it neutral or slightly acidic. If a subsequent reaction requires basic conditions, consider if the N-acyl group is necessary for that step or if it can be re-introduced later.

Problem 3: The reaction mixture turns dark brown or black, resulting in a tar-like, intractable residue.
  • Potential Cause: Thermal Degradation. High reaction temperatures (>130-140°C), especially for prolonged periods, can lead to the decomposition of the oxindole core or polymerization of reagents and intermediates.

    • Solution: Carefully control the reaction temperature using a reliable heating mantle and temperature probe. Do not exceed the temperatures reported in established procedures.[3][4] Minimize reaction time by closely monitoring for completion. The use of a high-boiling aromatic solvent like toluene or xylene helps to maintain a stable reaction temperature.[4]

Problem 4: LC-MS analysis shows an unexpected peak with a mass corresponding to the addition of a second acetyl group.
  • Potential Cause: Di-acylation or Side Reaction. While N-acylation is primary, under harsh conditions, acylation could potentially occur elsewhere on the molecule, or a byproduct from acetic anhydride could react with the substrate.

    • Solution: Re-evaluate the reaction conditions. Using a large excess of the acylating agent at very high temperatures might promote undesired secondary reactions. Try reducing the number of equivalents of acetic anhydride or lowering the reaction temperature slightly, while balancing the need for complete conversion of the starting material. Characterize the byproduct fully using NMR and MS/MS to confirm its structure, which will provide clues to its formation mechanism.

Section 3: Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is foundational to troubleshooting. Relying on a combination of chromatographic and spectroscopic methods is essential.[10]

Protocol 3.1: Sample Preparation and LC-MS Analysis

This protocol provides a general method for analyzing reaction mixtures and isolated products.

  • Sample Preparation:

    • Quench a small aliquot (approx. 10-20 µL) of the reaction mixture and dilute it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

    • For isolated solids, prepare a stock solution of known concentration (e.g., 1 mg/mL) in the same solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter before injection.

  • LC-MS Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of potential byproducts.

  • Data Analysis: Correlate the retention times of peaks with known standards. For unknown peaks, analyze the mass-to-charge ratio (m/z) to propose a molecular formula. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and MS/MS fragmentation to elucidate the structure.

Protocol 3.2: Interpreting ¹H NMR Spectra for Key Structures

Nuclear Magnetic Resonance (NMR) is invaluable for structural confirmation.

  • Mthis compound (Starting Material):

    • Look for the characteristic singlet for the two protons at the C3 position (–CH₂–) around 3.5 ppm.

    • The methyl ester protons (–OCH₃) will appear as a singlet around 3.8-3.9 ppm.

    • The aromatic protons will appear in the 7.0-7.8 ppm region.

    • A broad singlet for the N-H proton will be present, typically above 10 ppm.

  • Methyl 1-acetyl-2-oxoindoline-6-carboxylate (N-Acylated Intermediate):

    • The N-H peak will disappear.

    • A new singlet corresponding to the acetyl methyl group (–COCH₃) will appear around 2.6 ppm.

    • The C3 protons (–CH₂–) will still be present as a singlet, possibly shifted slightly.

  • Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Condensation Product):

    • The singlet for the C3 protons will disappear.

    • New singlets for the methoxy group on the C3 side chain (–OCH₃) and the phenyl group protons will appear. The exact shifts will depend on the specific orthoester used.

Section 4: Visualizing Reaction and Troubleshooting Pathways

Understanding the chemical transformations is key to predicting and identifying byproducts.

Diagram 4.1: General Synthesis Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: C3-Condensation SM Methyl 2-oxoindoline- 6-carboxylate INT1 Methyl 1-acetyl-2-oxoindoline- 6-carboxylate SM->INT1 Acetic Anhydride, Toluene, 120-130°C INT2 Methyl 1-acetyl-2-oxoindoline- 6-carboxylate PROD Methyl (E)-1-acetyl-3-(methoxy(phenyl) methylene)-2-oxoindoline-6-carboxylate INT2->PROD Trimethyl Orthobenzoate, Acetic Anhydride, 120°C

Caption: High-level workflow for the synthesis of a key 2-oxoindoline intermediate.

Diagram 4.2: Potential Byproduct Formation Pathways

G SM Starting Material (2-oxoindoline-6-carboxylate) Product Desired N-Acylated Product SM->Product High Temp Byproduct1 Unreacted SM SM->Byproduct1 Incomplete Reaction Reagent Acetic Anhydride (Ac₂O) Reagent->Product Byproduct2 Hydrolyzed Reagent (Acetic Acid) Reagent->Byproduct2 Trace H₂O Byproduct3 Degradation (Tars) Product->Byproduct3 Excessive Heat/Time

Caption: Key side reactions leading to common impurities during N-acylation.

Diagram 4.3: Troubleshooting Logic Flow

G Start Low Yield or Impure Product? CheckSM Analyze Starting Material Purity Start->CheckSM Yes CheckConditions Verify Reaction Conditions (Temp, Time) CheckSM->CheckConditions CheckReagents Check Reagent Quality (Anhydrous?) CheckConditions->CheckReagents AnalyzeByproducts Identify Byproducts (LC-MS, NMR) CheckReagents->AnalyzeByproducts Optimize Optimize Conditions Based on Byproduct ID AnalyzeByproducts->Optimize

Caption: A systematic approach to troubleshooting suboptimal synthesis results.

Section 5: Data Summary Tables

Table 1: Common Byproducts and Their Mass Spectrometry Signatures
Byproduct/Impurity NameProbable CauseExpected [M+H]⁺ (Da)Analytical Note
Mthis compoundIncomplete N-acylation192.06Will be the major peak if the reaction fails. Retention time will be different from the acylated product.
Acetic AcidHydrolysis of acetic anhydride61.02Highly volatile. Best detected by GC-MS if residual solvent analysis is performed.[6]
Di-acylated byproductOver-reaction/Side-reaction276.08A potential, though less common, byproduct. Its formation would suggest harsh reaction conditions.
De-acetylated condensation productBase-catalyzed hydrolysis310.11May form during basic workup after the condensation step.[2]
Table 2: Recommended Reaction Conditions to Minimize Byproducts
ParameterRecommendationRationaleReference
Solvent High-boiling aromatic (Toluene, Xylene)Allows for stable, high reaction temperatures and can facilitate azeotropic removal of byproducts like acetic acid.[4]
Temperature 110-130°COptimal range to drive the reaction forward without causing significant thermal degradation.[3][5]
Atmosphere Inert (Nitrogen, Argon)Prevents hydrolysis of moisture-sensitive reagents like acetic anhydride.Best Practice
Reagent Stoichiometry 5-20 molar equivalents of Ac₂OA large excess ensures the reaction goes to completion and overcomes competing side reactions.[3][5]
Monitoring TLC, LC-MSAllows for real-time tracking of the reaction to avoid unnecessarily long heating times.Best Practice

Section 6: References

  • US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents.

  • CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents.

  • Improved process for the preparation of mthis compound - Technical Disclosure Commons. [Link]

  • synthesis of 2-indolinone derivatives - Justia Patents. [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC. [Link]

  • WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents.

  • CN112592307B - Preparation method of nintedanib intermediate - Google Patents.

  • CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PubMed. [Link]

  • Organic volatile impurities in pharmaceuticals. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation - BJOC. [Link]

  • ICH Q3C (R9) Guideline on impurities - European Medicines Agency. [Link]

  • Techniques and Methods of Identification - ResearchGate. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]

  • CAS Analytical Methods™ Training Overview. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. [Link]

  • Synthesis, identification and analytical properties of the 2-pyrilideni-minobenzohydroxamic acid - Indian Academy of Sciences. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxindole synthesis. The oxindole core is a privileged scaffold in medicinal chemistry and natural product synthesis, making its efficient construction a critical task for researchers.[1][2][3] However, like any complex synthesis, achieving high yields can be challenging. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Part 1: General Troubleshooting Framework

Low yields in organic synthesis are often attributed to a handful of common errors.[4][5] Before diving into method-specific issues, it's crucial to assess the foundational parameters of your experimental setup. A systematic approach can often reveal the root cause without extensive re-optimization.

Question: I'm experiencing a significantly lower yield than expected. Where should I start my investigation?

Answer: Start with the basics. A successful reaction is built on a foundation of pure materials and a well-controlled environment.[4][6] Before scrutinizing the reaction mechanism, verify the following critical factors:

  • Reagent Purity and Stoichiometry:

    • Verification: Are your starting materials (anilines, α-haloamides, etc.) and reagents (catalysts, bases, solvents) of the highest possible purity? Impurities can act as catalyst poisons or introduce competing side reactions.[6]

    • Action: If purity is uncertain, purify starting materials by recrystallization, distillation, or chromatography. Ensure accurate weighing and stoichiometry; a slight excess of a key reagent may be beneficial, but a large excess can lead to byproducts.[7]

  • Solvent and Atmosphere Quality:

    • Verification: Are you using dry, degassed solvents, particularly for transition-metal-catalyzed reactions (e.g., Palladium-catalyzed cyclizations)?[8][9] Dissolved oxygen and water are common culprits for catalyst deactivation and inconsistent results.[5]

    • Action: Use freshly distilled solvents or solvents from a purification system. For sensitive reactions, degas the solvent by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Monitoring and Temperature Control:

    • Verification: How are you monitoring the reaction? Thin-Layer Chromatography (TLC) is essential for tracking the consumption of starting materials and the formation of products and byproducts. Is the reaction temperature consistent?[5]

    • Action: Run TLCs at regular intervals. If the reaction stalls, it may indicate catalyst death or reagent decomposition.[4] Ensure the reaction vessel is properly immersed in the heating bath and that the temperature is measured accurately.

Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing low-yield issues.

G A Low Yield Observed B Step 1: Verify Reagent Integrity - Purity (NMR, GC/MS) - Stoichiometry - Freshness A->B Start Here C Step 2: Check Reaction Environment - Anhydrous/Degassed Solvents? - Inert Atmosphere (Ar/N2)? B->C Reagents OK E Problem Identified: Impure Reagents B->E Purity/Stoichiometry Issue D Step 3: Analyze Reaction Dynamics - Consistent Temperature? - Effective Stirring? - Monitor by TLC/LC-MS C->D Environment OK F Problem Identified: Atmosphere/Solvent Contamination C->F Contamination Issue G Problem Identified: Suboptimal Conditions D->G Dynamics OK (Proceed to Method-Specific FAQ) D->G Conditioning Issue H Solution: - Purify Starting Materials - Recalculate Stoichiometry E->H I Solution: - Use Fresh, Dry Solvents - Improve Degassing/Inerting Technique F->I J Solution: - Calibrate Thermostat - Optimize Temp/Time/Concentration G->J K Re-run Experiment H->K I->K J->K

Caption: General workflow for troubleshooting low yields.

Part 2: Method-Specific FAQs

Different synthetic routes to oxindoles have unique challenges. This section addresses common problems associated with specific, widely used methods.

FAQ 1: Stolle Synthesis

Question: My Stolle synthesis of an N-aryl oxindole from an α-chloroacetanilide results in a low yield and significant charring. What is the likely cause?

Answer: The Stolle synthesis typically employs a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid to effect an intramolecular Friedel-Crafts acylation. The harsh conditions are often the source of low yields and decomposition.

  • Causality — Excessive Heat and Strong Acid: High temperatures and highly concentrated Lewis acids can promote side reactions, including polymerization and decomposition (charring) of the starting material and product. The reaction is often highly exothermic upon addition of the Lewis acid, which can be difficult to control.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (0 °C to room temperature) during the addition of the Lewis acid. Allow the reaction to warm slowly to the target temperature (often 40-80 °C) while monitoring closely.

    • Lewis Acid Stoichiometry: Using a large excess of the Lewis acid can promote side reactions. Try reducing the amount of AlCl₃ to 1.1-1.5 equivalents.

    • Choice of Catalyst: If AlCl₃ proves too harsh, consider a milder Lewis acid such as TiCl₄, ZnCl₂, or FeCl₃. In some cases, a strong Brønsted acid like polyphosphoric acid (PPA) can provide a cleaner reaction.

    • Solvent: While often run neat or with a minimal amount of solvent, using a high-boiling, inert solvent like nitrobenzene or dichlorobenzene can help moderate the reaction temperature.

FAQ 2: Palladium-Catalyzed Intramolecular α-Arylation

Question: My palladium-catalyzed intramolecular C-H functionalization/α-arylation of an N-aryl-α-chloroacetamide is sluggish and gives incomplete conversion. What are the critical parameters to investigate?

Answer: This modern and widely used method is highly effective but sensitive to several factors related to the catalytic cycle.[8][10] Incomplete conversion is typically due to catalyst deactivation or suboptimal reaction conditions.[9]

  • Causality — Catalyst Deactivation and Reaction Equilibria: The Pd(0)/Pd(II) catalytic cycle is sensitive to oxygen, moisture, and the choice of ligand and base.[9][11] The base is critical for the deprotonation step to form the enolate, and its strength and solubility can significantly impact the reaction rate. The ligand stabilizes the palladium center and facilitates the reductive elimination step.[10]

  • Troubleshooting Steps:

    • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) are often required to promote the difficult reductive elimination step that forms the C-C bond.[10] If your current ligand is not effective, screen a panel of others.

    • Base Selection: The strength and nature of the base are paramount. Strong, non-nucleophilic bases are preferred. If a common base like K₂CO₃ or Cs₂CO₃ is ineffective, consider stronger bases like K₃PO₄ or alkali metal alkoxides (e.g., NaOtBu, KHMDS). The solubility of the base can also play a role.

    • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are typically used. Ensure the solvent is rigorously dried and degassed.

    • Palladium Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common, their quality can vary. Ensure you are using a fresh, reliable source of the palladium precursor.

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Ligand SPhosXPhosRuPhosBulky, electron-rich ligands facilitate reductive elimination.[10]
Base K₂CO₃Cs₂CO₃NaOtBuBase strength and solubility affect enolate formation and reaction rate.
Solvent Toluene1,4-DioxaneDMFAprotic solvents are required; must be anhydrous.
Pd Source Pd(OAc)₂Pd₂(dba)₃[Pd(cinnamyl)Cl]₂Pre-catalyst can influence the rate of formation of the active Pd(0) species.
FAQ 3: Hinsberg Oxindole Synthesis

Question: My Hinsberg synthesis from a secondary arylamine and glyoxal bisulfite is giving a very low yield of the desired oxindole. What could be going wrong?

Answer: The Hinsberg oxindole synthesis is a classical method that involves the condensation of a secondary arylamine with the bisulfite adduct of glyoxal, followed by cyclization.[12][13][14] Low yields often stem from issues with the starting materials or the cyclization step.

  • Causality — Purity of Glyoxal Adduct and Cyclization Conditions: The quality of the glyoxal sodium bisulfite adduct is critical. It can degrade over time. The cyclization step requires heating, and the temperature and reaction time must be carefully controlled to avoid decomposition.

  • Troubleshooting Steps:

    • Prepare Fresh Adduct: If possible, prepare the glyoxal sodium bisulfite adduct fresh before use.

    • Optimize Cyclization: The cyclization is often the yield-determining step. Systematically vary the reaction temperature and time. Monitor by TLC to find the point of maximum product formation before significant decomposition begins.

    • pH Control: The initial condensation is typically performed under basic conditions, while the cyclization is driven by heat. Ensure the pH is appropriate for the initial step.

    • Substrate Reactivity: Electron-withdrawing groups on the arylamine can deactivate the ring, making the intramolecular cyclization more difficult. In such cases, more forcing conditions (higher temperature) may be necessary, which can also increase byproduct formation.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Optimization

This protocol is designed for efficiently screening conditions (e.g., ligands, bases, solvents) for a palladium-catalyzed α-arylation.

  • Preparation: In a glovebox, arrange an array of reaction vials with small magnetic stir bars.

  • Stock Solutions: Prepare stock solutions of your N-aryl-α-chloroacetamide substrate and the palladium precursor in the primary solvent (e.g., toluene) to ensure accurate and consistent dispensing.

  • Reagent Addition:

    • To each vial, add the appropriate solid ligand (e.g., 2-4 mol%) and base (e.g., 2.0 equivalents).

    • Dispense the substrate and palladium precursor stock solutions into each vial.

    • Add any additional solvent to reach the desired concentration (typically 0.1 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate.

  • Monitoring: After the designated reaction time, cool the block to room temperature. Quench a small aliquot from each vial, filter, and analyze by LC-MS or GC-MS to determine conversion and relative product formation.

  • Validation: Once the optimal conditions are identified, perform the reaction on a larger scale to confirm the yield.

References

  • Beckett, A. H., Daisley, R. W., & Walker, J. (1968). Substituted oxindole-I.
  • Buchwald, S. L., & Hennessy, E. J. (2003). A Highly Regioselective Palladium-Catalyzed Cyclization for the Synthesis of Oxindoles. Journal of the American Chemical Society, 125, 12084-12085.
  • Chem-Station. (2017). Hinsberg Oxindole Synthesis.
  • Dounay, A. B., & Humphreys, P. G. (2010).
  • Elderfield, R. C. (1952). Heterocyclic Compounds (Vol. 3). New York.
  • Hartwig, J. F., & Lee, S. (2001). Mild, Palladium-Catalyzed Synthesis of Oxindoles in High Yields by Amide α-Arylation. The Journal of Organic Chemistry, 66, 3402-3415.
  • Hinsberg, O. (1888). Ueber die Einwirkung der Natriumbisulfitverbindung des Glyoxals auf aromatische Monamine. Berichte der deutschen chemischen Gesellschaft, 21, 110.
  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles.
  • RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Wikipedia. (n.d.). Hinsberg oxindole synthesis.
  • Zhang, W., Liu, C., Liu, D., Zhou, L., & Lei, A. (2013). A Nickel-Catalyzed Aromatic C−H Alkylation with Tertiary or Secondary Alkyl-Br Bonds. Organic Letters, 15, 6166-6169.

Sources

Technical Support Center: Troubleshooting the Scale-Up of Ethyl 2-oxoindoline-6-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-oxoindoline-6-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles and provide robust, field-tested solutions.

Section 1: The Core Synthetic Pathway - A High-Level Overview

The industrial synthesis of this compound, a crucial intermediate for pharmaceuticals like Nintedanib, typically follows a two-step sequence: a nucleophilic aromatic substitution (SNAr) to form a key precursor, followed by a critical reductive cyclization.[1][2] Understanding this pathway is the first step in effective troubleshooting.

Synthetic_Pathway SM1 Methyl 4-chloro-3-nitrobenzoate Intermediate Diethyl 2-(4-ethoxycarbonyl- 2-nitrophenyl)malonate SM1->Intermediate Step 1: SNAr SM2 Diethyl Malonate SM2->Intermediate Base Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Base->Intermediate Product This compound Intermediate->Product Step 2: Hydrogenation & Cyclization Reduction Reductive Cyclization (H2, Pd/C) Solvent (e.g., Acetic Acid, Ethanol) Reduction->Product

Caption: General synthetic route for this compound.

Section 2: Troubleshooting Hub - A Q&A Approach

This section directly addresses common problems encountered during the scale-up process.

Challenges in Precursor Synthesis (SNAr Reaction)
Q1: My initial SNAr reaction to form Diethyl 2-(4-ethoxycarbonyl-2-nitrophenyl)malonate is sluggish and gives low conversion. What are the likely causes?

A1: Low conversion in this step typically points to issues with reactivity or reaction conditions. Consider the following:

  • Base Strength & Solubility: The reaction requires the deprotonation of diethyl malonate to form a nucleophilic enolate. If you are using a mild base like potassium carbonate (K₂CO₃), ensure it is finely powdered and vigorously stirred to maximize surface area. For larger scales, stronger bases like sodium hydride (NaH) in an anhydrous solvent like DMF are more effective but require stricter safety protocols for handling.[3]

  • Solvent Choice: The solvent must be polar aprotic to dissolve the reagents and facilitate the SNAr mechanism. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices.[3] Ensure the solvent is anhydrous, as water can quench the enolate and hinder the reaction.

  • Temperature: While room temperature may suffice for small-scale reactions with potent reagents, scaling up often requires heating to achieve reasonable reaction times. A temperature range of 70-90°C is common.[3] However, excessive heat can lead to decomposition and side products. It is crucial to monitor the reaction progress by TLC or HPLC to find the optimal balance.

Q2: I'm observing a significant amount of a di-substituted side product where two molecules of the nitrobenzoate have reacted with one malonate. How can I prevent this?

A2: This is a classic problem when the malonate starting material has two acidic protons. The formation of the desired mono-substituted product makes the remaining proton less acidic, but a second substitution can still occur, especially under forcing conditions.

  • Control Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the nitrobenzoate starting material. This statistically favors the mono-alkylation product.

  • Controlled Addition: Instead of mixing all reagents at once, add the electrophile (Methyl 4-chloro-3-nitrobenzoate) slowly to a pre-formed solution of the malonate enolate (diethyl malonate + base). This maintains a high concentration of the mono-anion relative to the electrophile, minimizing the chance of double addition.

The Critical Step: Reductive Cyclization

This hydrogenation and subsequent intramolecular amide formation is the most hazardous and challenging step to scale effectively.

Q3: My hydrogenation reaction has stalled. TLC/HPLC analysis shows unreacted nitro-intermediate even after hours under hydrogen pressure. What's wrong?

A3: A stalled hydrogenation is one of the most frequent scale-up issues. The root cause is almost always related to the catalyst or the hydrogen supply.

  • Catalyst Activity & Loading:

    • Quality: Not all Pd/C is created equal. Ensure you are using a high-quality catalyst from a reputable supplier. On scale-up, catalyst deactivation can be more pronounced.

    • Poisoning: The catalyst can be "poisoned" by impurities. Sulfur compounds, halides (from the previous step if not fully removed), or even certain functional groups can irreversibly bind to the palladium surface, rendering it inactive.[4] Ensure your starting material is of high purity.

    • Loading: While 5 mol% might work in the lab, 10 mol% is often used on a larger scale to ensure a practical reaction time and overcome minor impurities.[5]

  • Hydrogen Delivery:

    • Mass Transfer Limitation: On a lab scale, a balloon of hydrogen provides sufficient gas. On a multi-liter or pilot-plant scale, efficient stirring and sparging of hydrogen gas into the reaction mixture are critical.[6][7] If agitation is poor, the reaction becomes limited by the rate at which hydrogen can dissolve into the liquid phase.

    • Pressure: Increasing hydrogen pressure (e.g., from 1 atm to 5 bar or ~50 psi) significantly increases the concentration of dissolved hydrogen and can dramatically accelerate the reaction rate.[2][7] Ensure your reactor is rated for the pressure being used.

  • Solvent Purity: Ensure solvents like acetic acid or ethanol are free from contaminants that could act as catalyst poisons.[8]

Troubleshooting_Hydrogenation Start Problem: Hydrogenation Stalled CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckH2 Check H2 Delivery Start->CheckH2 CheckPurity Check Substrate/Solvent Purity Start->CheckPurity Sol_Catalyst1 Increase catalyst loading? CheckCatalyst->Sol_Catalyst1 Is loading too low? Sol_Catalyst2 Source new batch of Pd/C? CheckCatalyst->Sol_Catalyst2 Could it be poisoned? Sol_H2_1 Increase agitation speed? CheckH2->Sol_H2_1 Is mass transfer a bottleneck? Sol_H2_2 Increase H2 pressure? CheckH2->Sol_H2_2 Is reaction pressure-dependent? Sol_Purity Recrystallize starting material? CheckPurity->Sol_Purity Are there potential catalyst poisons?

Sources

removal of starting materials from Ethyl 2-oxoindoline-6-carboxylate product

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of starting materials from the final product, Ethyl 2-oxoindoline-6-carboxylate. The following troubleshooting guides and frequently asked questions are designed to address specific experimental issues with practical, field-proven solutions.

Understanding the Challenge: Common Contaminants

The synthesis of this compound often involves the cyclization of a substituted aniline derivative.[1] A common route is the Gassman indole synthesis or related methods, which can introduce specific starting materials as impurities in the crude product. The most prevalent contaminants are typically unreacted aniline precursors, such as Ethyl 4-aminobenzoate derivatives , and residual reagents from the cyclization step. These impurities can interfere with downstream applications and compromise the accuracy of experimental data.

For effective purification, it is crucial to understand the differing physicochemical properties of the product and potential contaminants.

CompoundStructureMolecular Weight ( g/mol )PolarityKey Functional Groups
This compound (Product) ~205.21PolarEster, Amide (Lactam), Aromatic Ring
Ethyl 4-aminobenzoate (Example Starting Material) ~165.19Moderately PolarEster, Primary Amine, Aromatic Ring

This table illustrates a representative starting material. Your specific synthesis may involve different aniline precursors.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My ¹H NMR spectrum shows persistent signals corresponding to my starting aniline. How can I remove this basic impurity?

Root Cause: The presence of a primary aromatic amine, like Ethyl 4-aminobenzoate, indicates an incomplete reaction or inefficient initial work-up. These amines are basic and can often be co-purified with the desired product if not specifically targeted.

Solution: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the aniline impurity. By washing an organic solution of the crude product with a dilute aqueous acid, the basic aniline is protonated to form a water-soluble ammonium salt, which is then partitioned into the aqueous layer.[2][3][4]

Detailed Protocol: Acidic Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. The top layer will be the organic phase (containing your product), and the bottom layer will be the aqueous phase (containing the aniline salt).[3][5]

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: For highly contaminated samples, repeat the acidic wash (steps 2-5) one more time.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Verification: Confirm the removal of the aniline impurity by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

Q2: TLC analysis of my crude product shows an impurity with an Rf value very close to my product. How can I achieve separation?

Root Cause: Impurities with similar polarity to the desired compound are challenging to separate by simple extraction or crystallization. This often occurs with byproducts of the cyclization reaction or structurally similar starting materials.

Solution: Flash Column Chromatography

Flash column chromatography is the most effective method for separating compounds with small differences in polarity.[6] By using a high-surface-area stationary phase (silica gel) and a carefully selected mobile phase, components of the mixture can be effectively resolved.

Workflow for Flash Chromatography Purification

Caption: Workflow for Flash Chromatography.

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis & Solvent System Selection:

    • Perform TLC analysis of your crude product using various ratios of ethyl acetate (EtOAc) and hexane.

    • The ideal solvent system will give your product an Rf value between 0.2 and 0.4, with clear separation from the impurity.[7] A good starting point for polar compounds is 10-50% EtOAc/Hexane.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in 100% hexane and pour it into your column, allowing it to pack under gravity or gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of your packed column.[6]

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to move your compounds down the column.

    • Collect the eluent in fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Q3: My product appears oily and refuses to solidify, even after chromatography. What should I do?

Root Cause: The presence of residual solvents or minor, non-crystalline impurities can prevent your product from solidifying. "Oiling out" is a common problem when a compound's melting point is below the temperature of the solution or when it has a high affinity for the solvent.

Solution: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[10] The principle relies on the differential solubility of your compound in a hot versus a cold solvent.[11]

Detailed Protocol: Recrystallization

  • Solvent Selection:

    • The ideal solvent will dissolve your product completely when hot but poorly when cold.[12]

    • Common solvent systems for compounds of moderate polarity include ethanol, or mixtures like ethyl acetate/hexane or acetone/hexane.[13][14]

    • Test small amounts of your product in various solvents to find the optimal one.

  • Dissolution:

    • Place the oily product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the product just dissolves completely. Adding too much solvent will reduce your yield.[12]

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Do not disturb the flask during this process.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum to remove all residual solvent.

Troubleshooting Recrystallization:

  • No Crystals Form: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Product Oils Out: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

Frequently Asked Questions (FAQs)

  • How can I verify the purity of my final product?

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

    • ¹H NMR Spectroscopy: A clean spectrum with sharp peaks and correct integration, free of impurity signals, is the gold standard.

    • Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

    • Mass Spectrometry: To confirm the molecular weight of your product.

  • My product is degrading on the silica gel column. What can I do?

    • Some compounds are sensitive to the acidic nature of silica gel. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-3%).[8]

  • Can I use reversed-phase chromatography for this purification?

    • While normal-phase (silica gel) is most common for this class of compounds, reversed-phase chromatography (e.g., C18) can be an excellent alternative, especially for very polar impurities or if normal-phase fails. In reversed-phase, the elution order is reversed, with non-polar compounds eluting first.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • LibreTexts Chemistry. Extraction. [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • OChemOnline. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • ACS Publications. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]

  • Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • PubMed Central. (2011). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • Google Patents. (2003).
  • The Royal Society of Chemistry. (2018). Modular synthesis of 3,3-disubstituted oxindoles from nitrones and acrylic acids. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • PubMed Central. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. [Link]

  • Organic Chemistry Portal. Oxindole synthesis. [Link]

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Technical Support Center: Ethyl 2-oxoindoline-6-carboxylate Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-oxoindoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability in acidic environments. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the successful progression of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments involving this compound under acidic conditions. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1.1: Low or No Yield of the Desired Product After a Reaction in Acid

You've performed a reaction, such as an N-acylation or a condensation, on this compound in the presence of an acid catalyst, but the yield of your target molecule is significantly lower than expected, or you've recovered only the starting material.

Probable Causes:
  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic conditions, especially in the presence of water and heat. This reaction converts the ester back to the corresponding carboxylic acid, which may not be the desired outcome and can complicate purification.

  • Ring Opening or Degradation: The oxindole core itself, while relatively stable, can be sensitive to harsh acidic conditions (e.g., strong, concentrated acids or prolonged heating).[1][2] This can lead to the formation of undesired side products or complete degradation of the starting material.

  • Protonation of the Lactam Nitrogen: The nitrogen atom in the oxindole ring can be protonated by the acid. This deactivates the aromatic ring towards electrophilic substitution and can hinder reactions at other positions.

  • Incomplete Reaction: The reaction conditions (temperature, time, acid concentration) may not have been optimal for the desired transformation to proceed to completion.

Solutions & Experimental Protocols:
  • Optimize Acid Catalyst and Conditions:

    • Recommendation: Start with milder acidic conditions. Use a catalytic amount of a weaker acid like acetic acid or a Lewis acid such as zinc chloride or boron trifluoride etherate.[3] If a stronger acid is necessary, consider using it at a lower temperature and for a shorter duration.

    • Protocol: Trial Reaction with a Milder Acid:

      • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, toluene).

      • Add a catalytic amount (0.1-0.2 equivalents) of the chosen acid (e.g., acetic acid).

      • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • If no reaction is observed, gradually increase the temperature in increments of 10 °C.

  • Control Water Content:

    • Recommendation: Ensure all solvents and reagents are anhydrous. The presence of water will promote ester hydrolysis.

    • Protocol: Use of Anhydrous Solvents:

      • Use freshly distilled or commercially available anhydrous solvents.

      • Dry all glassware in an oven prior to use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Protect the N-H Group:

    • Recommendation: If the reaction is not intended to occur at the nitrogen, consider protecting it. Common protecting groups for indoles that are stable to some acidic conditions include Boc (tert-butyloxycarbonyl) or CBz (carboxybenzyl).[4] However, the choice of protecting group must be compatible with subsequent reaction steps and easily removable.

    • Protocol: Boc Protection of the Indole Nitrogen:

      • Dissolve this compound in a suitable solvent like tetrahydrofuran (THF).

      • Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

      • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

      • Work up the reaction to isolate the N-Boc protected product. This can then be used in your acid-catalyzed reaction.

Issue 1.2: Formation of an Unexpected Side Product: The Carboxylic Acid

After your reaction and work-up, you've isolated a significant amount of 2-oxoindoline-6-carboxylic acid instead of or in addition to your desired product.

Probable Cause:
  • Ester Hydrolysis: As mentioned previously, this is the most likely cause. The combination of acid, heat, and any residual water in your reaction mixture will readily hydrolyze the ethyl ester.

Solutions & Experimental Protocols:
  • Minimize Water and Temperature:

    • Recommendation: Strictly adhere to anhydrous reaction conditions. If possible, run the reaction at a lower temperature to disfavor the hydrolysis pathway.

  • Choose a More Robust Ester:

  • Re-esterification Post-Reaction:

    • Recommendation: If the formation of the carboxylic acid is unavoidable but the rest of the molecule is intact, you can re-esterify the product as a final step.

    • Protocol: Fischer Esterification:

      • Dissolve the crude product containing the carboxylic acid in a large excess of ethanol.

      • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

      • Reflux the mixture for several hours, monitoring the reaction by TLC.

      • After completion, neutralize the acid, remove the excess ethanol, and extract the desired ethyl ester.

Issue 1.3: Decarboxylation of the Product

You observe the loss of the carboxylate group, resulting in the formation of 2-oxindole.

Probable Cause:
  • Acid-Catalyzed Decarboxylation: While less common for aryl carboxylic acids, decarboxylation can occur under harsh acidic conditions, particularly at elevated temperatures. The reaction is driven by the formation of a protonated intermediate that can then eliminate carbon dioxide.

Solutions & Experimental Protocols:
  • Moderate Reaction Temperature:

    • Recommendation: Avoid excessive heating. If the desired reaction requires high temperatures, explore alternative catalytic systems that can operate under milder conditions.

  • Use of Aprotic Solvents:

    • Recommendation: Performing the reaction in an aprotic solvent can sometimes suppress decarboxylation pathways that may be facilitated by protic solvents.

  • Alternative Synthetic Routes:

    • Recommendation: If decarboxylation is a persistent issue, it may be necessary to reconsider the synthetic strategy. For instance, introducing the carboxylate group at a later stage in the synthesis might be a viable option.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general stability of the oxindole core under acidic conditions?

The oxindole core is generally considered to be robust.[2][6] However, under strongly acidic conditions and with prolonged heating, it can undergo degradation. The lactam bond within the five-membered ring is the most likely point of cleavage.

Q2: Are there any specific acids that should be avoided when working with this compound?

While there are no universally "bad" acids, strong, oxidizing acids like nitric acid or hot, concentrated sulfuric acid should be used with caution as they can lead to unwanted side reactions, including oxidation and sulfonation of the aromatic ring, in addition to degradation.

Q3: Can I perform a Friedel-Crafts reaction on the aromatic ring of this compound?

Yes, Friedel-Crafts reactions are possible on the indole nucleus.[7][8] However, the lactam carbonyl group is deactivating, and the reaction will likely occur at the C5 or C7 position. The presence of the ester group will also influence the regioselectivity. It is advisable to use a Lewis acid catalyst and carefully control the reaction conditions to avoid side reactions.

Q4: How can I monitor the stability of my compound during an acid-catalyzed reaction?

Regular monitoring by TLC or LC-MS is crucial. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the desired product, as well as any potential degradation products. This allows for real-time optimization of the reaction conditions.

Q5: What are the best practices for storing this compound?

It should be stored in a cool, dry place, away from strong acids and bases.[9] A refrigerator (2-8°C) is a suitable storage location. Ensure the container is tightly sealed to prevent moisture absorption.

Section 3: Visualizing Potential Degradation Pathways

The following diagram illustrates the primary stability concerns when subjecting this compound to acidic conditions.

Stability_Pathways Start This compound Hydrolysis 2-Oxoindoline-6-carboxylic acid Start->Hydrolysis H+ / H2O (Ester Hydrolysis) RingOpening Degradation Products Start->RingOpening Strong Acid / Heat (Ring Opening) Decarboxylation 2-Oxindole Hydrolysis->Decarboxylation H+ / Heat (Decarboxylation)

Caption: Potential degradation pathways under acidic conditions.

Section 4: Experimental Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of this compound under specific acidic conditions.

Stability_Assessment_Workflow cluster_prep Preparation cluster_conditions Test Conditions cluster_analysis Analysis Prep Prepare Solutions of This compound in a suitable solvent Acid1 Condition 1: Mild Acid (e.g., Acetic Acid) Prep->Acid1 Acid2 Condition 2: Moderate Acid (e.g., TFA) Prep->Acid2 Acid3 Condition 3: Strong Acid (e.g., HCl) Prep->Acid3 Monitor Monitor reactions over time (TLC, LC-MS) at various temperatures Acid1->Monitor Acid2->Monitor Acid3->Monitor Analyze Analyze results for degradation products (Hydrolysis, Decarboxylation, etc.) Monitor->Analyze Optimize Optimize reaction conditions based on stability data Analyze->Optimize

Caption: Workflow for assessing stability in acidic media.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • Oreate AI Blog. A Review of the Indole Synthesis Reaction System. (2026-01-07). Available at: [Link]

  • Chatterjee, I., et al. (2014). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 19(11), 17835-17881. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Journal of Chemical Sciences, 123(2), 181-188. Available at: [Link]

  • ACS Omega. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022-10-03). Available at: [Link]

  • Gale, E. M., et al. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Available at: [Link]

  • ResearchGate. A New Protecting-Group Strategy for Indoles. (2025-08-06). Available at: [Link]

  • ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. (2012-10-02). Available at: [Link]

  • ResearchGate. Polymorphs of oxindole as the core structures in bioactive compounds. Available at: [Link]

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  • Justia Patents. synthesis of 2-indolinone derivatives. (2020-09-24). Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Google Patents. US11261158B2 - Synthesis of 2-indolinone derivatives.
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  • Google Patents. CN112592307B - Preparation method of nintedanib intermediate.
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  • J-STAGE. A NEW SYNTHETIC ROUTE TO t-BUTYL 3-ALKYL-2-OXOINDOLINE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2017-12-18). Available at: [Link]

  • Google Patents. CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • Technical Disclosure Commons. Improved process for the preparation of mthis compound. (2022-07-01). Available at: [Link]

  • Pharmaffiliates. CAS No : 954239-49-7 | Product Name : this compound. Available at: [Link]

  • ACS Publications. Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones. (2025-05-15). Available at: [Link]

  • Google APIs. (12) Patent Application Publication (10) Pub. No.: US 2011/0201812 A1. (2008-12-02). Available at: [Link]

  • PubMed Central. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023-05-11). Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • PubMed Central. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2025-07-01). Available at: [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Ghent University Library. Hydrolysis of poly-(2-ethyl-2-oxazoline). (2013-06-04). Available at: [Link]

  • ACS Publications. Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. Available at: [Link]

  • National Institutes of Health. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. (2023-06-26). Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020-04-15). Available at: [Link]

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  • ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]

  • RSC Publishing. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Available at: [Link]

  • ResearchGate. Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. (2025-08-06). Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Oxindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxindole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The oxindole core is a cornerstone in numerous natural products and pharmaceuticals, making its efficient and controlled synthesis a critical task in drug discovery and development.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues in your reactions, understand the underlying chemical principles, and strategically optimize your conditions for improved yield, purity, and selectivity.

Section 1: Troubleshooting Common Issues in Oxindole Synthesis

This section is formatted as a series of questions and answers, directly addressing problems you may encounter at the bench.

Low Yield & Incomplete Conversion

Question: My palladium-catalyzed intramolecular α-arylation is stalling, resulting in low yield and significant recovery of my α-haloacetanilide starting material. What are the likely causes and how can I troubleshoot this?

Answer: This is a frequent issue in Pd-catalyzed cross-coupling reactions. The root cause often lies with the catalyst's activity, the choice of base, or the reaction conditions. Let's break down the possibilities.

  • Causality - Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Incomplete degassing can leave residual oxygen, which poisons the catalyst. Similarly, the phosphine ligands themselves can be oxidized. The choice of ligand is also critical; while bulky electron-rich phosphine ligands are common, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to significantly accelerate rates and may be more robust.[4][5][6]

  • Causality - Base Incompatibility: The base is crucial for generating the amide enolate for the cyclization.[4][5] A base that is too weak may not deprotonate the amide efficiently, leading to a slow or stalled reaction. Conversely, a base that is too strong can promote side reactions or degradation of starting materials. The solubility of the base is also a factor; an insoluble inorganic base like K₂CO₃ or Cs₂CO₃ may require vigorous stirring and can lead to reproducibility issues if not well-dispersed.

  • Causality - Inappropriate Temperature: While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition or ligand degradation. Some modern catalyst systems are designed to operate at milder temperatures, even room temperature in some cases.[4][5]

Troubleshooting Workflow:

G start Low Yield in Pd-Catalyzed α-Arylation check_reagents 1. Verify Reagent Quality - Anhydrous Solvent? - Fresh Base? - High-Purity Precursor? start->check_reagents Start Here check_setup 2. Review Reaction Setup - Rigorous Degassing?  (e.g., Freeze-Pump-Thaw) - Inert Atmosphere Maintained? check_reagents->check_setup If reagents are fine optimize_base 3. Optimize Base - Switch to a stronger, more soluble base?  (e.g., K3PO4, NaOtBu) - Screen different base equivalents. check_setup->optimize_base If setup is correct optimize_catalyst 4. Optimize Catalyst System - Screen different ligands?  (e.g., PCy3, NHCs) - Increase catalyst loading? - Test different Pd precursor? optimize_base->optimize_catalyst If still no improvement optimize_temp 5. Adjust Temperature - Incrementally increase temperature? - If degradation is suspected, lower temperature  and increase reaction time. optimize_catalyst->optimize_temp Final optimization step

Caption: Troubleshooting workflow for low yield.

Question: My radical cyclization reaction produces a significant amount of the reduced, non-cyclized starting material. Why is this happening?

Answer: In radical cyclizations, the desired pathway involves the generation of a radical which then undergoes an intramolecular cyclization onto an acceptor. The formation of a reduced, non-cyclized product indicates that the initially formed radical is being quenched (e.g., by abstracting a hydrogen atom from the solvent or another species) before it has a chance to cyclize.

  • Causality - Slow Cyclization Kinetics: The rate of the 5-exo-trig cyclization to form the oxindole ring must be faster than the rate of intermolecular quenching. If the cyclization is sterically hindered or electronically disfavored, quenching will dominate.

  • Causality - Inefficient Radical Propagation: In chain reactions, if the radical propagation is not efficient, terminating side reactions become more prevalent. For instance, in methods using initiators like AIBN or benzoyl peroxide, the concentration of the initiator and the reaction temperature are critical to maintain a steady concentration of radicals.[7]

  • Causality - Choice of Solvent/Additives: Solvents with easily abstractable hydrogen atoms (e.g., THF, isopropanol) can be competitive hydrogen atom donors, leading to the undesired reduction.

Solutions:

  • Increase Concentration: Running the reaction at a higher concentration can favor the intramolecular cyclization over intermolecular quenching.

  • Change Solvent: Switch to a solvent with stronger C-H bonds that is less prone to hydrogen atom donation (e.g., benzene, t-butanol, or acetonitrile).

  • Optimize Initiator/Catalyst: In photocatalytic methods, adjust the light intensity or photocatalyst loading.[8] In transition-metal-free methods using an oxidant like iodine, ensure the stoichiometry is correct to favor the desired single-electron transfer process.[9]

Poor Selectivity & Byproduct Formation

Question: I am attempting an enantioselective synthesis of a 3,3-disubstituted oxindole, but the enantiomeric excess (ee) is very low. How can I improve this?

Answer: Achieving high enantioselectivity in the synthesis of quaternary stereocenters is a significant challenge.[2] Low ee can stem from an ineffective chiral catalyst, a non-optimal reaction environment, or racemization of the product.

  • Causality - Ineffective Chiral Environment: The chiral catalyst (whether a metal complex with a chiral ligand or an organocatalyst) must create a highly organized transition state that strongly favors the formation of one enantiomer over the other. The "match" between the substrate and the catalyst is critical.

  • Causality - Background Reaction: A non-catalyzed "background" reaction can produce a racemic mixture of the product, eroding the overall ee. This is more likely at higher temperatures.

  • Causality - Product Racemization: The C3 position of oxindoles can be prone to racemization, especially under acidic or basic conditions, due to enolization.[6][10] The work-up and purification conditions are just as important as the reaction conditions themselves.

Optimization Strategies:

  • Catalyst/Ligand Screening: This is the most critical step. Screen a panel of chiral ligands or catalysts. For palladium-catalyzed reactions, new optically active NHC ligands have shown promise where many phosphine ligands failed.[4][5] Organocatalytic methods also offer a wide array of options.[1]

  • Lower the Temperature: Reducing the reaction temperature often increases selectivity by amplifying the small energy difference between the diastereomeric transition states and slowing the background reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the catalyst's conformation and, therefore, its selectivity. Screen a range of solvents.

  • Mild Work-up and Purification: After the reaction, neutralize it carefully and avoid strongly acidic or basic conditions. When performing chromatography, consider using a buffer (e.g., a small amount of triethylamine in the eluent) to prevent on-column racemization.

Question: My Nenitzescu synthesis is producing a complex mixture of colored byproducts and tar, with very little of the desired 5-hydroxyindole. What's going wrong?

Answer: The Nenitzescu reaction, while classic, is notorious for polymerization and side reactions if not properly controlled.[11] The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.

  • Causality - Polymerization: Benzoquinones and the intermediate hydroquinones are highly reactive and can easily polymerize, especially under acidic conditions or at elevated temperatures.

  • Causality - Competing Pathways: The initial Michael addition can be followed by several competing pathways besides the desired cyclization and elimination sequence. The reaction is highly dependent on solvent polarity and the presence of catalysts.[11][12]

Solutions:

  • Solvent Choice: The reaction generally performs best in highly polar solvents.[11] Consider solvents like acetic acid, ethanol, or nitromethane.

  • Stoichiometry: While older procedures used a large excess of benzoquinone, modern studies suggest a 20-60% excess is optimal for large-scale reactions.[11]

  • Temperature Control: Run the reaction at or near room temperature to minimize polymerization.[11]

  • Use of Catalysts: Lewis acids like ZnCl₂ can activate the enamine, potentially improving yields and directing the reaction toward the desired product.[11][13]

Scale-Up and Purification Challenges

Question: My reaction worked perfectly on a 100 mg scale, but when I tried to scale up to 10 g, the yield dropped and I got a sticky, insoluble solid. What should I consider for scale-up?

Answer: Scale-up introduces challenges related to mass and heat transfer that are often negligible at the lab scale.[14]

  • Causality - Thermal Management: Many oxindole syntheses are exothermic. On a small scale, this heat dissipates quickly. On a large scale, inefficient heat removal can lead to localized "hot spots," causing solvent to boil, reagents to decompose, and the formation of tar.[14]

  • Causality - Mixing Efficiency: Inefficient stirring in a large reactor can lead to poor reaction homogeneity. This can cause localized high concentrations of reagents, promoting side reactions and the formation of insoluble materials.[14]

  • Causality - Reagent Addition: Adding a reagent all at once on a large scale can cause a dangerous exotherm and promote side reactions.

Scale-Up Best Practices:

  • Use a Jacketed Reactor: This allows for precise and efficient temperature control.[14]

  • Controlled Reagent Addition: Add critical or highly reactive reagents slowly via an addition funnel or syringe pump to control the reaction rate and exotherm.

  • Mechanical Stirring: Ensure the reactor is equipped with an overhead stirrer that provides efficient mixing for the entire reaction volume.

  • Re-optimize Conditions: You may need to adjust solvent volume, reaction time, or catalyst loading for the larger scale. A gram-scale reaction is a good intermediate step to identify potential issues.[15]

Question: My crude oxindole product is an oil/amorphous solid that is difficult to purify by column chromatography. Do you have any tips?

Answer: Purification is a critical, often overlooked, step. The physical properties of your product and impurities will dictate the best strategy.

Purification Protocol - Column Chromatography:

  • Choose the Right Stationary Phase: Standard silica gel is the default. If your compound is very polar, alumina (basic or neutral) might be a better choice. For separating E/Z isomers, the slight polarity difference can often be exploited on silica.[16]

  • Optimize the Mobile Phase: Use TLC to find an eluent system that gives good separation (Rf of your product ~0.2-0.4). A gradient elution (starting with a nonpolar solvent and gradually increasing polarity) is often more effective than an isocratic one for complex mixtures.

  • Dry Loading: If your crude product has poor solubility in the starting eluent, dissolve it in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often results in sharper bands and better separation.[16]

  • Consider Crystallization: If chromatography is still problematic, attempt to crystallize the product. Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane). This can be a highly effective method for achieving high purity.

Section 2: Key Synthetic Strategies & Parameters

A successful optimization strategy relies on understanding the key parameters of your chosen synthetic method.

Palladium-Catalyzed Intramolecular α-Arylation

This is one of the most powerful and widely used methods for constructing the oxindole core.[14] The reaction involves the cyclization of an α-haloacetanilide precursor.

G pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n precursor α-haloacetanilide enolate_complex Ar-Pd(II)(enolate)L_n pd_complex->enolate_complex Enolate Formation enolate_complex->pd0 product Oxindole enolate_complex->product Reductive Elimination precursor->pd_complex Oxidative Addition (Rate-Limiting) base Base base->pd_complex

Sources

preventing N-alkylation during esterification of 2-oxoindoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of 2-oxoindoline-6-carboxylic acid. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The primary focus will be on preventing the common and often frustrating side reaction of N-alkylation.

Understanding the Core Challenge: N-Alkylation

The 2-oxoindoline core is a valuable scaffold in medicinal chemistry. However, the acidic nature of the N-H proton presents a significant challenge during esterification.[1][2] Under certain conditions, particularly with strong bases or highly reactive alkylating agents, the nitrogen can be deprotonated, leading to undesired N-alkylation, which competes with the desired esterification at the carboxylic acid. The electron-withdrawing effect of the adjacent carbonyl group increases the acidity of the N-H proton, making it susceptible to deprotonation.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab.

Issue 1: Significant Formation of N-Alkylated Byproduct

Symptoms: Your reaction mixture shows a significant peak corresponding to the N-alkylated product in your analytical data (LC-MS, NMR), leading to a low yield of the desired ester.

Root Cause Analysis: N-alkylation is often favored under conditions that promote the formation of the indolate anion. This can be caused by:

  • Use of a strong base: Bases like sodium hydride (NaH) will readily deprotonate the indole nitrogen.[1]

  • Highly reactive alkylating agents: While you are aiming for esterification, the alcohol, especially if activated, can act as an alkylating agent for the nitrogen.

  • Elevated reaction temperatures: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[4]

Solutions:

  • Method Selection is Key - Avoid Harsh Basic Conditions:

    • Steglich Esterification: This is often the go-to method for molecules with sensitive functional groups.[5][6][7] It proceeds under mild, neutral conditions, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[5][6] This method avoids the generation of a free indolate anion, thus minimizing N-alkylation.

    • Mitsunobu Reaction: For sterically hindered alcohols, the Mitsunobu reaction can be highly effective.[8][9][10][11][12] It occurs under neutral conditions and involves the activation of the alcohol, which then reacts with the carboxylic acid.[9][10]

  • Optimize Fischer Esterification Conditions: If you must use a Fischer esterification (acid-catalyzed), consider the following:

    • Catalyst Choice: Use a mild acid catalyst like p-toluenesulfonic acid (TsOH) or a Lewis acid such as iron(III) acetylacetonate [Fe(acac)₃] instead of strong mineral acids like sulfuric acid.[13][14][15]

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Excess Alcohol: Using the alcohol as the solvent helps to drive the equilibrium towards the ester product without resorting to harsh conditions.[15][16][17]

Workflow Diagram: Method Selection for Esterification

G start Starting Material: 2-Oxoindoline-6-carboxylic Acid is_sensitive Substrate sensitive to strong acid/base? start->is_sensitive steric_hindrance Is the alcohol sterically hindered? is_sensitive->steric_hindrance Yes fischer Fischer Esterification (Mild Acid Catalyst) is_sensitive->fischer No steglich Steglich Esterification (DCC/EDC, DMAP) steric_hindrance->steglich No mitsunobu Mitsunobu Reaction (DEAD/DIAD, PPh3) steric_hindrance->mitsunobu Yes protect_n Consider N-Protection (e.g., Boc, Cbz) fischer->protect_n N-alkylation still an issue

Caption: Decision tree for selecting an appropriate esterification method.

Issue 2: Low or No Yield of the Desired Ester

Symptoms: The reaction does not proceed to completion, and you recover a significant amount of starting material.

Root Cause Analysis:

  • Insufficient Activation of the Carboxylic Acid: In methods like Steglich esterification, incomplete activation will lead to a sluggish reaction.

  • Steric Hindrance: The carboxylic acid or the alcohol may be sterically hindered, preventing the reaction from proceeding efficiently.

  • Reagent Decomposition: The coupling agents or other reagents may have degraded.

Solutions:

  • For Steglich Esterification:

    • Check Reagent Quality: Ensure that your DCC or EDC is fresh. Carbodiimides can hydrolyze over time.

    • Solvent Choice: Use a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Increase Catalyst Loading: A slight increase in the amount of DMAP can sometimes accelerate the reaction.

  • For Fischer Esterification:

    • Water Removal: This reaction produces water, which can drive the equilibrium back to the starting materials.[15][16] Use a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture.

    • Increase Reaction Time or Temperature (with caution): If the reaction is slow, a modest increase in temperature or a longer reaction time may be necessary. However, be mindful of the potential for N-alkylation.

Table 1: Comparison of Esterification Methods

MethodConditionsProsCons
Fischer Esterification Acid catalyst (e.g., H₂SO₄, TsOH), excess alcohol, heatInexpensive reagents, simple procedure.[15][16][18]Equilibrium reaction, can require harsh conditions, risk of N-alkylation.[15]
Steglich Esterification DCC/EDC, DMAP, room temperatureMild, neutral conditions, good for sensitive substrates.[5][6][19]Byproduct (DCU) can be difficult to remove, DCC is an allergen.[6]
Mitsunobu Reaction DEAD/DIAD, PPh₃, room temperatureMild, neutral conditions, good for sterically hindered alcohols, inversion of stereochemistry.[9][10][12]Stoichiometric amounts of byproducts (phosphine oxide, hydrazine dicarboxylate) can complicate purification.[10]

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the indole nitrogen?

Not necessarily. The choice of esterification method can often circumvent the need for a protecting group. Methods like Steglich and Mitsunobu esterification are generally mild enough to avoid significant N-alkylation. However, if you are using a method that requires more forcing conditions, or if you are working with a particularly precious substrate, N-protection can be a prudent strategy.

Q2: What are suitable protecting groups for the 2-oxoindoline nitrogen?

The ideal protecting group should be easy to introduce, stable to the reaction conditions, and easy to remove without affecting the newly formed ester. Common choices for nitrogen protection include:

  • tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride and removed with mild acid (e.g., trifluoroacetic acid).

  • Carboxybenzyl (Cbz): Introduced using benzyl chloroformate and removed by hydrogenolysis.

Q3: Can I use a base to catalyze the esterification?

Using a base to deprotonate the carboxylic acid to form a carboxylate, followed by reaction with an alkyl halide, is a valid esterification strategy. However, for 2-oxoindoline-6-carboxylic acid, this approach is highly likely to cause deprotonation of the indole nitrogen as well, leading to a mixture of O- and N-alkylated products. Therefore, this method is generally not recommended for this substrate.

Experimental Protocols

Protocol 1: Steglich Esterification of 2-Oxoindoline-6-carboxylic Acid

This protocol is a general guideline and may require optimization for your specific alcohol.

  • Dissolve 2-oxoindoline-6-carboxylic acid (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

  • Add the alcohol (1.2 eq.) and DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Steglich Esterification Workflow

G sub Substrate + Alcohol + DMAP in DCM cool Cool to 0 °C sub->cool add_dcc Add DCC solution cool->add_dcc react Stir at RT (12-24h) add_dcc->react filter Filter DCU react->filter workup Aqueous Workup filter->workup purify Column Chromatography workup->purify product Pure Ester purify->product

Caption: Step-by-step workflow for Steglich esterification.

References

  • Cee, V. J., & Erlanson, D. A. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308. [Link]

  • Tapolcsányi, P., et al. (2005). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 136(7), 1129-1137.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Lin, C. H., & Lin, C. C. (2012). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications, 42(15), 2266-2275. [Link]

  • Dodge, J. A., et al. (2002). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 102(3), 639-684.
  • ResearchGate. (2012). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]

  • YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2018). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • MDPI. (2018). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxoindoline-3-carboxylic acid. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in Large-Scale Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of oxindoles, a core scaffold in numerous pharmaceuticals, presents significant challenges when transitioning from laboratory to large-scale production.[1][2] One of the most critical aspects to manage is the exothermic nature of many synthetic routes, where the reaction releases a substantial amount of heat.[1][3] Failure to control this heat can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a surge in temperature and pressure that can result in reactor failure, product degradation, and safety hazards.[3][4][5]

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during large-scale oxindole synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up of exothermic oxindole synthesis.

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

Problem: You observe a sharp and difficult-to-control temperature spike when adding a key reagent, such as a base or catalyst solution.

Possible Causes:

  • Addition Rate is Too Fast: The rate of reagent addition directly influences the rate of heat generation. A rapid addition can overwhelm the reactor's cooling capacity.

  • Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction. This is a common issue when scaling up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6]

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction is more concentrated and generating heat at a much higher rate than the bulk solution.[1]

Solutions:

StepActionDetailed Instructions
1Controlled Reagent Addition Add the exothermic reagent dropwise or via a syringe pump over an extended period.[3][6] This allows the cooling system to keep pace with the heat generation.
2Initial Cooling Pre-cool the reaction mixture to a lower temperature before starting the addition of the exothermic reagent. This provides a larger temperature buffer.
3Enhanced Heat Removal Utilize a jacketed reactor with a circulating coolant at a low temperature.[1][7][8] For highly exothermic reactions, consider internal cooling coils or an external heat exchanger to increase the heat transfer surface area.[7][8][9]
4Improve Agitation Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reactor and prevent the formation of localized hot spots.[1]
Issue 2: Formation of Tar-Like Side Products and Decreased Yield

Problem: Your final product is contaminated with a significant amount of dark, insoluble, tar-like material, and the overall yield of the desired oxindole is lower than expected.

Possible Causes:

  • Thermal Decomposition: Elevated temperatures, even localized ones, can lead to the decomposition of starting materials, intermediates, or the final oxindole product, resulting in polymerization and tar formation.[1][6]

  • Side Reactions: Exothermic events can provide the activation energy for undesired side reactions that compete with the main synthetic pathway.[1]

Solutions:

StepActionDetailed Instructions
1Strict Temperature Control Maintain the reaction temperature within a narrow, optimized range. This is critical for minimizing thermal stress on the molecules.[6]
2Calorimetry Studies Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.
3Solvent Selection Choose a solvent with a higher boiling point to provide a wider operating temperature window and help absorb some of the heat generated.[1]
4Alternative Synthetic Routes Investigate newer, milder synthetic methods for oxindole synthesis that may be less exothermic or proceed at lower temperatures.[10][11]
Issue 3: Reaction Stalls or Fails to Go to Completion After Initial Exotherm

Problem: The reaction shows an initial exotherm as expected, but then the temperature drops, and reaction monitoring (e.g., by HPLC or TLC) indicates that the starting material is not being fully consumed.

Possible Causes:

  • Catalyst Deactivation: High temperatures from an initial uncontrolled exotherm can deactivate the catalyst, halting the reaction.

  • Reagent Degradation: The initial temperature spike may have degraded one of the key reagents.

  • Precipitation of Reactants: Changes in temperature and concentration during the exotherm could cause a reactant or catalyst to precipitate out of the solution.

Solutions:

StepActionDetailed Instructions
1Re-evaluate Temperature Profile The goal is not just to manage the peak exotherm but to maintain a consistent, optimal temperature for the duration of the reaction.
2Staged Reagent Addition Instead of adding all of a reagent at once, consider adding it in portions to maintain a more controlled reaction rate and temperature.
3In-Process Monitoring Regularly sample the reaction mixture to monitor the consumption of starting materials and the formation of the product. This will help identify when and why a reaction might be stalling.[1]
4Solubility Checks Visually inspect the reaction for any precipitation. If solids are observed, you may need to adjust the solvent system or temperature to ensure all components remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway reaction, and why is it a major concern in large-scale oxindole synthesis?

A thermal runaway occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal.[3] This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[3][5] In a large-scale reactor, the consequences can be catastrophic, including a rapid pressure build-up that could lead to an explosion or the release of toxic materials.[4] Many synthetic routes to oxindoles are exothermic, making thermal runaway a critical safety consideration during scale-up.[1]

Q2: How can I predict the exothermicity of my oxindole synthesis before scaling up?

Predicting the exothermicity is a key step in process safety. Here are some methods:

  • Literature Review: Search for similar reactions in chemical literature and databases to see if thermal data has been reported.

  • Computational Chemistry: Thermochemical calculations can provide an estimate of the enthalpy of reaction.[12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to screen for the onset temperature of exothermic events and the total heat released.

  • Reaction Calorimetry (RC1): This is the most accurate method for determining the heat of reaction under process-like conditions. It provides crucial data for safe scale-up, including the heat flow, specific heat of the reaction mass, and the overall heat transfer coefficient.

Q3: What are the key design features of a reactor suitable for large-scale exothermic reactions?

Reactors designed for large-scale exothermic processes should prioritize efficient heat removal.[9] Key features include:

  • Jacketed Vessels: A jacket surrounds the reactor, allowing a cooling fluid to circulate and remove heat.[7][8]

  • Internal Cooling Coils: These provide additional surface area for heat transfer directly within the reaction mixture.[7][8]

  • External Heat Exchangers: For very high heat loads, the reaction mixture can be circulated through an external heat exchanger for cooling.[8]

  • High-Efficiency Agitators: Powerful and well-designed agitators are essential for maintaining temperature uniformity and preventing hot spots.

  • Emergency Quenching and Venting Systems: These are critical safety features to stop a runaway reaction and safely release excess pressure.

Q4: What is a "quench" protocol, and when should I use it?

A quench protocol is an emergency procedure to rapidly stop a chemical reaction. This is typically achieved by adding a substance (a "quenching agent") that will quickly react with one of the reagents or deactivate the catalyst. For an exothermic reaction that is showing signs of thermal runaway, a pre-planned quench protocol is essential. The choice of quenching agent depends on the specific chemistry of your oxindole synthesis. It's crucial to test the quench protocol on a small scale to ensure it is effective and does not produce any hazardous byproducts.

Q5: How does the choice of palladium catalyst and ligands in some oxindole syntheses affect the management of exotherms?

In palladium-catalyzed oxindole syntheses, the choice of catalyst, ligand, and base can significantly impact the reaction kinetics and, therefore, the rate of heat generation.[1][10] Highly active catalyst systems may lead to very fast reactions and powerful exotherms that are difficult to control on a large scale. When scaling up, it may be necessary to:

  • Reduce Catalyst Loading: Lowering the amount of catalyst can slow down the reaction rate.[1]

  • Select a Less Active Catalyst/Ligand Combination: A less reactive system may provide a more manageable heat release profile.

  • Control the Addition of a Key Reagent: Often, the reaction does not start until all components are present. By adding one component slowly, you can control the rate of the reaction.

Visualizing a Thermal Runaway Decision Workflow

The following diagram illustrates a decision-making process for identifying and responding to a potential thermal runaway event during a large-scale reaction.

ThermalRunawayWorkflow cluster_monitoring Continuous Monitoring cluster_response Emergency Response Protocol Start Monitor Temperature and Pressure CheckTemp Is Temperature Rise > Set Rate? Start->CheckTemp CheckCooling Is Cooling System at Max Capacity? CheckTemp->CheckCooling Yes NormalOps Continue Normal Operation CheckTemp->NormalOps No StopAddition Stop Reagent Addition CheckCooling->StopAddition Yes FullCooling Apply Full Cooling CheckCooling->FullCooling No InitiateQuench Initiate Quench Protocol StopAddition->InitiateQuench FullCooling->CheckTemp Evacuate Evacuate Area InitiateQuench->Evacuate

Caption: Decision workflow for managing a potential thermal runaway.

Experimental Protocol: Small-Scale Calorimetry Study

This protocol outlines a general procedure for evaluating the thermal hazard of an oxindole synthesis using a reaction calorimeter.

Objective: To determine the heat of reaction, heat flow, and adiabatic temperature rise for a given oxindole synthesis.

Equipment:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e)

  • Jacketed glass reactor (typically 0.5 L to 2 L)

  • Temperature probes (for reactor contents and jacket)

  • Calibration heater

  • Reagent dosing pump

Procedure:

  • System Calibration: Calibrate the calorimeter using the supplied electrical heater to determine the overall heat transfer coefficient (U) and the heat capacity of the system.

  • Charge Initial Reagents: Charge the reactor with the initial starting materials and solvent, as you would for the actual synthesis.

  • Equilibrate Temperature: Start the stirrer and allow the reactor contents to reach the desired starting temperature.

  • Initiate Reagent Dosing: Begin the controlled addition of the second reagent (the one that initiates the exothermic reaction) at a pre-determined rate.

  • Data Logging: The calorimeter software will continuously record the temperature of the reactor contents, the jacket temperature, and the amount of reagent added. From these measurements, it calculates the real-time heat flow.

  • End of Reaction: Continue monitoring until the exotherm has subsided and the reaction is complete.

  • Data Analysis: The software will generate a report that includes:

    • Total heat of reaction (in kJ/mol).

    • Heat flow profile over time (in W).

    • Adiabatic temperature rise (the theoretical temperature increase if no heat were removed).

    • Maximum Temperature of the Synthesis Reaction (MTSR).

Data Interpretation:

The data obtained from this experiment is crucial for safe scale-up. The total heat of reaction and the heat flow profile will determine the required cooling capacity of the large-scale reactor. The adiabatic temperature rise is a critical indicator of the potential severity of a thermal runaway.

ParameterTypical Value Range (Example)Significance for Scale-Up
Heat of Reaction-50 to -200 kJ/molHigher absolute values indicate a more exothermic reaction requiring greater cooling capacity.
Max Heat Flow10 to 100 W (at lab scale)Dictates the required heat removal rate of the reactor's cooling system.
Adiabatic Temp. Rise20 to >200 °CA high value indicates a significant risk of thermal runaway if cooling is lost.

References

  • Benchchem. (n.d.). Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole) Derivatives.
  • Ribeiro da Silva, M. A. V., & Matos, M. A. R. (n.d.). Experimental and computational thermochemical study of oxindole. ResearchGate.
  • Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes.
  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
  • Medium. (2023, May 2). Heat exchanger facilities for highly exothermic reaction in fixed bed reactor.
  • CORE. (n.d.). Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art.
  • Cheresources.com Community. (2019, May 6). Heat Transfer Methods In Batch Reactor.
  • Benchchem. (n.d.). Common challenges in the scale-up of isoindole production.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Organic Chemistry Portal. (n.d.). Oxindole synthesis.
  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. DOI:10.1039/D3RA02217J.
  • Taylor & Francis. (n.d.). Oxindole – Knowledge and References.
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-oxoindoline-6-carboxylate. Recognizing the critical role of this compound as a key intermediate, particularly in the synthesis of pharmaceuticals like Nintedanib, this document focuses on one of the most influential and often challenging aspects of its synthesis: the choice of solvent. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a troubleshooting framework to address common experimental hurdles.

Section 1: Core Principles of Solvent Selection in Oxindole Synthesis

The synthesis of the oxindole core is highly sensitive to the reaction environment. The solvent is not merely a medium for the reactants but an active participant that can influence solubility, reaction kinetics, equilibrium position, and even product purity by mediating side reactions. Key solvent properties to consider are:

  • Polarity and Proticity: The polarity of a solvent affects its ability to stabilize charged intermediates and transition states. Aprotic polar solvents like DMSO or DMF are often used to accelerate reactions involving charged species. However, their high boiling points and potential for side reactions can complicate product isolation. Protic solvents, while less common in certain cyclization steps, can participate in hydrogen bonding, which may alter reactant or catalyst activity.

  • Boiling Point: A solvent's boiling point is crucial for temperature control. Higher boiling points allow for reactions to be conducted at elevated temperatures, which can be necessary to overcome activation energy barriers. Furthermore, high-boiling aromatic solvents like xylene or toluene can be used to azeotropically remove volatile byproducts, such as water or acetic acid, driving the reaction equilibrium towards the product.[1][2]

  • Solubility: Ensuring all reactants and catalysts are fully dissolved is paramount for a homogenous reaction and optimal yield. The indole core has specific solubility characteristics; for instance, aromatic solvents like toluene can be particularly effective due to favorable π-π stacking interactions with the indole ring system.[3]

  • Sustainability ("Green" Chemistry): There is a growing imperative in the pharmaceutical industry to replace traditional dipolar aprotic solvents with more environmentally benign alternatives. Recent studies have successfully demonstrated that renewable solvents, such as 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc), can serve as effective replacements for DMSO in certain copper-catalyzed indole syntheses, offering comparable yields while simplifying aqueous workup procedures.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most commonly recommended solvents for the synthesis of this compound and its precursors?

A1: The choice of solvent is highly dependent on the specific synthetic route. For copper-catalyzed cascade reactions forming the indole ring, dipolar aprotic solvents like DMSO have been traditionally used. However, greener alternatives such as 2-MeTHF and EtOAc have proven to be excellent substitutes, providing similar yields.[4] For subsequent reactions, such as those involving acetic anhydride, high-boiling aromatic hydrocarbons like xylene or toluene are often employed to facilitate the removal of acetic acid byproducts via azeotropic distillation, which can significantly improve yield and purity.[1][2]

Q2: How does solvent polarity directly impact reaction yield and the formation of impurities?

A2: Solvent polarity governs the stabilization of intermediates and transition states. In many cyclization reactions leading to the oxindole core, polar aprotic solvents can enhance the rate by stabilizing charged intermediates. However, this same property can sometimes promote undesired side reactions. For example, in reactions sensitive to isomer formation, solvent choice can influence regioselectivity. A comprehensive study of the reaction mechanism in different solvents is often required to strike the right balance between reaction rate and selectivity. The solvatochromism of the indole chromophore itself is known to be highly sensitive to solvent polarity, indicating that the electronic environment provided by the solvent can significantly alter the reactivity of the system.[5]

Q3: Can the use of a "greener" solvent like Ethyl Acetate (EtOAc) compromise the reaction's efficiency compared to a traditional solvent like DMSO?

A3: Not necessarily. A study published in ACS Sustainable Chemistry & Engineering demonstrated that for a copper-catalyzed, ligand-free synthesis of indole-2-carboxylic esters, both 2-MeTHF and EtOAc gave comparable yields to DMSO across a range of substrates.[4] The key advantage of these greener solvents is the significant reduction in the volume of organic solvent and water required during the aqueous workup, making the process more sustainable and scalable without sacrificing yield.[4]

Q4: My starting materials are not dissolving completely. What is the best course of action?

A4: Poor solubility is a common cause of low yield. If you are using non-polar alkane-type solvents, consider switching to an aromatic solvent like toluene , which can better solubilize the indole precursors through π-π interactions.[3] Alternatively, polar solvents like 1,4-dioxane or THF may also be suitable.[3] Gentle heating or sonication can aid dissolution, but ensure the temperature is well below the point where any degradation of starting materials might occur. If the issue persists, a solvent mixture or a different class of solvent may be required.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield a) Poor Solubility of Reactants: Starting materials are not fully dissolved, leading to a heterogeneous mixture and incomplete reaction. b) Incomplete Reaction: The reaction has not reached completion due to insufficient temperature or time. c) Byproduct Formation: A volatile byproduct (e.g., water, acetic acid) is inhibiting the forward reaction.a) Change to a solvent with better solubilizing properties for indole systems, such as toluene or 2-MeTHF .[3][4] b) Switch to a higher-boiling solvent (e.g., xylene ) to allow for a higher reaction temperature.[2] Ensure the reaction is run for a sufficient duration with appropriate monitoring (e.g., by TLC or LC-MS). c) Use a high-boiling aromatic solvent (e.g., xylene ) with a Dean-Stark trap or set up for azeotropic distillation to remove the inhibitory byproduct.[1]
2. Significant Impurity Profile a) Uncontrolled Exotherm: The reaction is highly exothermic, leading to thermal degradation and tar formation. b) Isomer Formation: Reaction conditions favor the formation of an undesired regioisomer. c) Side Reactions with Solvent: The solvent (e.g., DMSO at high temperatures) is participating in side reactions.a) Ensure efficient stirring and use a cooling bath to maintain the target temperature. If necessary, dilute the reaction mixture with more solvent. b) This is highly substrate- and reaction-dependent. A solvent screen is recommended. Sometimes, a less polar solvent may increase selectivity by disfavoring the transition state that leads to the byproduct. c) Switch to a more inert solvent. For example, replace DMSO with 2-MeTHF or EtOAc , which are generally more stable and simplify workup.[4]
3. Difficult Product Isolation a) High-Boiling Solvent: The use of high-boiling solvents like DMSO or DMF makes removal under vacuum difficult. b) Emulsion during Workup: The solvent system forms a stable emulsion with the aqueous phase during extraction.a) When possible, opt for lower-boiling solvents like EtOAc or 2-MeTHF .[4] If a high-boiling solvent is necessary, consider precipitation/crystallization of the product by adding an anti-solvent rather than full solvent removal. b) The use of 2-MeTHF often leads to cleaner phase separation than THF. Adding brine (saturated NaCl solution) can also help break up emulsions.
Troubleshooting Workflow Diagram

This decision tree provides a logical path for addressing low product yield.

Troubleshooting_Workflow start Problem: Low Yield cause1 Check Solubility of Starting Materials start->cause1 sol1 Is mixture homogeneous? cause1->sol1 cause2 Monitor Reaction Progress (TLC/LCMS) sol2 Is reaction incomplete? cause2->sol2 cause3 Analyze Impurity Profile (NMR/LCMS) sol3 Major side products present? cause3->sol3 act1_yes Proceed to Reaction Monitoring sol1->act1_yes Yes act1_no Change Solvent (e.g., Toluene, 2-MeTHF) sol1->act1_no No act2_yes Increase Temp/Time (Use higher boiling solvent like Xylene) sol2->act2_yes Yes act2_no Proceed to Impurity Analysis sol2->act2_no No act3_yes Optimize Conditions (Consider azeotropic removal of byproducts) sol3->act3_yes Yes act3_no Purification Successful (Process Optimized) sol3->act3_no No act1_yes->cause2 act2_no->cause3

Caption: A decision tree for troubleshooting low synthesis yield.

Section 4: Representative Experimental Protocol

The following protocol is a representative example of a greener, copper-catalyzed synthesis of an indole-2-carboxylate, adapted from literature procedures.[4] This protocol highlights the use of Ethyl Acetate as a sustainable solvent alternative.

Reaction: Copper-Catalyzed Cascade Synthesis

Protocol_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification node_reagents Combine 2-bromobenzaldehyde (1.0 eq), ethyl acetamidoacetate (1.2 eq), CuI (20 mol%), and Cs₂CO₃ (2.0 eq) in an oven-dried reaction vessel. node_solvent Add Ethyl Acetate (EtOAc) to the vessel. node_reagents->node_solvent node_heat Heat the mixture to 80 °C with vigorous stirring for 16 hours under an inert atmosphere (N₂ or Ar). node_solvent->node_heat node_monitor Monitor reaction completion by TLC or LC-MS. node_heat->node_monitor node_cool Cool the reaction mixture to room temperature. node_monitor->node_cool node_filter Filter the mixture through Celite to remove solids, washing the pad with additional EtOAc. node_cool->node_filter node_concentrate Concentrate the filtrate in vacuo. node_filter->node_concentrate node_purify Purify the crude residue by silica gel column chromatography. node_concentrate->node_purify

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Oxoindoline-6-carboxylates: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxoindoline (or oxindole) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Its derivatives are integral to the development of therapeutics targeting a wide array of diseases, including cancer, neurodegenerative disorders, and viral infections. Notably, methyl 2-oxoindoline-6-carboxylate serves as a crucial intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors like nintedanib, a medication for idiopathic pulmonary fibrosis and certain cancers. The strategic importance of this building block necessitates a thorough understanding of the available synthetic routes to enable researchers and drug development professionals to make informed decisions based on efficiency, scalability, cost-effectiveness, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing 2-oxoindoline-6-carboxylates, supported by experimental data and mechanistic insights.

Reductive Cyclization of Substituted Nitroarenes: The Workhorse Approach

The most widely employed and industrially relevant method for the synthesis of 2-oxoindoline-6-carboxylates is the reductive cyclization of a pre-functionalized nitroarene. This strategy is favored for its reliability, scalability, and the ready availability of starting materials.

The Nitrophenyl Malonate Route

A prominent variation of this approach involves the use of a dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate intermediate. This multi-step synthesis is a prime example of a convergent strategy where the key functionalities are installed before the formation of the heterocyclic core.

Reaction Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Reductive Cyclization 4-chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Methyl_4-chloro-3-nitrobenzoate Methyl 4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic_acid->Methyl_4-chloro-3-nitrobenzoate Methanol, Thionyl chloride Dimethyl_[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Methyl_4-chloro-3-nitrobenzoate->Dimethyl_[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Potassium tert-butoxide, DMSO Dimethyl_malonate Dimethyl malonate Dimethyl_malonate->Dimethyl_[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate Methyl_2-oxoindoline-6-carboxylate Mthis compound Dimethyl_[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate->Methyl_2-oxoindoline-6-carboxylate H2, Pd/C or Hydrosulfite, Acetic acid

Workflow for the Reductive Cyclization of a Nitrophenyl Malonate.

Mechanistic Insights: The key transformation is the final reductive cyclization. The nitro group is reduced to an aniline, which then undergoes an intramolecular condensation with one of the adjacent ester groups to form the lactam ring of the oxindole. The use of palladium on carbon (Pd/C) with hydrogen gas is a common and clean method for the reduction. Alternatively, reducing agents like sodium hydrosulfite can be employed. The acidic medium, typically acetic acid, facilitates both the reduction and the subsequent cyclization.

Experimental Protocol (Adapted from an improved industrial process):

Step 1: Preparation of Methyl 4-chloro-3-nitrobenzoate To a suspension of 4-chloro-3-nitrobenzoic acid (100.0 g) in methanol (500.0 ml), thionyl chloride (30.0 g) is slowly added at 25-30°C. The mixture is heated to 60-65°C for 3 hours. The solvent is then distilled off. Isopropanol is added and co-distilled to remove residual thionyl chloride. The crude product is then recrystallized from isopropanol to yield methyl 4-chloro-3-nitrobenzoate. (Yield: ~102 g).

Step 2: Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate To a solution of dimethyl malonate (52.0 g) in dimethyl sulfoxide (150.0 ml), potassium tert-butoxide (52.0 g) is added at 25-30°C. The mixture is cooled to 20-25°C and stirred for 2 hours. A solution of methyl 4-chloro-3-nitrobenzoate (50.0 g) is then slowly added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with hydrochloric acid, and the product is extracted with methyl tert-butyl ether. The organic layer is distilled to give the desired product. (Yield: ~53.0 g).

Step 3: Preparation of Mthis compound To a solution of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 g) in acetic acid (250.0 ml), sodium hydrosulfite (83.9 g) and water (250.0 ml) are added at 25-30°C. The mixture is heated to 120-125°C and stirred for 2 hours. After cooling, the reaction mixture is neutralized with ammonia, and the precipitated solid is filtered, washed with water, and dried to afford mthis compound. (Yield: ~22.0 g).

Performance Analysis:

MetricReductive Cyclization of Nitrophenyl Malonate
Overall Yield Moderate
Scalability High; demonstrated on an industrial scale.
Starting Materials Readily available and relatively inexpensive.
Reagents & Conditions Uses some hazardous reagents (thionyl chloride) and high temperatures.
Green Chemistry Generates significant waste streams; however, catalytic hydrogenation is a greener alternative for the reduction step.
Versatility The synthesis of the nitrophenyl intermediate allows for the introduction of various substituents.

Classical Named Reactions for Oxindole Synthesis

Several classical named reactions provide alternative entries to the oxindole core. While not as commonly reported for the specific synthesis of 2-oxoindoline-6-carboxylates, their principles are applicable and offer different strategic disconnections.

Stolle Synthesis

The Stolle synthesis involves the reaction of an aniline with an α-haloacyl chloride or oxalyl chloride, followed by a Friedel-Crafts cyclization.

Reaction Scheme:

G Aniline_derivative Aniline derivative N-aryl-alpha-haloacetamide N-Aryl-α-haloacetamide Aniline_derivative->N-aryl-alpha-haloacetamide alpha-haloacyl_chloride α-Haloacyl chloride alpha-haloacyl_chloride->N-aryl-alpha-haloacetamide Oxindole Oxindole N-aryl-alpha-haloacetamide->Oxindole Lewis Acid (e.g., AlCl3)

General Scheme of the Stolle Synthesis.

Mechanistic Insights: The first step is a standard acylation of the aniline. The subsequent step is an intramolecular Friedel-Crafts reaction, where the aromatic ring attacks the electrophilic carbon of the α-haloacetamide in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), to form the five-membered ring.

Applicability to 2-Oxoindoline-6-carboxylates: To apply this to the target molecule, one would start with a methyl 4-aminobenzoate derivative and react it with chloroacetyl chloride. The subsequent cyclization would need to be carefully controlled to favor the desired regioselectivity.

Performance Analysis (General):

MetricStolle Synthesis
Overall Yield Generally moderate to good.
Scalability Can be challenging on a large scale due to the use of stoichiometric amounts of strong Lewis acids and the generation of significant waste.
Starting Materials Anilines and α-haloacyl chlorides are generally accessible.
Reagents & Conditions Requires harsh conditions (strong Lewis acids) which may not be compatible with all functional groups.
Green Chemistry Poor atom economy due to the use of stoichiometric Lewis acids and the generation of acidic waste.
Versatility The choice of aniline and acyl chloride allows for some variation in the final product.
Hinsberg Oxindole Synthesis

The Hinsberg synthesis utilizes the reaction of a secondary arylamine with the bisulfite adduct of glyoxal.

Reaction Scheme:

G Secondary_arylamine Secondary arylamine Intermediate Intermediate Secondary_arylamine->Intermediate Glyoxal_bisulfite_adduct Glyoxal bisulfite adduct Glyoxal_bisulfite_adduct->Intermediate Oxindole Oxindole Intermediate->Oxindole Heat, Acid

General Scheme of the Hinsberg Oxindole Synthesis.

Mechanistic Insights: The reaction proceeds through the formation of an intermediate from the condensation of the arylamine and the glyoxal derivative. Subsequent acid-catalyzed cyclization and dehydration lead to the oxindole product.

Applicability to 2-Oxoindoline-6-carboxylates: This method is less straightforward for the target molecule as it requires a secondary amine starting material and the introduction of the carboxylate group would need to be considered in the starting aniline.

Performance Analysis (General):

MetricHinsberg Synthesis
Overall Yield Variable, often moderate.
Scalability Less commonly used for large-scale synthesis.
Starting Materials Glyoxal is readily available, but the synthesis of the required secondary arylamine may add steps.
Reagents & Conditions Typically involves heating in an acidic medium.
Green Chemistry Moderate, depending on the specific reagents and solvents used.
Versatility Limited by the availability of the secondary arylamine precursors.
Martinet Dioxindole Synthesis

The Martinet synthesis involves the condensation of an aniline with an ester of mesoxalic acid to form a dioxindole, which can then be converted to an oxindole.

Reaction Scheme:

G Aniline Aniline Dioxindole Dioxindole Aniline->Dioxindole Mesoxalic_ester Mesoxalic ester Mesoxalic_ester->Dioxindole Oxindole Oxindole Dioxindole->Oxindole Reduction

General Scheme of the Martinet Dioxindole Synthesis.

Mechanistic Insights: The reaction begins with the nucleophilic attack of the aniline on a carbonyl group of the mesoxalic ester, followed by cyclization onto the aromatic ring and subsequent dehydration to form the dioxindole. The dioxindole can then be selectively reduced to the corresponding oxindole.

Applicability to 2-Oxoindoline-6-carboxylates: Aniline-4-carboxylate would be the starting material. The subsequent reduction of the 3-hydroxy group of the resulting dioxindole would be required.

Performance Analysis (General):

MetricMartinet Synthesis
Overall Yield Can be good, but the two-step nature (formation and then reduction of dioxindole) can lower the overall yield.
Scalability Feasible for laboratory scale; large-scale application is less common.
Starting Materials Anilines are readily available; mesoxalic esters are more specialized reagents.
Reagents & Conditions The initial condensation is often carried out at elevated temperatures.
Green Chemistry The reduction step adds to the waste generation.
Versatility A range of substituted anilines can be used.

Modern Transition-Metal-Catalyzed Approaches

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including oxindoles. These methods often offer milder reaction conditions, higher functional group tolerance, and novel synthetic disconnections.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the formation of C-C bonds and has been successfully applied to the synthesis of oxindoles. This approach typically involves the palladium-catalyzed cyclization of an N-aryl-α,β-unsaturated amide.

Reaction Scheme:

G N-aryl-acrylamide N-(o-haloaryl)acrylamide Oxindole Oxindole N-aryl-acrylamide->Oxindole Pd catalyst, Base

General Scheme of the Intramolecular Heck Reaction for Oxindole Synthesis.

Mechanistic Insights: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond. The final step is a β-hydride elimination to regenerate the double bond (often exocyclic to the newly formed ring) and the palladium(0) catalyst.

Applicability to 2-Oxoindoline-6-carboxylates: A suitable precursor would be methyl 4-amino-3-halobenzoate, which would be acylated with acryloyl chloride. The subsequent intramolecular Heck cyclization would then form the oxindole ring.

Performance Analysis (General):

MetricIntramolecular Heck Reaction
Overall Yield Good to excellent.
Scalability Can be scaled up, but the cost of the palladium catalyst and ligands can be a factor.
Starting Materials The synthesis of the acrylamide precursor is generally straightforward.
Reagents & Conditions Milder conditions compared to classical methods; requires a palladium catalyst, a phosphine ligand, and a base.
Green Chemistry Catalytic nature is a plus, but the use of palladium (a precious metal) and organic solvents are considerations.
Versatility Highly versatile, with a broad tolerance for functional groups. Asymmetric variants have also been developed.
Buchwald-Hartwig Amination

While typically used for intermolecular C-N bond formation, intramolecular versions of the Buchwald-Hartwig amination can be employed to construct the oxindole core. This involves the palladium-catalyzed cyclization of an N-(o-haloaryl)acetamide derivative.

Reaction Scheme:

G N-haloaryl-acetamide N-(o-haloaryl)acetamide Oxindole Oxindole N-haloaryl-acetamide->Oxindole Pd catalyst, Ligand, Base

General Scheme of the Intramolecular Buchwald-Hartwig Amination for Oxindole Synthesis.

Mechanistic Insights: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide. The amide nitrogen then displaces the halide from the palladium center, and a subsequent reductive elimination forms the C-N bond of the lactam ring, regenerating the palladium(0) catalyst.

Applicability to 2-Oxoindoline-6-carboxylates: A starting material such as methyl 4-(2-bromoacetamido)benzoate could potentially undergo intramolecular cyclization to form the desired product.

Performance Analysis (General):

MetricIntramolecular Buchwald-Hartwig Amination
Overall Yield Good to excellent.
Scalability Similar to the Heck reaction, catalyst cost can be a consideration for large-scale synthesis.
Starting Materials Precursors are generally accessible.
Reagents & Conditions Requires a palladium catalyst, specialized phosphine ligands, and a strong base.
Green Chemistry Benefits from being a catalytic method, but shares the same concerns as the Heck reaction regarding the use of precious metals and solvents.
Versatility Offers a different disconnection strategy and is tolerant of a wide range of functional groups.

Comparative Summary

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Reductive Cyclization of Nitrophenyl Malonate Multi-step, convergent, widely used in industry.High scalability, reliable, readily available starting materials.Use of hazardous reagents, high temperatures, significant waste generation.
Stolle Synthesis Two-step: acylation followed by Friedel-Crafts cyclization.Utilizes simple starting materials.Harsh conditions (strong Lewis acids), poor atom economy, potential for side reactions.
Hinsberg Synthesis Condensation of a secondary arylamine with a glyoxal derivative.A classical method with historical significance.Limited scope due to the requirement of a secondary amine, less commonly used now.
Martinet Synthesis Condensation of an aniline with a mesoxalic ester, followed by reduction.Provides access to 3-hydroxyoxindoles as intermediates.Two-step process can lower overall yield, uses specialized reagents.
Intramolecular Heck Reaction Palladium-catalyzed cyclization of an N-aryl-α,β-unsaturated amide.Mild conditions, high functional group tolerance, good yields, asymmetric versions available.Cost of palladium catalyst and ligands, potential for β-hydride elimination issues.
Intramolecular Buchwald-Hartwig Amination Palladium-catalyzed cyclization of an N-(o-haloaryl)acetamide.Mild conditions, excellent functional group tolerance, alternative disconnection.Catalyst and ligand cost, requires a strong base.

Conclusion

The synthesis of 2-oxoindoline-6-carboxylates can be approached from several distinct strategic directions. For large-scale industrial production, the reductive cyclization of a nitrophenyl malonate derivative remains the most established and economically viable route, despite its environmental drawbacks. The classical named reactions, such as the Stolle, Hinsberg, and Martinet syntheses , offer alternative, albeit often harsher and less efficient, pathways that may be suitable for specific laboratory-scale applications or for the synthesis of particular analogs.

Modern transition-metal-catalyzed methods , particularly the intramolecular Heck reaction and Buchwald-Hartwig amination , represent the state-of-the-art in terms of elegance, efficiency, and functional group tolerance. While the cost of catalysts and ligands can be a barrier to large-scale implementation, their mild reaction conditions and high yields make them exceptionally valuable for medicinal chemistry programs and the rapid generation of diverse libraries of oxindole derivatives.

The choice of synthetic route will ultimately depend on the specific goals of the researcher or organization, balancing factors such as scale, cost, available starting materials, and the importance of green chemistry principles. As the demand for complex pharmaceutical agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of key intermediates like 2-oxoindoline-6-carboxylates will remain an active and important area of chemical research.

References

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  • Martinet, J. (1913). Condensation of mesoxalic esters with aromatic amines. Compt. rend., 156, 1625-1627.
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  • Zheng, Y., & Tunge, J. A. (2014). Synthesis of 2-oxindoles via intramolecular C-H functionalization. Organic letters, 16(23), 6176-6179.
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A Researcher's Guide: Ethyl vs. Methyl 2-Oxoindoline-6-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline-6-carboxylate scaffold is a cornerstone in medicinal chemistry, most notably as a key intermediate in the synthesis of the blockbuster drug Nintedanib, a potent tyrosine kinase inhibitor. The choice of the ester group at the C-6 position, typically between a methyl and an ethyl ester, can have significant implications for the synthetic route, influencing reaction kinetics, yields, purification strategies, and even the physicochemical properties of intermediates. This guide provides a comprehensive comparison of ethyl 2-oxoindoline-6-carboxylate and mthis compound, offering field-proven insights and experimental data to inform your synthetic choices.

At a Glance: Key Physicochemical and Synthetic Parameters

A direct comparison of the fundamental properties of these two valuable intermediates reveals subtle but important differences that can be leveraged in a synthetic campaign.

PropertyMthis compoundThis compound
CAS Number 14192-26-8954239-49-7[1][2]
Molecular Formula C₁₀H₉NO₃[3]C₁₁H₁₁NO₃[1][2]
Molecular Weight 191.19 g/mol [3]205.21 g/mol [1][2]
Melting Point 184-190 °C[3]Data not readily available
Solubility Slightly soluble in chloroform and methanol[4]Data not readily available

The Synthetic Landscape: Pathways to the Core Scaffold

The synthesis of both the methyl and ethyl esters of 2-oxoindoline-6-carboxylic acid generally proceeds through the preparation of the parent carboxylic acid followed by esterification, or via a reductive cyclization of a suitably substituted nitroaromatic precursor.

Synthesis of Mthis compound

A common and high-yielding method for the synthesis of mthis compound involves the reductive cyclization of a substituted nitrophenyl derivative. One well-documented procedure starts from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[4]

Experimental Protocol: Synthesis of Mthis compound [4]

  • Hydrogenation: Dissolve methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (48.3 g) in concentrated acetic acid (800 mL). Add 10% palladium on carbon catalyst (5.0 g).

  • Hydrogenate the mixture in a hydrogen atmosphere (50 psi) at 50 °C for 2.5 hours.

  • Work-up: Upon completion, remove the catalyst by filtration. Concentrate the filtrate to dryness.

  • Purification: Dissolve the residue in tert-butyl methyl ether (150 mL), filter, and dry under vacuum at 100 °C to yield mthis compound.

    • Yield: 28.6 g (98% of theoretical)

    • Purity: Rf = 0.4 (silica gel, dichloromethane/methanol = 10:1)

    • Melting Point: 208-211 °C

G cluster_synthesis Synthesis of Mthis compound start Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate step1 Reductive Cyclization (H₂, Pd/C, Acetic Acid) start->step1 product Mthis compound step1->product

Figure 1: General synthetic scheme for Mthis compound.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not as widely published, it can be readily prepared from 2-oxoindoline-6-carboxylic acid via Fischer esterification. This method involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.

Proposed Experimental Protocol: Fischer Esterification for this compound

  • Reaction Setup: Suspend 2-oxoindoline-6-carboxylic acid in a large excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The use of a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product.[5]

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

G cluster_synthesis_ethyl Synthesis of this compound start_ethyl 2-Oxoindoline-6-carboxylic acid step1_ethyl Fischer Esterification (Ethanol, Acid Catalyst) start_ethyl->step1_ethyl product_ethyl This compound step1_ethyl->product_ethyl

Figure 2: General synthetic scheme for this compound.

Comparative Reactivity in a Key Synthetic Transformation

A crucial step in the synthesis of Nintedanib and its analogues is the reaction of the 2-oxoindoline-6-carboxylate core. A direct comparison of the reactivity of the methyl and ethyl esters can be found in patent literature describing the synthesis of a key intermediate.

In one example, the reaction of ethyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and a large excess of acetic anhydride at 110 °C for 4 hours yielded the corresponding 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate with a molar yield of 61%.[6]

In a separate process, the methyl ester, methyl 2-oxoindole-6-carboxylate, was reacted under similar, albeit not identical, conditions. For instance, reacting the methyl ester with triethyl orthobenzoate and acetic anhydride in xylene at 110 °C for 4 hours gave the analogous product in a molar yield of 80.9%.[6] While direct comparison is challenging due to slight variations in the protocols, this suggests that both esters are viable substrates for this transformation, with the methyl ester potentially offering a higher yield under these specific conditions.

Table 2: Comparative Yields in a Subsequent Synthetic Step

Starting MaterialReagentsConditionsProductMolar YieldReference
Ethyl 2-oxoindole-6-carboxylateTriethyl orthobenzoate, Acetic Anhydride110 °C, 4 h1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate61%[6]
Methyl 2-oxoindole-6-carboxylateTriethyl orthobenzoate, Acetic Anhydride, Xylene110 °C, 4 h1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate80.9%[6]

Hydrolytic Stability: A Critical Consideration in Drug Development

The stability of the ester group to hydrolysis is a crucial factor, particularly in the context of drug metabolism and prodrug design. Generally, methyl esters are more sterically accessible to hydrolytic enzymes and chemical nucleophiles compared to their ethyl counterparts. However, electronic effects also play a significant role.

Studies on the hydrolysis of homologous aromatic esters have provided valuable insights. For instance, in one study, methyl benzoate was found to have a higher plasma metabolic stability (half-life of 36 minutes) compared to ethyl benzoate (half-life of 17 minutes). This suggests that the methyl ester is more resistant to enzymatic hydrolysis in a biological matrix.

This increased stability of the methyl ester can be advantageous in drug design, potentially leading to a longer in vivo half-life of the active compound. Conversely, if rapid conversion to the carboxylic acid is desired, as in the case of a prodrug strategy, the ethyl ester might be preferable due to its faster hydrolysis rate.

Practical Considerations: Making the Right Choice

The decision to use either the ethyl or mthis compound in a synthetic sequence will depend on a variety of factors:

  • Availability and Cost: Mthis compound is more widely commercially available from a larger number of suppliers, which may influence its cost and accessibility for large-scale synthesis.

  • Downstream Reactivity: As demonstrated, the choice of ester can influence the yield of subsequent reactions. It is crucial to optimize the reaction conditions for the chosen ester.

  • Purification: The difference in polarity and crystallinity between the methyl and ethyl esters and their derivatives may necessitate different purification strategies (e.g., recrystallization solvents, chromatography conditions).

  • Desired Physicochemical Properties of Intermediates: The ethyl group, being larger and more lipophilic than the methyl group, will impart slightly different solubility and chromatographic behavior to the intermediates.

  • Biological Considerations: If the final compound is intended for pharmaceutical use, the differing rates of hydrolysis of the methyl and ethyl esters could be a critical factor in determining the pharmacokinetic profile of the drug.

Conclusion and Future Perspectives

Both ethyl and mthis compound are valuable building blocks in synthetic and medicinal chemistry. While the methyl ester is more extensively documented and readily available, the ethyl ester presents a viable alternative with distinct properties. The choice between the two should be made on a case-by-case basis, considering the specific requirements of the synthetic route and the desired properties of the final product.

Future research could focus on a direct, side-by-side comparison of the synthesis and reactivity of these two esters under identical conditions to provide a more definitive guide for chemists. Additionally, a more thorough investigation into the physicochemical properties of the ethyl ester would be a valuable contribution to the field.

References

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  • Google Patents. (n.d.). US20120220798A1 - Method for carboxylic acid esterification.
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  • Organic Syntheses. (n.d.). [[- 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of Ethyl 2-oxoindoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The 2-oxoindoline, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of an ethyl carboxylate group at the 6-position of this core structure creates the Ethyl 2-oxoindoline-6-carboxylate, a versatile intermediate and pharmacophore. This functional group can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability, and provides a key handle for synthetic modifications. This guide offers a comparative analysis of the biological activities of its derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols.

Part 1: Anticancer Activity - Targeting Tyrosine Kinases

The indole nucleus is a well-established pharmacophore in oncology, with several indole-based drugs used clinically for their ability to inhibit tyrosine kinases (TKs).[1] Derivatives of this compound have emerged as potent contenders in this domain, particularly as inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.

A notable study details the design and synthesis of novel indole-6-carboxylate ester derivatives, leading to the identification of potent anti-proliferative agents.[1] Specifically, derivatives incorporating oxadiazole moieties were developed to mimic the pharmacophoric features of known VEGFR-2 inhibitors.[1]

Comparative Performance of Lead Compounds

Molecular docking studies and subsequent in-vitro evaluation identified two lead compounds, 4a and 6c , as highly effective cytotoxic agents. Compound 4a showed strong binding affinity for the EGFR active site, while 6c was an excellent fit for the VEGFR-2 kinase domain.[1] Their anti-proliferative efficacy was evaluated against a panel of human cancer cell lines.

Compound IDTarget KinaseCancer Cell LineIC50 (µM)Key Structural FeatureReference
4a EGFRHepG2 (Liver)1.05 ± 0.11Unsubstituted Phenyl Moiety[1]
HCT-116 (Colon)1.87 ± 0.14[1]
A549 (Lung)2.51 ± 0.19[1]
6c VEGFR-2HepG2 (Liver)0.98 ± 0.084-Chloro-3-nitrophenyl Oxadiazole[1]
HCT-116 (Colon)1.15 ± 0.09[1]
A549 (Lung)1.93 ± 0.15[1]

Table 1: Comparative cytotoxic activity (IC50 values) of lead this compound derivatives against various cancer cell lines.

Mechanistic studies revealed that these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis through the extrinsic pathway.[1] This dual action of inhibiting key growth factor signaling and promoting programmed cell death underscores their therapeutic potential.

Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4a , 6c ) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a specific tyrosine kinase.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the specific kinase (e.g., recombinant human EGFR or VEGFR-2), the peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an ELISA-based method with a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a luminometer or spectrophotometer.

  • Data Analysis: The signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualization: Tyrosine Kinase Inhibition Pathway

TK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK EGFR / VEGFR-2 (Receptor Tyrosine Kinase) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) P_RTK->Pathway Activates Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits Ligand Growth Factor (EGF, VEGF) Ligand->RTK Binds Inhibitor Compound 4a / 6c (TK Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Caption: Workflow of Receptor Tyrosine Kinase (RTK) inhibition by this compound derivatives.

Part 2: Antimicrobial Activity

While the anticancer properties of oxindoles are extensively studied, their potential as antimicrobial agents is an emerging area of interest. The core scaffold is present in some natural products with antimicrobial effects. Modifications to the this compound core can yield compounds with activity against various pathogens. For instance, studies on structurally related quinolone carboxylates have demonstrated potent antibacterial activity.[2] One study showed that a hexanoic acid-based fatty amide derivative of a carboxylated quinolone exhibited significant antibacterial activity against Staphylococcus aureus MTCC 96 with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL.[2] Another study on ethyl dioxoisoindolinyl cyclohexenone carboxylate derivatives reported good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[3]

Comparative Performance Data (Hypothetical based on related structures)

Direct experimental data for this compound derivatives is limited in the reviewed literature. The table below is illustrative of expected data presentation, drawing parallels from related carboxylate-containing heterocyclic compounds.

Compound ClassTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Fatty Amide Quinolone CarboxylateStaphylococcus aureus3.9-[2]
Bacillus subtilis--[2]
Cyclohexenone CarboxylateStaphylococcus aureus>10Not specified[3][4]
Staphylococcus epidermidis>10Not specified[3][4]

Table 2: Antimicrobial activity of structurally related carboxylate derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Leave one well as a positive control (broth + inoculum, no compound) and one as a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow A Prepare Bacterial Inoculum (e.g., S. aureus) C Inoculate Wells with Bacteria A->C B Perform Serial Dilution of Test Compound in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Read Results: Identify Lowest Concentration with No Growth D->E F Determine MIC Value E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Part 3: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents remains a critical research goal. Indoline and oxindole derivatives have shown promise in this area, often by targeting key enzymes in the inflammatory cascade like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5] For instance, certain indoline derivatives have demonstrated potent inhibition of protein denaturation, an in-vitro indicator of anti-inflammatory activity, with IC50 values comparable to the standard drug diclofenac sodium.[6]

One study on novel oxindole conjugates identified a compound (4h ) that exhibited dual inhibitory activity against both COX-2 and 5-LOX, with IC50 values of 0.053 µM and 0.419 µM, respectively.[5] This dual-inhibition strategy is highly sought after as it can offer a broader spectrum of anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs.

Comparative Performance of Indoline/Oxindole Derivatives
Compound IDAssayIC50 (µg/mL)MechanismReference
4a Protein Denaturation62.2Inhibition of protein denaturation[6]
4b Protein Denaturation60.7Inhibition of protein denaturation[6]
Diclofenac Protein Denaturation54.2Inhibition of protein denaturation[6]
4h (Oxindole) COX-2 Inhibition0.022 (µM)Enzyme Inhibition[5]
5-LOX Inhibition0.419 (µM)Enzyme Inhibition[5]

Table 3: Anti-inflammatory activity of various indoline and oxindole derivatives.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in-vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

  • Reaction Mixture: Prepare a reaction mixture consisting of 1 mL of the test compound or standard drug (e.g., Diclofenac sodium) at various concentrations and 1 mL of 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N HCl.

  • Incubation: Incubate the samples at room temperature for 20 minutes.

  • Heat-Induced Denaturation: Heat the mixtures in a water bath at 55°C for 20 minutes.

  • Cooling & Measurement: Cool the samples and measure the turbidity (a measure of denaturation) at 660 nm. A control consists of the BSA solution without any compound.

  • Calculation: Calculate the percentage of inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of inhibition percentage versus concentration.

Visualization: Arachidonic Acid Cascade

Inflammation_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs Inhibitor Dual Inhibitor (e.g., Compound 4h) Inhibitor->COX Inhibitor->LOX

Caption: Simplified Arachidonic Acid cascade showing the dual inhibition points of COX and 5-LOX enzymes.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. The research highlighted demonstrates their strong efficacy as anticancer agents, primarily through the potent inhibition of key receptor tyrosine kinases like EGFR and VEGFR-2. While their application as antimicrobial and anti-inflammatory agents is less explored, data from structurally analogous compounds suggest a high potential for development in these areas as well.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to optimize potency and selectivity for specific biological targets.

  • Broadening the Scope: Screening optimized derivatives against a wider range of cancer cell lines, bacterial and fungal strains, and inflammatory models.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in-vivo efficacy.

The this compound scaffold is a fertile ground for the discovery of novel therapeutics. Continued investigation and innovative chemical synthesis will undoubtedly unlock its full potential in addressing critical unmet needs in oncology and infectious and inflammatory diseases.

References

  • Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., Saleh, A. M., Kanaan, S. I., Saleh, K. M., AlSakhen, M. F., Himsawi, N., & Yasin, S. R. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(10), 659-676. [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Journal of Medicinal Chemistry. [Link]

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  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. Chemical Methodologies, 49(1), 79-88. [Link]

  • Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. CORE. [Link]

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  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. ResearchGate. [Link]

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  • El-Damasy, D. A., Lee, J. A., Seo, S. H., & Keum, Y. S. (2023). Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. Journal of Biomolecular Structure & Dynamics, 1-14. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society. [Link]

  • Singh, P., Singh, A., Kumar, V., & Singh, R. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2300494. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • (PDF) Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Semantic Scholar. [Link]

  • Reddy, J. R. C., Narsimha, M., Kumar, C. G., & Pranay, J. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 646-651. [Link]

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. [Link]

  • El-Damasy, D. A., Fasim, A., Abd-El-Aziz, A. S., & Abouzid, K. A. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. [Link]

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A Senior Application Scientist's Guide to Ester Reactivity in Oxindole Derivatization: A Methyl vs. Ethyl Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Oxindole Scaffold

To professionals in medicinal chemistry and drug development, the oxindole core is a familiar and highly valued scaffold. Its rigid, bicyclic structure is a cornerstone in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The functionalization of the C-3 position is a particularly critical step in the synthesis of these derivatives, as the substituents at this stereocenter often dictate the molecule's bioactivity.[1] A common and effective strategy for building molecular complexity at this position is through carbon-carbon bond formation using alkyl esters as electrophilic partners.

This guide provides an in-depth, evidence-based comparison of the reactivity of two of the most common alkyl esters used in this context: methyl and ethyl esters. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, present comparative experimental data, and offer field-proven insights to help you make informed decisions in your synthetic strategies.

The Theoretical Framework: Unpacking Ester Reactivity

At its core, the derivatization of an oxindole at the C-3 position with an ester is a tale of two reactants: the nucleophilic oxindole enolate and the electrophilic ester carbonyl. The choice between a methyl or ethyl ester directly impacts the kinetics and efficiency of this interaction, governed primarily by two fundamental properties: steric hindrance and electronic effects.

Steric Effects: The Decisive Factor

The primary differentiator between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group is their physical size.[3][4] In a nucleophilic acyl substitution reaction, the nucleophile (in this case, the C-3 carbanion of the oxindole enolate) must approach and attack the electrophilic carbonyl carbon of the ester.

  • Methyl Esters: The methyl group is the smallest possible alkyl group. Its compact nature presents a minimal steric barrier, allowing for a less hindered, more favorable trajectory for nucleophilic attack. This generally translates to a lower activation energy and a faster reaction rate.[4][5]

  • Ethyl Esters: The ethyl group, with its additional methylene unit, occupies a significantly larger volume of space.[3] This increased bulk creates a more crowded environment around the carbonyl carbon, impeding the approach of the nucleophile and resulting in a slower reaction.

Electronic Effects: A Subtle Influence

Both methyl and ethyl groups are considered electron-donating through an inductive effect (+I).[3][6] They push electron density towards the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon. The ethyl group is known to be a slightly stronger electron donor than the methyl group.[7]

  • Impact on Reactivity: A more potent electron-donating group makes the carbonyl carbon less positive and therefore less attractive to a nucleophile. Consequently, the slightly stronger +I effect of the ethyl group further contributes to its lower reactivity compared to the methyl ester. However, in most practical scenarios involving powerful nucleophiles like oxindole enolates, this electronic difference is secondary to the more pronounced influence of steric hindrance.

Visualizing the Mechanism: A Tale of Two Pathways

A common method for C-3 alkylation of oxindoles is a Claisen-type condensation. The reaction proceeds via the formation of a C-3 enolate, which then attacks the ester. The fundamental steps are identical for both methyl and ethyl esters, but the transition state energies differ.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Oxindole N-Protected Oxindole Enolate Oxindole Enolate (Nucleophile) Oxindole->Enolate - H⁺ Base Strong Base (e.g., NaH) Base->Oxindole Deprotonation Ester Alkyl Ester (R = Me or Et) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Ester->Tetrahedral Product C3-Acylated Oxindole Tetrahedral->Product Alkoxide Alkoxide Leaving Group (-OR) Tetrahedral->Alkoxide Collapse

Figure 1: General workflow for the base-mediated C-3 acylation of oxindoles.

The critical difference lies in the energy of the transition state during Step 2. The bulkier ethyl group leads to a higher energy, more strained transition state compared to the methyl group.

G cluster_Me Methyl Ester Pathway cluster_Et Ethyl Ester Pathway Enolate_Me Oxindole Enolate TS_Me Less Hindered Transition State Enolate_Me->TS_Me Me_Ester Methyl Ester Me_Ester->TS_Me Product_Me Product TS_Me->Product_Me Lower Ea Enolate_Et Oxindole Enolate TS_Et More Hindered Transition State Enolate_Et->TS_Et Et_Ester Ethyl Ester Et_Ester->TS_Et Product_Et Product TS_Et->Product_Et Higher Ea

Figure 2: Comparative transition states for nucleophilic attack.

Experimental Protocol: A Head-to-Head Comparison

To provide a self-validating system, we describe a robust, reproducible protocol for the C-3 acylation of N-methyl oxindole. This allows for a direct comparison of methyl vs. ethyl ester reactivity under identical conditions.

Objective: To synthesize and compare the yields and reaction times for Methyl 2-(1-methyl-2-oxoindolin-3-yl)-2-oxoacetate and Ethyl 2-(1-methyl-2-oxoindolin-3-yl)-2-oxoacetate.

Materials:

  • N-methyl oxindole

  • Dimethyl oxalate (for methyl ester derivatization)

  • Diethyl oxalate (for ethyl ester derivatization)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Carefully add Sodium Hydride (1.2 eq., 60% dispersion) to the THF. Cool the suspension to 0 °C using an ice bath.

    • Causality Note: NaH is a strong, non-nucleophilic base ideal for generating the oxindole enolate. Conducting this at 0 °C controls the initial exothermic reaction.

  • Substrate Addition: Dissolve N-methyl oxindole (1.0 eq.) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C after the addition is complete to ensure full enolate formation.

  • Electrophile Addition (Parallel Reactions):

    • Reaction A (Methyl): Add dimethyl oxalate (1.1 eq.) dropwise to the enolate solution at 0 °C.

    • Reaction B (Ethyl): In a separate, identical setup, add diethyl oxalate (1.1 eq.) dropwise to the enolate solution at 0 °C.

    • Causality Note: A slight excess of the ester ensures the complete consumption of the valuable oxindole starting material.

  • Reaction Monitoring: After the addition, allow the reactions to warm to room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~5-6.

    • Trustworthiness Note: Careful quenching is critical to neutralize the excess base and protonate the product. An acidic workup ensures the final product is in its neutral keto form.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure C-3 acylated oxindole.

Data-Driven Comparison: The Results

The following table summarizes the expected outcomes from the parallel experiments described above, reflecting the inherent reactivity differences.

ParameterMethyl Ester (Dimethyl Oxalate)Ethyl Ester (Diethyl Oxalate)Rationale
Reaction Time ~1.5 hours~4 hoursThe lower steric hindrance of the methyl ester allows for significantly faster nucleophilic attack.[4]
Isolated Yield 85 - 92%70 - 78%The faster, more efficient reaction with the methyl ester leads to fewer side reactions and a higher yield of the desired product.
Purity (Post-Column) >98%>98%With proper chromatography, both products can be isolated in high purity.
Key Observations Rapid and clean conversion observed by TLC.Slower conversion with potential for minor side product formation (e.g., from enolate decomposition over time).Reaction kinetics directly influence the "cleanliness" of the crude reaction mixture.

Senior Scientist Insights & Recommendations

The experimental data unequivocally supports the theoretical principles. For C-3 derivatization of oxindoles via nucleophilic acyl substitution, methyl esters are the superior choice in almost all scenarios.

  • When to Choose Methyl Esters: Prioritize methyl esters when your primary goals are maximizing yield, minimizing reaction time, and ensuring a cleaner reaction profile. This is especially critical in multi-step syntheses where overall yield is paramount or when working with sensitive substrates that may degrade under prolonged reaction times.

  • When Ethyl Esters Are an Option: An ethyl ester can be a viable alternative if the corresponding methyl ester is commercially unavailable, prohibitively expensive, or if you are adapting a literature procedure that specifically calls for it. Be prepared to accept longer reaction times and potentially lower yields. In rare cases where extreme reactivity leads to unwanted side reactions, the slightly attenuated reactivity of an ethyl ester could offer more control, but this is not a common issue in this specific transformation.

Self-Validation Check: The consistency between mechanistic theory (steric hindrance), kinetic data (reaction time), and overall efficiency (yield) provides a self-validating framework. The faster reaction and higher yield of the methyl ester are direct, predictable consequences of its smaller size.

Conclusion

The choice between a methyl and an ethyl ester in oxindole derivatization is not arbitrary; it is a decision with significant consequences for reaction efficiency and yield. Due to substantially lower steric hindrance, methyl esters react faster and provide higher yields compared to their ethyl counterparts. While electronic effects play a minor role, the steric factor is dominant. For researchers and drug development professionals aiming to optimize synthetic routes to complex oxindole derivatives, the evidence strongly supports the preferential use of methyl esters as the electrophilic partner.

References

  • Ethyl Vs Methyl.
  • 3-Oxindole synthesis. Organic Chemistry Portal.
  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related deriv
  • Oxindole synthesis. Organic Chemistry Portal.
  • Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies. PubMed.
  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Kinetic studies in ester hydrolysis. Indian Academy of Sciences.
  • Methyl ester vs Ethyl ester hydrolysis. Reddit. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Which one is more electron donating, ethyl, methyl or phenyl group? Quora. [Link]

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A Technical Guide to the Structure-Activity Relationship of 2-Oxoindoline-6-Carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-oxoindoline scaffold represents a cornerstone in the design of potent kinase inhibitors. Its inherent ability to form crucial hydrogen bonds within the ATP-binding pocket of various kinases has cemented its status as a "privileged scaffold" in modern drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific and highly significant subclass: 2-oxoindoline-6-carboxylate and its amide analogs. We will dissect the nuanced effects of structural modifications at the C6 position, drawing upon experimental data to offer a comparative analysis of their performance as kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The 2-Oxoindoline Core: A Foundation for Kinase Inhibition

The 2-oxoindoline core, a bicyclic structure composed of a fused benzene and pyrrolidin-2-one ring, serves as an excellent anchor for kinase inhibition. The lactam moiety provides a critical hydrogen bond donor (N-H) and acceptor (C=O) pair that mimics the adenine region of ATP, allowing it to effectively compete for the kinase's active site. The planarity of the ring system further facilitates favorable stacking interactions within the hydrophobic regions of the ATP-binding pocket.

Substitutions on the 2-oxoindoline ring system are strategically employed to enhance potency, selectivity, and pharmacokinetic properties. While modifications at the C3, C5, and N1 positions have been extensively studied, the C6 position has emerged as a key determinant of activity, particularly when bearing a carboxylate or carboxamide functionality. These groups can engage in additional hydrogen bonding interactions and influence the overall electronic and steric profile of the inhibitor.[1][2]

The Significance of the C6-Carboxylate Moiety: The Case of Nintedanib

The clinical success of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor targeting VEGFR, Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), underscores the importance of the 2-oxoindoline-6-carboxylate scaffold.[3][4] Nintedanib features a methyl 2-oxoindoline-6-carboxylate core, and its efficacy in treating idiopathic pulmonary fibrosis and certain cancers has spurred significant interest in the SAR of this particular substitution pattern.[5][6][7][8]

The methyl carboxylate group at the C6 position in Nintedanib is crucial for its potent activity. It is believed to contribute to the optimal positioning of the molecule within the ATP binding pocket, potentially forming additional interactions with the surrounding amino acid residues. This has led to extensive research into how modifications of this group can fine-tune the inhibitory profile of these analogs.

Comparative Analysis of C6-Carboxamide Analogs as VEGFR-2 Inhibitors

While the methyl ester of the 6-carboxylate is a validated pharmacophore, derivatization to various amides offers a powerful strategy to modulate activity, selectivity, and physicochemical properties. The introduction of an amide bond provides an additional hydrogen bond donor and allows for the exploration of a wide range of substituents to probe the steric and electronic requirements of the kinase active site.

A systematic study of N-substituted 2-oxoindoline-6-carboxamides reveals critical SAR trends for VEGFR-2 inhibition. The following table summarizes the in vitro inhibitory activity of a series of analogs, providing a clear comparison of their performance.

Compound IDR Group (at C6-carboxamide)VEGFR-2 IC50 (nM)
1a -CH3 (Methyl ester)15
1b -H (Carboxylic acid)>1000
1c -NH2 (Unsubstituted amide)55
1d -NHCH3 (N-methyl amide)28
1e -N(CH3)2 (N,N-dimethyl amide)45
1f -NH(CH2)2OH (N-hydroxyethyl amide)35
1g -NH-phenyl (N-phenyl amide)89

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR principles based on published research trends.

From this comparative data, several key SAR insights can be drawn:

  • Ester vs. Carboxylic Acid: The conversion of the methyl ester (1a ) to the corresponding carboxylic acid (1b ) leads to a dramatic loss of activity. This suggests that the acidic proton may be detrimental to binding, or that the methyl group itself engages in a favorable hydrophobic interaction.

  • Amide vs. Ester: While the unsubstituted amide (1c ) is less potent than the methyl ester (1a ), it still retains significant activity. This indicates that the amide functionality is well-tolerated at this position.

  • N-Alkylation of the Amide: Small N-alkyl substituents on the amide, such as a methyl group (1d ), can restore and even enhance potency compared to the unsubstituted amide. This suggests the presence of a small hydrophobic pocket that can accommodate these groups. However, increasing the steric bulk with two methyl groups (1e ) is slightly less favorable.

  • Introduction of Polar Groups: The incorporation of a polar hydroxyl group via an N-hydroxyethyl substituent (1f ) is well-tolerated, indicating that this region of the binding pocket can accommodate hydrogen bond donors and acceptors.

  • Bulky Aromatic Substituents: The addition of a bulky N-phenyl group (1g ) leads to a decrease in potency, suggesting that a large, rigid substituent at this position may introduce steric clashes within the active site.

Signaling Pathway and Mechanism of Action

2-Oxoindoline-6-carboxylate analogs primarily exert their anti-angiogenic effects by inhibiting receptor tyrosine kinases (RTKs) involved in tumor growth and blood vessel formation. A key target is VEGFR-2, which, upon binding its ligand VEGF, undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade.

This cascade involves the activation of multiple pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, crucial steps in angiogenesis. By competitively binding to the ATP pocket of the VEGFR-2 kinase domain, these inhibitors block its phosphorylation and subsequent signal transduction.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by 2-oxoindoline-6-carboxylate analogs.

VEGFR2_Pathway cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 2-Oxoindoline-6- carboxylate Analog Inhibitor->VEGFR2 Inhibits ATP ATP ADP ADP PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF Proliferation Cell Proliferation & Migration Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and inhibition.

Experimental Protocols

General Synthesis of N-Substituted 2-Oxoindoline-6-carboxamides

The synthesis of the target N-substituted 2-oxoindoline-6-carboxamides typically starts from commercially available mthis compound.

Synthesis_Workflow Start Methyl 2-oxoindoline- 6-carboxylate Step1 Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate 2-Oxoindoline-6- carboxylic acid Step1->Intermediate Step2 Amide Coupling (e.g., HATU, DIPEA, Amine) Intermediate->Step2 Product N-Substituted 2-oxoindoline- 6-carboxamide Step2->Product

Caption: Synthetic workflow for 2-oxoindoline-6-carboxamides.

Step 1: Hydrolysis of the Methyl Ester

  • To a solution of mthis compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) is added lithium hydroxide (LiOH, 1.5 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is then acidified with 1N HCl to pH ~2-3.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-oxoindoline-6-carboxylic acid, which is often used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of 2-oxoindoline-6-carboxylic acid (1.0 eq) in dimethylformamide (DMF) is added HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • The desired amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the target N-substituted 2-oxoindoline-6-carboxamide.

In Vitro VEGFR-2 Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against VEGFR-2 is typically determined using a luminescence-based kinase assay.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compounds dissolved in DMSO

    • 384-well white plates

  • Assay Procedure:

    • A 5 µL solution of the test compound in assay buffer is added to the wells of a 384-well plate.

    • A 5 µL solution of VEGFR-2 enzyme in assay buffer is then added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • To initiate the kinase reaction, 10 µL of ATP and substrate solution in assay buffer is added to each well.

    • The plate is incubated at room temperature for 1 hour.

    • After the incubation, 20 µL of Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal.

    • The plate is incubated for an additional 10 minutes at room temperature.

    • The luminescence is measured using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion and Future Directions

The 2-oxoindoline-6-carboxylate and its amide analogs represent a highly promising class of kinase inhibitors. The C6 position is a critical handle for modulating potency and selectivity. The SAR data presented herein demonstrates that while the parent methyl ester is highly active, careful modification to N-substituted amides can maintain or even improve inhibitory activity against key targets like VEGFR-2. The synthetic accessibility of these analogs allows for extensive exploration of the chemical space around the C6-position.

Future research in this area will likely focus on:

  • Exploring a wider range of amide substituents: Investigating the effects of diverse functionalities, including heterocyclic and conformationally restricted groups, to further probe the topology of the kinase active site.

  • Improving selectivity: Fine-tuning the C6-substituent to achieve greater selectivity for specific kinases, thereby reducing off-target effects and improving the therapeutic window.

  • Optimizing pharmacokinetic properties: Modulating the C6-carboxamide to enhance solubility, metabolic stability, and oral bioavailability.

  • Dual-target inhibitors: Designing analogs that can simultaneously inhibit multiple key signaling pathways involved in cancer progression.

By leveraging the insights from these SAR studies, researchers can continue to develop novel and effective 2-oxoindoline-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL not provided)
  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry. (URL not provided)
  • Synthesis of the Kinase Inhibitors Nintedanib, Hesperadin, and Their Analogues Using the Eschenmoser Coupling Reaction. (URL not provided)
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Biomedical Science. (URL not provided)
  • Effects of Nintedanib on Quantitative Lung Fibrosis Score in Idiopathic Pulmonary Fibrosis.
  • First Data on Efficacy and Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis and Forced Vital Capacity of ≤50 % of Predicted Value. Lung. (URL not provided)
  • Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics. (URL not provided)
  • Exposure-efficacy analyses of nintedanib in patients with chronic fibrosing interstitial lung disease.

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In Vitro Evaluation of Ethyl 2-oxoindoline-6-carboxylate Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of Ethyl 2-oxoindoline-6-carboxylate, a novel compound within the promising 2-oxoindoline class of potential anticancer agents. We will explore its cytotoxic effects against a panel of human cancer cell lines and benchmark its performance against established chemotherapeutic drugs, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation oncology therapeutics.

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved kinase inhibitors and a multitude of investigational compounds.[1][2][3] Derivatives of this heterocyclic system have been shown to interact with a variety of intracellular targets crucial for cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and mediators of apoptosis.[1][2][4] This guide will present a hypothetical, yet scientifically rigorous, in vitro assessment of this compound, providing a framework for its potential development as an anticancer agent.

Comparative Analysis of Cytotoxicity

To ascertain the anticancer potential of this compound, a comprehensive in vitro cytotoxicity screening was designed against a panel of six human cancer cell lines, representing diverse tumor types:

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human liver carcinoma

  • HeLa: Human cervical adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon carcinoma

  • U-87 MG: Human glioblastoma

The cytotoxic activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For a robust comparison, the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, were evaluated in parallel.

CompoundMCF-7 (μM)HepG2 (μM)HeLa (μM)A549 (μM)HCT116 (μM)U-87 MG (μM)
This compound (Hypothetical) 8.512.315.110.27.920.4
Doxorubicin 0.9[5]1.2[5]0.8[6][7][8]1.5[5]1.1[9]2.3
Cisplatin 15[10]9.8[11]7[10]8.5[10][12]12.56.7[13][14]

Experimental Protocols

The following protocols detail the step-by-step methodologies for the in vitro evaluation of this compound.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, HepG2, HeLa, A549, HCT116, and U-87 MG) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[15] Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[16][17]

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[18][19]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the 48-hour incubation with the compounds, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mechanistic Insights: Potential Signaling Pathways

Based on the known mechanisms of other 2-oxoindoline derivatives, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.[2][4] A plausible mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition of the cell cycle.[4]

G1_S_Transition_Regulation cluster_0 G1 Phase cluster_1 S Phase Entry cluster_2 CDK2 Regulation Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S Phase Genes S Phase Genes E2F->S Phase Genes activates transcription Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb maintains phosphorylation This compound This compound This compound->CDK2 inhibits

Caption: Proposed inhibition of the G1/S cell cycle checkpoint by this compound via CDK2.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the in vitro evaluation of this compound.

experimental_workflow cluster_0 Preparation cluster_1 Cytotoxicity Assays cluster_2 Data Analysis Cell_Culture Cancer Cell Line Culture (MCF-7, HepG2, HeLa, A549, HCT116, U-87 MG) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Preparation of This compound and Control Drugs Treatment Treatment with Compounds (48h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay SRB_Assay SRB Assay Treatment->SRB_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance SRB_Assay->Absorbance IC50_Calc IC50 Value Calculation Absorbance->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Caption: Workflow for the in vitro cytotoxicity evaluation of this compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the in vitro evaluation of this compound as a potential anticancer agent. The hypothetical data presented, when benchmarked against established chemotherapeutics, suggests that this novel compound may possess moderate cytotoxic activity against a range of cancer cell lines. The detailed experimental protocols and mechanistic insights provide a solid foundation for further investigation into the therapeutic potential of this and other 2-oxoindoline derivatives. Future studies should focus on elucidating the precise molecular targets and exploring the in vivo efficacy of promising candidates.

References

  • In vitro study of the anticancer activity of various doxorubicin-containing dispersions. Bioimpacts. 2019;9(1):57-63.

  • In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with β-Diketonate Leaving Group Ligands. Journal of Medicinal Chemistry. 2011;54(19):6586-6596.

  • Cisplatin in the Treatment of Lung Cancer: An In Vitro Analysis. Cureus. 2023;15(9):e45673.

  • Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. ACS Omega. 2023;8(16):14665-14677.

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  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Immunological Methods. 1990;130(1):159-167.

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. MDPI.

  • New 2-Oxoindolin Phosphonates as Novel Agents to Treat Cancer: A Green Synthesis and Molecular Modeling. Molecules. 2017;22(9):1477.

  • New cell cycle checkpoint pathways regulators with 2-Oxo-indoline scaffold as potential anticancer agents: Design, synthesis, biological activities and in silico studies. Bioorganic Chemistry. 2020;96:103606.

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. 2019;9:13344.

  • Development of 2-oxindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):1642-1654.

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals. 2024;17(5):639.

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comparing the efficacy of different catalysts for oxindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence drives a continuous quest for more efficient, selective, and sustainable synthetic methodologies. This guide offers an in-depth comparison of the three principal catalytic strategies employed for oxindole synthesis: transition metal catalysis, organocatalysis, and biocatalysis. We will dissect the mechanistic underpinnings, compare performance through experimental data, and provide validated protocols for each approach, empowering researchers to make informed decisions for their synthetic campaigns.

The Power of Palladium: Transition Metal-Catalyzed Intramolecular Cyclization

Transition metal catalysis, particularly palladium-catalyzed reactions, has revolutionized the construction of C-N and C-C bonds, and its application to oxindole synthesis is a testament to its power and versatility.[2] The dominant strategy involves the intramolecular α-arylation of 2-haloanilides, a variant of the renowned Buchwald-Hartwig amination.

Mechanistic Rationale: The Buchwald-Hartwig Connection

The catalytic cycle of palladium-catalyzed oxindole synthesis is a well-elucidated process that hinges on the principles of oxidative addition and reductive elimination. The choice of ligand is paramount, as it directly influences the catalyst's activity and stability. Sterically hindered and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), or N-heterocyclic carbenes (NHCs), are often employed to facilitate the key steps of the reaction.

The generally accepted mechanism begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by deprotonation of the amide proton to generate a palladium enolate. The crucial C-C bond-forming step occurs via reductive elimination from this intermediate, yielding the desired oxindole and regenerating the active Pd(0) catalyst.

Palladium_Catalyzed_Oxindole_Synthesis Pd(0)L2 Pd(0)L₂ Pd(II)-Complex Oxidative Adduct (Pd(II)) Aryl-Halide 2-Haloanilide Aryl-Halide->Pd(0)L2 Oxidative Addition Base Base (e.g., NaOtBu) Pd-Enolate Palladium Enolate Pd(II)-Complex->Pd-Enolate Deprotonation Oxindole Oxindole Product Pd-Enolate->Oxindole Reductive Elimination Regenerated_Catalyst Pd(0)L₂

Palladium-Catalyzed Intramolecular α-Arylation for Oxindole Synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,3-Dimethyl-3-phenyloxindole

This protocol is adapted from the work of Hartwig and co-workers, which demonstrates a reliable method for the synthesis of a 3,3-disubstituted oxindole.

Materials:

  • N-(2-bromophenyl)-N-methyl-2-phenylpropanamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol %) and PCy₃ (4 mol %).

  • Toluene (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • N-(2-bromophenyl)-N-methyl-2-phenylpropanamide (1.0 equiv) and NaOtBu (1.2 equiv) are added to the reaction vessel.

  • The Schlenk tube is sealed, removed from the glovebox, and heated to 100 °C in an oil bath.

  • The reaction is monitored by TLC or GC-MS. Upon completion (typically 12-24 hours), the reaction is cooled to room temperature.

  • The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,3-dimethyl-3-phenyloxindole.

The Rise of Asymmetry: Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and the ability to construct chiral centers with high enantioselectivity. For oxindole synthesis, bifunctional catalysts, such as those derived from cinchona alkaloids, have proven particularly effective.

Mechanistic Rationale: Bifunctional Activation

Cinchona alkaloid-derived thiourea catalysts operate through a dual activation mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the nucleophile. This cooperative activation within a chiral scaffold allows for highly organized transition states, leading to excellent enantiocontrol.

In the context of the asymmetric Michael addition of an oxindole to an electrophile, the catalyst simultaneously activates both reactants, bringing them into close proximity in a specific orientation that favors the formation of one enantiomer over the other.

Organocatalysis_Mechanism Catalyst Bifunctional Catalyst (Thiourea-Amine) Ternary_Complex Ternary Complex (Dual Activation) Catalyst->Ternary_Complex Oxindole_Nucleophile Oxindole (Nucleophile) Oxindole_Nucleophile->Ternary_Complex H-Bonding & Deprotonation Electrophile Electrophile Electrophile->Ternary_Complex H-Bonding Activation Transition_State Diastereomeric Transition State Ternary_Complex->Transition_State Product Enantioenriched Oxindole Product Transition_State->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration

Dual activation mechanism of a bifunctional organocatalyst.
Experimental Protocol: Asymmetric Michael Addition to a Nitro-olefin

This protocol is a representative example of an organocatalytic asymmetric synthesis of a 3,3-disubstituted oxindole using a cinchona alkaloid-derived thiourea catalyst.

Materials:

  • 3-Substituted oxindole

  • β-Nitrostyrene

  • Cinchona alkaloid-derived thiourea catalyst

  • Toluene (anhydrous)

  • 4 Å Molecular sieves

Procedure:

  • To a vial containing a magnetic stir bar are added the 3-substituted oxindole (1.0 equiv), β-nitrostyrene (1.2 equiv), and 4 Å molecular sieves.

  • The cinchona alkaloid-derived thiourea catalyst (10 mol %) is then added.

  • Anhydrous toluene (1.0 M) is added, and the vial is sealed.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion (typically 24-72 hours), the reaction mixture is directly loaded onto a silica gel column for purification.

  • The product is eluted with an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched 3,3-disubstituted oxindole.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

The Green Frontier: Biocatalytic Synthesis

Biocatalysis offers an environmentally benign and highly selective approach to organic synthesis.[3] Enzymes, operating under mild aqueous conditions, can catalyze complex transformations with exquisite chemo-, regio-, and stereoselectivity. For oxindole synthesis, lipases have demonstrated remarkable utility in catalyzing tandem reactions.

Mechanistic Rationale: Enzymatic Cascade

Lipases, traditionally known for their hydrolytic activity, can exhibit promiscuous catalytic activity, enabling them to catalyze reactions beyond their native function.[3] In the one-pot synthesis of spirooxindoles, porcine pancreatic lipase (PPL) has been shown to catalyze a three-component tandem reaction involving a Knoevenagel condensation, a Michael addition, and a cyclization.[3]

The proposed mechanism suggests that the lipase first catalyzes the Knoevenagel condensation between an isatin and malononitrile. This is followed by a Michael addition of a cyclic ketone to the resulting isatilidenemalononitrile. The final step involves an intramolecular cyclization to furnish the spirooxindole product. The enzyme's active site provides a chiral environment that can influence the stereochemical outcome of the reaction, although in many reported lipase-catalyzed syntheses of this type, the focus has been on the efficiency of the tandem reaction rather than asymmetric induction.

Biocatalysis_Workflow Substrates Isatin + Malononitrile + Cyclic Ketone Lipase Lipase (PPL) in Aqueous Media Substrates->Lipase Addition to Reaction Vessel Knoevenagel Knoevenagel Condensation Lipase->Knoevenagel Tandem Reaction Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Spirooxindole Cyclization->Product Product Formation

Lipase-catalyzed one-pot tandem reaction for spirooxindole synthesis.
Experimental Protocol: Lipase-Catalyzed One-Pot Synthesis of Spirooxindoles

This protocol is based on the work of Wang and colleagues and provides a green and efficient method for the synthesis of spirooxindoles.

Materials:

  • Isatin

  • Cyclopentanone

  • Malononitrile

  • Porcine Pancreatic Lipase (PPL)

  • Water

Procedure:

  • In a reaction vial, combine the isatin (0.2 mmol, 1.0 equiv), cyclopentanone (0.2 mmol, 1.0 equiv), and malononitrile (0.6 mmol, 3.0 equiv).

  • Add water (3 mL) to the mixture.

  • To this suspension, add Porcine Pancreatic Lipase (PPL) (15 mg).

  • Seal the vial and place it in a shaker incubator at 40 °C for 48-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid precipitate is collected by filtration.

  • The collected solid is washed with a 20% ethanol/petroleum ether mixture.

  • The product is dried under vacuum to afford the pure spirooxindole.

Comparative Analysis of Catalytic Efficacy

The choice of catalyst for oxindole synthesis is a critical decision that impacts yield, stereoselectivity, reaction conditions, and overall efficiency. The following table provides a comparative summary of representative examples from each catalytic class. It is important to note that direct comparisons are challenging due to the variability in substrates and specific reaction conditions across different studies.

Catalyst SystemSubstrate ScopeTemp. (°C)Time (h)Yield (%)ee (%)Key AdvantagesKey Limitations
Palladium Catalysis
Pd(OAc)₂ / PCy₃2-Bromoanilides10012-2470-95N/AHigh yields, broad substrate scope.High temperatures, potential for metal contamination.
Organocatalysis
Cinchona-thiourea3-Substituted oxindoles + nitro-olefinsRT24-7285-9990-99High enantioselectivity, mild conditions.Longer reaction times, catalyst loading can be high.
Biocatalysis
Porcine Pancreatic Lipase (PPL)Isatins, cyclic ketones, malononitrile4048-7267-92N/AGreen solvent (water), mild conditions.Longer reaction times, limited to specific tandem reactions.

Conclusion: Selecting the Optimal Catalyst

The synthesis of oxindoles is a mature field with a diverse array of catalytic tools at the disposal of the synthetic chemist.

  • Palladium catalysis remains the workhorse for constructing the oxindole core, particularly when high yields and broad substrate compatibility are paramount.

  • Organocatalysis shines in the realm of asymmetric synthesis, providing access to enantioenriched oxindoles with exceptional levels of stereocontrol under mild conditions.

  • Biocatalysis represents the green frontier, offering sustainable and environmentally friendly routes, particularly for complex tandem reactions in aqueous media.

The optimal choice of catalyst will ultimately depend on the specific goals of the synthesis. For rapid access to a diverse range of achiral oxindoles, palladium catalysis is often the preferred method. When the synthesis of a specific enantiomer is required for biological evaluation, organocatalysis is the clear frontrunner. For researchers prioritizing green chemistry principles and seeking novel transformations, biocatalysis presents exciting opportunities. This guide provides the foundational knowledge and practical protocols to navigate the catalyst landscape for oxindole synthesis and accelerate the discovery of novel therapeutic agents.

References

  • Wang, Y., et al. (2023). Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. Catalysts, 13(1), 143. [Link]

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  • Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Journal of Organic Chemistry, 63(19), 6546–6553. [Link]

  • Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. [Link]

  • Zhang, X., et al. (2011). Lipase-catalyzed one-pot synthesis of spirooxindoles in a mixed solvent of ethanol/water.
  • Pedro, J. R., et al. (2025). Organocatalytic Enantioselective Synthesis of Oxindole-4-Aminopyrazolone Derivatives via Mannich Reaction of 3-Substituted. Journal of Heterocyclic Chemistry.
  • Zhou, J., et al. (2013). Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position. Chemical Communications, 49(20), 2022-2024. [Link]

  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776.
  • Cheng, L., et al. (2009). Highly enantioselective and organocatalytic α-amination of 2-oxindoles. Organic letters, 11(17), 3874–3877.
  • Trost, B. M., & Zhang, Y. (2012). The palladium catalyzed asymmetric addition of oxindoles and allenes: an atom-economical versatile method for the construction of chiral indole alkaloids. Chemistry (Weinheim an der Bergstrasse, Germany), 18(52), 16738–16751.
  • Kamijo, S., et al. (2009). Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. Organic Letters, 11(9), 1883–1886. [Link]

  • Zheng, B., Jia, T., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Intermolecular α-Arylation of Amides with Aryl Chlorides. Organic Letters, 15(16), 4150–4153. [Link]

  • Wang, G., et al. (2010). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Chemical Communications, 46(14), 2462–2464. [Link]

  • Yasui, Y., Kamisaki, H., & Takemoto, Y. (2008). Enantioselective synthesis of 3,3-disubstituted oxindoles through Pd-catalyzed cyanoamidation. Organic letters, 10(15), 3303–3306.
  • Zhang, Y., et al. (2022). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules (Basel, Switzerland), 27(11), 3505. [Link]

  • MacDonald, J. C., et al. (2012). Catalytic stereoselective synthesis of diverse oxindoles and spirooxindoles from isatins. ACS combinatorial science, 14(4), 237–245. [Link]

  • Chen, Y., et al. (2022). Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. Chemistry (Weinheim an der Bergstrasse, Germany), 28(1), e202103670.
  • Najera, C., & Yus, M. (2011). Palladium and Organocatalysis: An Excellent Recipe for Asymmetric Synthesis. Molecules (Basel, Switzerland), 16(4), 3137–3168. [Link]

  • Jia, T., et al. (2013). A general and practical palladium-catalyzed direct α-arylation of amides with aryl halides. Angewandte Chemie (International ed. in English), 52(32), 8424–8429. [Link]

  • Liu, L., et al. (2018). Cinchona alkaloid thiourea catalyzed asymmetric synthesis and anticancer activity evaluation of tetrahydro-β-spirooxindoles. Heterocycles, 96(6), 1118-1130. [Link]

  • Jacob, P. M., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
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A Comparative Guide to the Synthesis of Ethyl 2-oxoindoline-6-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxoindoline-6-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold is a common feature in a variety of biologically active compounds, including kinase inhibitors used in oncology. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide provides an in-depth, objective comparison of different synthetic pathways to this compound, offering a cost-benefit analysis supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Overview of Synthetic Strategies

The synthesis of the 2-oxoindoline core, also known as oxindole, can be achieved through several strategic approaches. These generally involve the formation of the critical C-N or C-C bond to construct the five-membered heterocyclic ring. Classical methods often rely on condensation and cyclization reactions, while modern approaches frequently employ transition-metal-catalyzed cross-coupling reactions. This guide will focus on three distinct and representative pathways:

  • The Classical Approach: A multi-step synthesis starting from 4-amino-3-methylbenzoic acid.

  • Reductive Cyclization: A pathway involving the cyclization of a nitro-precursor.

  • Palladium-Catalyzed Synthesis: A modern approach utilizing intramolecular C-H activation or cross-coupling.

Each pathway will be evaluated based on yield, cost of starting materials and reagents, reaction conditions (e.g., temperature, time), safety, and overall process efficiency.

Pathway 1: The Classical Approach via Sandmeyer and Japp-Klingemann Reactions

This traditional, multi-step pathway begins with the commercially available and relatively inexpensive 4-amino-3-methylbenzoic acid. The synthesis involves a sequence of classical organic reactions to build the oxindole core.

Reaction Scheme & Mechanistic Considerations

The key steps in this pathway involve a Sandmeyer reaction to introduce a chloro group, followed by a Japp-Klingemann reaction to form a hydrazone, which then undergoes a Fischer-type indole synthesis to yield the desired oxindole. The initial esterification of the carboxylic acid is a standard procedure to protect it and increase solubility in organic solvents. The subsequent chlorination and reaction with diethyl oxalate are crucial for setting up the cyclization precursor. The final step is an acid-catalyzed intramolecular cyclization that forms the five-membered ring.

Experimental Protocol

  • Step 1: Esterification of 4-amino-3-methylbenzoic acid: 4-amino-3-methylbenzoic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield methyl 3-amino-4-methylbenzoate.

  • Step 2: Synthesis of the Hydrazone: The resulting aniline derivative is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C, followed by reduction with tin(II) chloride to form the corresponding hydrazine. This hydrazine is then reacted with diethyl oxalate to form the key hydrazone intermediate.

  • Step 3: Fischer Indole Synthesis: The hydrazone is heated in a high-boiling point solvent, often with a strong acid catalyst like polyphosphoric acid (PPA), to induce cyclization and form the this compound.[1][2][3]

Cost-Benefit Analysis

  • Benefits:

    • Low Cost of Starting Materials: The primary starting material, 4-amino-3-methylbenzoic acid, is readily available and inexpensive.[4][5][6][7]

    • Well-Established Chemistry: The reactions involved are classical and well-documented in organic chemistry literature.

  • Drawbacks:

    • Multiple Steps & Low Overall Yield: The multi-step nature of this synthesis leads to a lower overall yield due to product loss at each stage.

    • Harsh Reaction Conditions: The use of strong acids and high temperatures in the cyclization step can lead to side reactions and may not be suitable for substrates with sensitive functional groups.

    • Safety and Environmental Concerns: The use of tin(II) chloride and the generation of diazonium salts pose safety and waste disposal challenges.

Visualization of Workflow

Classical_Pathway A 4-Amino-3-methylbenzoic acid B Methyl 3-amino-4-methylbenzoate A->B Esterification (EtOH, H2SO4) C Hydrazine Intermediate B->C Diazotization & Reduction (NaNO2, HCl; SnCl2) D Hydrazone C->D Condensation (Diethyl oxalate) E This compound D->E Fischer Indole Synthesis (PPA, heat)

Caption: Workflow for the classical synthesis of this compound.

Pathway 2: Reductive Cyclization of a Nitro Precursor

This pathway offers a more convergent approach, where the key five-membered ring is formed through the reduction of a nitro group followed by an intramolecular cyclization.

Reaction Scheme & Mechanistic Considerations

The synthesis typically starts with a substituted nitrocinnamic acid derivative. The core of this method is the selective reduction of the nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization onto the adjacent ester or other electrophilic group to form the oxindole ring. Various reducing agents can be employed, from catalytic hydrogenation (e.g., H2, Pd/C) to chemical reductants like sodium borohydride in the presence of a catalyst.[8][9] The choice of reducing agent is critical to avoid the reduction of other functional groups.

Experimental Protocol

  • Step 1: Synthesis of the Nitro Precursor: A suitable starting material, such as ethyl (E)-2-cyano-3-(2-nitrophenyl)acrylate, is prepared via a Knoevenagel condensation between 2-nitrobenzaldehyde and ethyl cyanoacetate.

  • Step 2: Reductive Cyclization: The nitro-precursor is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as Palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation (using a hydrogen balloon or a Parr hydrogenator). Alternatively, a chemical reductant like sodium borohydride can be used in the presence of a transition metal catalyst.[10][11][12][13][14] The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the product is isolated after solvent removal and purification.[15][16][17]

Cost-Benefit Analysis

  • Benefits:

    • Fewer Steps: This pathway is generally shorter than the classical approach, which can lead to a higher overall yield.

    • Milder Conditions: Catalytic hydrogenation is typically performed under mild conditions (room temperature and atmospheric pressure of hydrogen), making it compatible with a wider range of functional groups.

    • Greener Chemistry: The use of catalytic hydrogenation is considered a greener alternative to stoichiometric metal reductants, as the main byproduct is water.

  • Drawbacks:

    • Cost of Catalyst: Palladium catalysts can be expensive, although they are used in catalytic amounts and can often be recovered and reused.[18][19][20][21]

    • Specialized Equipment: Catalytic hydrogenation may require specialized equipment like a hydrogenator, which may not be available in all laboratories.

    • Selectivity Issues: Careful optimization of reaction conditions is necessary to ensure the selective reduction of the nitro group without affecting other reducible functional groups in the molecule.

Visualization of Workflow

Reductive_Cyclization_Pathway A 2-Nitrobenzaldehyde B Ethyl (E)-2-cyano-3- (2-nitrophenyl)acrylate A->B Knoevenagel Condensation (Ethyl cyanoacetate, piperidine) C This compound B->C Reductive Cyclization (H2, Pd/C or NaBH4/Catalyst)

Caption: Workflow for the reductive cyclization pathway.

Pathway 3: Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic organic chemistry has seen a surge in the use of palladium-catalyzed reactions for the formation of C-C and C-N bonds.[22][23][24][25][26] The synthesis of oxindoles is no exception, with several elegant methods developed based on intramolecular Heck reactions or Buchwald-Hartwig aminations.[27][28][29][30][31]

Reaction Scheme & Mechanistic Considerations

A common strategy involves the synthesis of a precursor containing an aryl halide (or triflate) and a suitably positioned alkene or amide. In the presence of a palladium catalyst, an intramolecular reaction occurs to form the five-membered ring. For instance, an intramolecular Heck reaction would involve the cyclization of an N-acryloyl-2-haloaniline derivative. Alternatively, a Buchwald-Hartwig amination approach could involve the intramolecular coupling of an amine with an aryl halide on the same molecule.[22][23][24]

Experimental Protocol

  • Step 1: Synthesis of the Precursor: An appropriately substituted aniline, such as ethyl 4-amino-3-bromobenzoate, is acylated with acryloyl chloride to yield the precursor, ethyl 3-bromo-4-(prop-2-enoylamino)benzoate.

  • Step 2: Intramolecular Heck Cyclization: The precursor is dissolved in an aprotic polar solvent like DMF or acetonitrile. A palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate) are added.[18][19][20][21] The mixture is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

Cost-Benefit Analysis

  • Benefits:

    • High Yields and Selectivity: Palladium-catalyzed reactions are often high-yielding and highly selective, with predictable outcomes.

    • Functional Group Tolerance: These reactions are generally tolerant of a wide variety of functional groups, allowing for the synthesis of complex molecules.

    • Convergent Synthesis: This approach allows for the rapid construction of the oxindole core in a single, key step.

  • Drawbacks:

    • High Cost of Catalyst and Ligands: Palladium catalysts and specialized phosphine ligands can be very expensive, which may be a limiting factor for large-scale synthesis.[18][19][20][21]

    • Air and Moisture Sensitivity: Many palladium catalysts and phosphine ligands are sensitive to air and moisture, requiring the use of inert atmosphere techniques.

    • Trace Metal Contamination: The final product may be contaminated with trace amounts of palladium, which must be removed, especially for pharmaceutical applications.

Visualization of Workflow

Palladium_Catalyzed_Pathway A Ethyl 4-amino-3-bromobenzoate B Ethyl 3-bromo-4- (prop-2-enoylamino)benzoate A->B Acylation (Acryloyl chloride, base) C This compound B->C Intramolecular Heck Reaction (Pd(OAc)2, PPh3, base)

Caption: Workflow for the Palladium-catalyzed intramolecular cyclization.

Comparative Analysis and Summary

To facilitate a direct comparison, the key parameters for each pathway are summarized in the table below. The cost analysis is an estimation based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

ParameterPathway 1: Classical ApproachPathway 2: Reductive CyclizationPathway 3: Pd-Catalyzed Cyclization
Overall Yield LowModerate to HighHigh
Number of Steps 3-422
Reaction Conditions Harsh (strong acids, high temp.)Mild (room temp., atm. pressure)Mild to Moderate (heat may be required)
Cost of Starting Materials LowModerateModerate to High
Cost of Reagents/Catalysts LowModerate (catalyst cost)High (Pd catalyst & ligand)
Safety Concerns Diazonium salts, heavy metalsFlammable H2 gas, pyrophoric catalystsAir-sensitive reagents
Environmental Impact High (metal waste)Low (catalytic, water byproduct)Moderate (metal waste, organic solvents)
Scalability ChallengingGoodPotentially challenging due to cost

The choice of the optimal synthetic pathway for this compound is highly dependent on the specific requirements of the project.

  • For large-scale, cost-driven synthesis , the Classical Approach (Pathway 1) , despite its drawbacks in terms of yield and harsh conditions, might be considered due to the very low cost of its starting materials. However, significant process optimization would be required to improve its efficiency and address safety and environmental concerns.

  • For a balance of efficiency, cost, and green chemistry principles , the Reductive Cyclization (Pathway 2) stands out as a strong candidate. It offers a shorter route with good yields under mild conditions. The cost of the catalyst can be offset by its reusability, making this a viable option for both lab-scale and pilot-scale production.

  • For discovery chemistry, where speed, yield, and functional group tolerance are paramount , the Palladium-Catalyzed Intramolecular Cyclization (Pathway 3) is often the superior choice. While the upfront cost of the catalyst and ligands is high, the high yields, predictability, and broad substrate scope can accelerate the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Ultimately, researchers and process chemists must weigh these factors to select the synthetic strategy that best aligns with their goals, budget, and available resources.

References

  • IndiaMART. (n.d.). Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers. Retrieved January 11, 2026, from [Link]

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  • Chemsavers, Inc. (n.d.). Ethyl Chloroacetate, 100mL. Retrieved January 11, 2026, from [Link]

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  • ChemRxiv. (2023). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to the Purification of Oxindole Esters: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Oxindole esters represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous bioactive molecules and approved therapeutics.[1][2] The biological activity of these compounds is often highly dependent on their absolute purity and stereochemistry. Consequently, robust and efficient purification is not merely a procedural step but a critical determinant of experimental success, ensuring that downstream biological assays and structure-activity relationship (SAR) studies are both accurate and reproducible.[3]

This guide provides a head-to-head comparison of the three most common purification methodologies for oxindole esters: Flash Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (Prep HPLC). Drawing from established protocols and field-proven insights, we will dissect the underlying principles, performance metrics, and ideal use-cases for each technique, empowering researchers to make informed decisions for their specific purification challenges.

The Purification Gauntlet: Common Impurities in Oxindole Ester Synthesis

The synthesis of oxindole esters, like many organic transformations, rarely yields a perfectly pure product. A typical crude mixture may contain:

  • Unreacted Starting Materials: Residual oxindole, aldehydes, or carboxylic acids.[4]

  • Reagents and Catalysts: Coupling agents, bases, or metal catalysts.[5]

  • Reaction By-products: Isomers (e.g., E/Z isomers), over-alkylated products, or products from side reactions.[3]

  • Solvent Residues: High-boiling point solvents used in the reaction.

The choice of purification method is dictated by the nature of these impurities, the physicochemical properties of the target oxindole ester, and the desired scale and final purity.

Method 1: Flash Column Chromatography

Flash column chromatography is the workhorse of the modern organic synthesis lab. It is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[6]

Principle of Separation

The separation hinges on polarity. The crude sample is loaded onto the top of a column packed with a polar stationary phase (e.g., silica gel). A less polar mobile phase (eluent) is then pushed through the column under positive pressure. Less polar compounds have a weaker affinity for the stationary phase and travel down the column more quickly, while more polar compounds are retained longer. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially and collected in separate fractions.[3]

When to Choose Flash Chromatography

This method is exceptionally versatile and is often the first choice for:

  • Purifying crude reaction mixtures containing multiple components with varying polarities.

  • Separating geometric isomers (E/Z) or diastereomers.[3]

  • Removing both highly polar and non-polar impurities in a single run.

  • Purification of oils and non-crystalline solids.

Experimental Protocol: Purification of an (E/Z)-Oxindole Ester Mixture

This protocol is adapted from established methods for separating oxindole isomers.[3]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between the desired ester and impurities. An ideal Rf value for the target compound is ~0.3.[6]

  • Column Packing:

    • Secure a glass column vertically and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (approx. 50-100 g of silica per 1 g of crude material).[3]

    • Pour the slurry into the column, tapping gently to ensure even packing and release any trapped air bubbles.

    • Add a protective layer of sand on top of the settled silica bed. Drain the solvent until it is just level with the sand, ensuring the column never runs dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude oxindole ester mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the product adsorbed onto the silica. This prevents dissolution issues at the column head and promotes a narrow, well-defined sample band, which is critical for achieving high resolution.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle positive pressure (using compressed air or a pump) to achieve a steady flow rate.

    • Collect the eluent in fractions (e.g., 20 mL per test tube).

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified ester under high vacuum to remove any residual solvent.

    • Confirm purity and identity using analytical techniques like 1H NMR, 13C NMR, and mass spectrometry.[3]

Workflow for Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation TLC 1. TLC Analysis (Solvent Selection) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column DryLoad 4. Dry Load Sample on Silica Elute 5. Elute with Solvent Gradient DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Rotovap 9. Solvent Removal (Rotary Evaporator) Combine->Rotovap Pure 10. Pure Oxindole Ester Rotovap->Pure G Crude 1. Crude Crystalline Oxindole Ester Dissolve 2. Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt 3. Hot Filtration (Optional) Dissolve->HotFilt Cool 4. Slow Cooling to Room Temperature Dissolve->Cool if no hot filtration HotFilt->Cool IceBath 5. Further Cooling (Ice Bath) Cool->IceBath VacFilt 6. Isolate Crystals (Vacuum Filtration) IceBath->VacFilt Wash 7. Wash with Ice-Cold Solvent VacFilt->Wash Dry 8. Dry Crystals Under Vacuum Wash->Dry Pure 9. Pure Crystalline Ester Dry->Pure G cluster_dev Development cluster_run Execution cluster_iso Isolation & Validation Analy 1. Analytical HPLC Method Development Scale 2. Calculate Scale-Up Parameters Analy->Scale Inject 3. Inject Sample onto Preparative Column Scale->Inject Collect 4. Automated Fraction Collection Inject->Collect AnalyzeFrac 5. Analyze Fractions (Analytical HPLC) Collect->AnalyzeFrac Combine 6. Combine Pure Fractions AnalyzeFrac->Combine RemoveSolv 7. Remove HPLC Solvents (Lyophilization) Combine->RemoveSolv Pure 8. Ultra-Pure Oxindole Ester RemoveSolv->Pure

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure that process-related impurities and potential degradants are effectively identified and quantified. This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for assessing the purity of this compound.

Our approach moves beyond a simple recitation of protocols. We will dissect the rationale behind chromatographic choices, from column chemistry to mobile phase modification, grounding our discussion in the fundamental principles of separation science. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a practical framework for developing and selecting a stability-indicating HPLC method that is both robust and reliable, in alignment with international regulatory standards such as the ICH Q2(R1) guideline on validation of analytical procedures[1][2][3][4].

The Analyte: Understanding this compound

The molecular structure of this compound (C₁₁H₁₁NO₃, Mol. Weight: 205.21 g/mol ) presents a unique analytical challenge[5][6]. It contains a moderately polar oxindole core and a non-polar ethyl ester group. This amphiphilic nature requires a careful balance of chromatographic conditions to achieve adequate retention and separation from potentially more polar or less polar impurities. Its aromatic system provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification[7].

Pillar 1: The Imperative of Forced Degradation Studies

A purity method's true value is its ability to be "stability-indicating"—that is, its power to separate the intact API from any degradation products that may form under various stress conditions[8][9]. Forced degradation, or stress testing, is the process of subjecting the API to conditions more severe than accelerated stability testing to intentionally generate these degradants[10][11]. This is a critical step in method development, as it directly challenges the method's specificity[9][11].

For this study, a single batch of this compound was subjected to the stress conditions outlined in the protocol below, targeting a degradation of 5-20% to ensure that a meaningful profile of degradants is produced without completely consuming the parent peak[11][12].

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve 10 mg of the analyte in 1 mL of acetonitrile and add 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Dissolve 10 mg of the analyte in 1 mL of acetonitrile and add 9 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Dissolve 10 mg of the analyte in 10 mL of a 3% hydrogen peroxide solution. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid analyte in a hot air oven at 105°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of the analyte (1 mg/mL in acetonitrile:water) to a photostability chamber compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be stored in the dark under the same conditions.

Pillar 2: A Head-to-Head Comparison of HPLC Methodologies

We will evaluate two RP-HPLC methods. Method A employs a conventional C18 column, the workhorse of reversed-phase chromatography[13][14]. Method B utilizes a modern polar-endcapped C18 column, specifically designed to provide enhanced retention and alternative selectivity for polar compounds that are often poorly retained on traditional C18 phases[15].

Method A: The Conventional C18 Approach

This method is designed as a robust, general-purpose starting point for a molecule of intermediate polarity. The use of a phosphate buffer controls the pH to ensure consistent ionization of any acidic or basic functional groups, while the acetonitrile gradient covers a wide polarity range to elute both the parent compound and any potential impurities[16][17].

Method B: The Polar-Endcapped C18 Approach

This method is tailored to address the potential for early-eluting, highly polar degradants. Polar-endcapped columns have a modified surface that reduces interactions between residual silanols on the silica surface and basic analytes, improving peak shape. More importantly, they allow for operation in highly aqueous mobile phases without the risk of "phase dewetting" or "phase collapse," which can occur with traditional C18 columns, thus providing more robust retention for polar molecules[18].

Experimental Protocols & System Suitability

Instrumentation & General Conditions
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Detailed Chromatographic Conditions
ParameterMethod A: Conventional C18Method B: Polar-Endcapped C18
Column Standard C18, 4.6 x 150 mm, 5 µmPolar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Gradient Program Time (min)%B
030
2080
2580
2630
3030
Protocol: System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Prepare a standard solution of this compound at a concentration of approximately 0.5 mg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters from the six replicate injections:

    • Tailing Factor (Asymmetry): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

Protocol: Sample Analysis
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.

  • Unstressed Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Stressed Sample Preparation: Take an aliquot of the neutralized/degraded stock solution and dilute with the diluent to achieve a theoretical concentration of 0.5 mg/mL of the parent compound.

  • Injection Sequence: Inject the diluent (as a blank), followed by six replicate injections of the standard solution, then the unstressed and stressed samples.

Visualizing the Analytical Workflow

The overall process for assessing purity, from sample treatment to final data analysis, follows a structured path.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation unstressed Unstressed API (0.5 mg/mL) method_A Method A (Conventional C18) unstressed->method_A method_B Method B (Polar-Endcapped C18) unstressed->method_B forced_degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) stressed_samples Stressed Samples (0.5 mg/mL) forced_degradation->stressed_samples stressed_samples->method_A stressed_samples->method_B peak_purity Peak Purity Analysis (PDA Detector) method_A->peak_purity quantification Quantification of Impurities (% Area Normalization) method_A->quantification method_B->peak_purity method_B->quantification comparison Method Comparison (Resolution, Peak Shape, Specificity) peak_purity->comparison quantification->comparison caption Fig 1. Overall workflow for purity assessment.

Results and Discussion: A Comparative Analysis

Hypothetical data is presented below to illustrate the performance differences between the two methods when analyzing the stressed samples.

Table 1: System Suitability Test (SST) Results
ParameterAcceptance CriteriaMethod A ResultMethod B Result
Tailing Factor ≤ 2.01.21.1
Theoretical Plates ≥ 200085009200
%RSD of Peak Area ≤ 2.0%0.8%0.6%

Both methods comfortably passed the system suitability criteria, demonstrating that the instrumentation and initial conditions are sound.

Table 2: Chromatographic Performance with Stressed Samples

Data represents a hypothetical base-hydrolysis sample where significant degradation occurred.

ParameterMethod A (Conventional C18)Method B (Polar-Endcapped C18)
Parent Peak RT (min) 15.218.5
Impurity 1 (Polar) RT (min) 3.15.8
Impurity 2 RT (min) 14.817.1
Resolution (Parent / Impurity 2) 1.32.5
Purity (% Area) 85.6%85.5%
Analysis of Performance

The data reveals critical differences in the separation capabilities of the two methods.

  • Retention: As expected, Method B provided significantly more retention for both the parent compound and its impurities. The increased retention of the highly polar "Impurity 1" (from RT 3.1 to 5.8 min) moves it further from the solvent front, allowing for more reliable quantification.

  • Specificity and Resolution: This is the most telling comparison. In Method A, "Impurity 2" elutes very close to the main peak, with a resolution of only 1.3. This is below the generally accepted baseline separation criterion of 1.5, indicating co-elution and compromising the accuracy of the purity assessment. In contrast, Method B provides excellent resolution (2.5) for this critical pair, demonstrating its superior specificity. The ability to separate this closely eluting impurity makes Method B a true stability-indicating method.

The logical choice, therefore, is to proceed with Method B for full validation and routine use.

G cluster_criteria Performance Criteria start Begin Method Comparison method_A Method A (Conventional C18) start->method_A method_B Method B (Polar-Endcapped C18) start->method_B retention Adequate Retention? (k > 2) method_A->retention method_B->retention resolution Sufficient Resolution? (Rs > 1.5 for critical pairs) retention->resolution peak_shape Good Peak Shape? (Tailing Factor < 2.0) resolution->peak_shape decision Select Optimal Method peak_shape->decision caption Fig 2. Logic for method selection.

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cross-reactivity studies of 2-oxoindoline-6-carboxylate derivatives

The study of cross-reactivity for 2-oxoindoline-6-carboxylate derivatives is a multi-faceted process that is fundamental to successful drug development. A tiered approach, beginning with broad biochemical profiling and moving to focused cellular target engagement assays, provides the most comprehensive understanding of a compound's selectivity. As demonstrated with Sunitinib, this profile is key to interpreting both therapeutic efficacy and potential toxicities. Future efforts will continue to integrate large-scale profiling data with structural biology and computational modeling to predict and design kinase inhibitors with tailored selectivity profiles from the outset. [3][4][21]

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  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Wu, E., Palmer, N., Tian, Z., Moseman, A. P., Galdzicki, M., & Wang, X. (2008). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLoS ONE, 3(11), e3794. [Link]

  • Blume-Jensen, P., Claesson-Welsh, L., & Ronnstrand, L. (2004). Activation of the MAP kinase pathway by c-Kit is PI-3 kinase dependent in hematopoietic progenitor/stem cell lines. Blood, 104(1), 50-58. [Link]

  • Johnson, T. W., Lee, K., & Lee, J. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 10(1), 22-31. [Link]

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  • Ciemny, M., Kurcinski, M., & Kour-Pinski, P. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i797–i805. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory operations, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-oxoindoline-6-carboxylate (CAS No. 954239-49-7), a compound often utilized in the synthesis of complex organic molecules. Our approach is grounded in established safety protocols and regulatory compliance, designed to provide clarity and build confidence in your laboratory's waste management practices.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is essential to understand the chemical and toxicological properties of this compound. A thorough understanding of a compound's characteristics is the foundation of a sound disposal plan.

Based on available safety data, this compound is a light brown solid.[1] While one safety data sheet (SDS) indicates no significant immediate health effects from eye or skin contact, ingestion, or inhalation, another source suggests it should be handled with caution as it may be harmful if swallowed and could cause an allergic skin reaction.[1][2] For the purposes of this guide, we will proceed with a conservative approach that prioritizes safety, treating the compound as a potentially hazardous chemical waste.

PropertyValueReference
CAS Number 954239-49-7[1][3][4][5][6]
Molecular Formula C11H11NO3[1][3]
Molecular Weight 205.21 g/mol [1][3]
Appearance Light Brown Solid[1]
GHS Hazard Statements H302: Harmful if swallowed, H317: May cause an allergic skin reaction[2]
Storage Recommended storage at 2-8°C in a refrigerator.[3]

This table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Characterization

The first and most critical step is to characterize the waste. Determine if the waste is pure, unadulterated this compound or if it is a mixture. If it is a mixture, all components must be identified and their approximate concentrations noted. This is crucial for determining the appropriate disposal route. For the purpose of this guide, we will address both pure compound and solutions.

Step 2: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, at a minimum:

  • Nitrile gloves[7]

  • Safety glasses or goggles[7]

  • A laboratory coat[7]

Work should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling powdered solids or creating solutions.[7]

Step 3: Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent accidental reactions.

  • Solid Waste:

    • Collect pure, solid this compound in a dedicated, properly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure lid.[8]

    • Do not mix with other solid wastes unless they are known to be compatible.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, the entire solution must be treated as hazardous waste.

    • Segregate halogenated and non-halogenated solvent waste streams. For instance, if dissolved in methylene chloride, it goes into the halogenated waste. If in methanol or ethanol, it belongs in the non-halogenated waste stream.[9]

    • Use a designated, leak-proof container for liquid waste. The container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including the solvent and an estimated concentration of this compound.[8]

    • Never leave a funnel in the waste container.[8]

Step 4: Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"[8]

  • The full chemical name: "this compound" (no abbreviations)[8]

  • The CAS Number: "954239-49-7"

  • For mixtures, list all components and their approximate percentages.[8]

  • The date of accumulation.

Step 5: Storage

Store waste containers in a designated satellite accumulation area within the laboratory.[8] This area should be:

  • Under the control of the laboratory personnel.[8]

  • Away from drains and sources of ignition.

  • In secondary containment to prevent spills.

Step 6: Disposal Request and Pickup

Once the waste container is full (around 90% capacity to prevent spills), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not dispose of this chemical down the drain or in the regular trash.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Unwanted Ethyl 2-oxoindoline-6-carboxylate waste_form Is the waste in solid or liquid form? start->waste_form solid_waste Solid Waste Stream waste_form->solid_waste Solid liquid_waste Liquid Waste Stream waste_form->liquid_waste Liquid characterize_solid Characterize Solid Waste: - Pure compound? - Contaminated with other solids? solid_waste->characterize_solid characterize_liquid Characterize Liquid Waste: - Identify solvent - Estimate concentration liquid_waste->characterize_liquid solid_container Place in a labeled, sealed container for solid chemical waste. characterize_solid->solid_container liquid_container Segregate by solvent type (halogenated vs. non-halogenated). Place in a labeled, sealed container. characterize_liquid->liquid_container storage Store in designated Satellite Accumulation Area with secondary containment. solid_container->storage liquid_container->storage pickup Arrange for pickup by EHS or a licensed waste contractor. storage->pickup

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is a non-negotiable aspect of responsible scientific research. By adhering to the detailed procedures outlined in this guide, your laboratory can ensure the safe management of this compound waste, protecting your team and the environment. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance. Your commitment to these practices underscores the integrity and professionalism that are the hallmarks of the scientific community.

References

  • K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). Material Safety Data Sheet - Ethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

  • University of Kansas. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Environment, Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. Retrieved from [Link]

  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide. Environmental Health and Safety. Retrieved from [Link]

  • Gonzalez, R., et al. (2017). Esters production via carboxylates from anaerobic paper mill wastewater treatment. Biochemical Engineering Journal, 118, 55-63.
  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-oxoindoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Stance on Safety

The toxicological properties of many novel compounds are not fully investigated.[4] Therefore, it is prudent to treat Ethyl 2-oxoindoline-6-carboxylate as a potentially hazardous substance. Based on data for the parent oxindole structure, the primary hazards to anticipate are:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4][7]

  • Respiratory Tract Irritation: As a fine powder, inhalation of airborne particles can lead to respiratory irritation.[4][7]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[4][5]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety GogglesChemical-Resistant Gloves (Nitrile)Full-Sleeved Lab CoatN95 Respirator or higher
Solution Preparation Safety Goggles or Face ShieldChemical-Resistant Gloves (Nitrile)Full-Sleeved Lab CoatNot typically required if performed in a fume hood
Reaction Setup & Workup Safety Goggles or Face ShieldChemical-Resistant Gloves (Nitrile)Full-Sleeved Lab CoatNot typically required if performed in a fume hood
Large-Scale Handling (>10g) Face Shield over Safety GogglesChemical-Resistant Gloves (Nitrile)Chemical-Resistant Apron over Lab CoatN95 Respirator or higher, even within a fume hood
Spill Cleanup Face Shield over Safety GogglesHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber)Chemical-Resistant Apron over Lab CoatN95 Respirator or higher
A Deeper Dive into Your Protective Ensemble
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes.[8][9] For larger scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[10] For prolonged handling or in the event of a spill, more robust gloves like butyl rubber may be necessary. It is crucial to consult a glove compatibility chart for the specific solvents being used.[11]

  • Body Protection: A clean, buttoned, full-sleeved laboratory coat is the minimum requirement to protect your skin and clothing.[12] For operations with a higher risk of splashes, a chemically resistant apron provides an additional layer of protection.

  • Respiratory Protection: Due to the fine, powdery nature of this compound, respiratory protection is critical during any operation that could generate dust, such as weighing or transferring solid material.[11][13] An N95-rated respirator is the minimum recommendation. Ensure you have been properly fit-tested for the respirator you use.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is as important as the equipment itself to prevent cross-contamination.

Donning Procedure

Donning_Procedure Start Start LabCoat 1. Lab Coat Start->LabCoat Respirator 2. Respirator LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves End Ready for Work Gloves->End

Figure 1: Step-by-step PPE donning procedure.
Doffing Procedure

Doffing_Procedure Start Start Gloves 1. Gloves Start->Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles LabCoat 3. Lab Coat Goggles->LabCoat Respirator 4. Respirator LabCoat->Respirator WashHands 5. Wash Hands Respirator->WashHands End Procedure Complete WashHands->End

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.